Erinacin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |
InChI Key |
BEECYWPPXWUPIT-ZCKYJUNOSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O |
Synonyms |
erinacine B |
Origin of Product |
United States |
Foundational & Exploratory
Erinacin B: A Technical Guide to its Discovery, Isolation, and Neurotrophic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacin B, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a compound of significant interest for its potent neurotrophic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its role as a stimulator of Nerve Growth Factor (NGF) synthesis. Detailed experimental protocols for the extraction and purification of erinacines are presented, alongside quantitative data on their bioactivity. Furthermore, this document elucidates the key signaling pathways implicated in the neurotrophic effects of these compounds, offering valuable insights for researchers and professionals in the fields of neuroscience and drug development.
Discovery of this compound
In 1994, a seminal study by Kawagishi et al. led to the first identification of a new class of cyathane-type diterpenoids, named erinacines, from the mycelia of Hericium erinaceus.[1][2][3][4][5] This foundational work described the isolation and structural elucidation of erinacines A, B, and C, and identified them as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2][3][4][5] This discovery was a landmark in the study of natural compounds with neurotrophic potential and laid the groundwork for future research into the therapeutic applications of erinacines in neurodegenerative diseases.
Isolation and Purification of this compound
The isolation of this compound from Hericium erinaceus mycelium involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. While specific protocols for the high-yield purification of this compound are not as extensively detailed in the literature as those for erinacine A, a general and effective methodology can be outlined based on the established procedures for this class of compounds.
Experimental Protocol: General Isolation of Erinacines
This protocol describes a standard laboratory-scale method for the extraction and separation of erinacines from dried Hericium erinaceus mycelium.
2.1.1. Materials and Reagents
-
Dried and powdered mycelium of Hericium erinaceus
-
Methanol or Ethanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Deionized water
-
Silica gel (for column chromatography, 70-230 mesh)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2.1.2. Step-by-Step Procedure
-
Extraction: The dried and powdered mycelium is extracted with methanol or ethanol at room temperature.[6] The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.[6]
-
Solvent Partitioning: The concentrated crude extract is subjected to solvent-solvent partitioning between ethyl acetate and water.[6] The less polar erinacines, including this compound, will preferentially partition into the ethyl acetate layer. This organic phase is collected for further purification.[6]
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column.[6] Elution is performed using a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).[6][7] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. The separation of individual erinacines requires careful optimization of the solvent gradient.
dot
Caption: General workflow for the isolation of this compound.
Quantitative Data
NGF-Stimulating Activity
The primary biological activity attributed to this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF). Quantitative analysis has demonstrated its efficacy in comparison to other erinacines.
| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| This compound | 1.0 | 129.7 ± 6.5 |
| Erinacin A | 1.0 | 250.1 ± 36.2 |
| Erinacin C | 1.0 | 299.1 ± 59.6 |
| Epinephrine (Positive Control) | 0.033 (mg/mL) | 69.2 ± 17.2 |
| Data adapted from Ma et al., 2010, referencing the original work of Kawagishi et al., 1994.[8] |
Yield and Purity
Detailed quantitative data on the specific yield and purity of isolated this compound from Hericium erinaceus mycelium is not extensively reported in publicly available literature. The yields of erinacines are known to be highly dependent on the strain of H. erinaceus, cultivation conditions, and the extraction and purification methods employed. For context, yields of the more commonly studied erinacine A have been reported to reach up to 165.36 mg/g of cell dry weight under optimized solid-state cultivation conditions.[7]
Signaling Pathways in Neurotrophic Activity
Erinacines, as a class of compounds, are known to exert their neurotrophic effects primarily through the stimulation of NGF synthesis. While the specific signaling cascade for this compound has not been as extensively elucidated as for erinacine A, the general mechanism is understood to involve the upregulation of NGF gene expression in astrocytes. The synthesized NGF is then secreted and binds to its receptor, TrkA, on neurons, initiating a downstream signaling cascade that promotes neuronal survival, differentiation, and neurite outgrowth.
Key signaling pathways that have been associated with the neurotrophic effects of Hericium erinaceus extracts and its active compounds include:
-
c-Jun N-terminal kinase (JNK) pathway: Activation of this pathway is believed to enhance the transcription of the NGF gene.
-
Protein Kinase A (PKA) pathway: Implicated in the signaling cascade that promotes neuronal survival.
-
PI3K/Akt pathway: A crucial pathway involved in cell survival and proliferation.
-
ERK1/2 pathway: Plays a significant role in neuronal differentiation and neurite outgrowth.[9][10]
dot
Caption: Proposed signaling pathway for this compound's neurotrophic effects.
Conclusion
This compound, a key bioactive compound from Hericium erinaceus, demonstrates significant potential as a neurotrophic agent through its ability to stimulate Nerve Growth Factor synthesis. While the initial discovery and preliminary bioactivity data are well-established, further research is warranted to develop optimized and scalable isolation protocols specifically for this compound and to fully elucidate its precise mechanism of action and downstream signaling pathways. Such investigations will be crucial for unlocking the full therapeutic potential of this promising natural compound in the context of neurodegenerative diseases and cognitive health.
References
- 1. mdpi.com [mdpi.com]
- 2. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum [agris.fao.org]
- 4. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. mdpi.com [mdpi.com]
- 10. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
Erinacin B: A Technical Guide to a Potent Neurotrophic Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacin B, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant interest within the scientific community for its potent neurotrophic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details available experimental protocols for its synthesis and isolation, and elucidates its role in the stimulation of Nerve Growth Factor (NGF) synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex diterpenoid characterized by a distinctive 5-6-7 tricyclic ring system, known as the cyathane skeleton. Its intricate structure is fundamental to its biological activity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.0²,¹⁰.0⁵,⁹.0¹⁶,²¹]docosa-8,12-diene-13-carbaldehyde |
| Molecular Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.55 g/mol |
| CAS Number | 156101-10-9 |
| SMILES | CC(C)C1=C2[C@H]3CC=C([C@@H]4--INVALID-LINK--O[C@H]5--INVALID-LINK----INVALID-LINK--O">C@HO)C=O[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 124.8-126.6 °C | ChemicalBook |
| Boiling Point (Predicted) | 594.5±50.0 °C | ChemicalBook |
| Density (Predicted) | 1.24±0.1 g/cm³ | ChemicalBook |
| Solubility | Acetonitrile: Slightly Soluble (0.1-1 mg/ml), Methanol: Sparingly Soluble (1-10 mg/ml) | ChemicalBook |
Spectroscopic Data
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has been used to differentiate this compound from its isomers, such as Erinacin A. The primary fragment of this compound in MS/MS has been reported to be at m/z 135.1170, with a significant secondary fragment at m/z 283.2065.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the available literature, these techniques are crucial for the structural confirmation of all erinacines. For reference, ¹H and ¹³C NMR spectra are available for the related compounds Erinacine C and Erinacerin W.[3][4]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis spectra for this compound have not been published. The UV absorption maximum for the related Erinacine A is reported at 340 nm.[5]
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its potent stimulation of Nerve Growth Factor (NGF) synthesis.[6][7] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons.
Stimulation of NGF Synthesis
In vitro studies have demonstrated that this compound significantly increases the secretion of NGF in astroglial cells.
| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| This compound | 1.0 | 129.7 ± 6.5 |
| Erinacin A | 1.0 | 250.1 ± 36.2 |
| Erinacin C | 1.0 | 299.1 ± 59.6 |
| Epinephrine (Control) | 0.033 mg/mL | 69.2 ± 17.2 |
Data adapted from Ma et al., 2010.[8]
Proposed Signaling Pathway
While the precise signaling pathway for this compound-induced NGF synthesis has not been fully elucidated, research on the closely related Erinacine A suggests the involvement of the c-Jun N-terminal kinase (JNK) pathway. It is proposed that this compound may follow a similar mechanism.
Experimental Protocols
Total Synthesis of (-)-Erinacine B
The first enantioselective total synthesis of (-)-Erinacine B was achieved through a convergent approach.[3] While the full detailed protocol is extensive and proprietary to the original research publication, the key features of the synthesis include:
-
Convergent construction of the 5-6-7 tricyclic cyathane core.
-
Utilization of chiral building blocks prepared via asymmetric catalysis.
-
Highly stereoselective construction of all stereogenic centers in the aglycon.
Researchers interested in the complete synthetic route are encouraged to consult the primary literature: Org. Lett. 2007, 9 (2), pp 359–362.[3]
Isolation and Purification from Hericium erinaceus
This compound is naturally found in the mycelia of Hericium erinaceus. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.
A detailed protocol for the isolation of the related Erinacine A using High-Speed Counter-Current Chromatography (HSCCC) has been published and can be adapted for this compound.[9] This method utilizes a two-phase solvent system of n-hexane/ethyl acetate/methanol/water.[9]
NGF Synthesis Assay
To quantify the NGF-stimulating activity of this compound, an Enzyme-Linked Immunosorbent Assay (ELISA) is commonly employed using astrocyte cell cultures.
Materials:
-
Astrocyte cell line (e.g., 1321N1 human astrocytoma cells)
-
Cell culture medium and supplements
-
This compound
-
NGF ELISA kit
-
Microplate reader
Protocol Outline:
-
Cell Culture: Culture astrocytes to 80-90% confluency.
-
Treatment: Treat cells with various concentrations of this compound (typically in the micromolar range) for 24-48 hours. Include a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the NGF ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of NGF in the samples.
Biosynthesis
This compound is a secondary metabolite produced by Hericium erinaceus. Its biosynthesis is part of the complex erinacine biosynthetic pathway. Erinacine P is a key precursor that is converted to this compound.[10]
Conclusion
This compound stands out as a promising natural compound with significant potential for the development of novel therapeutics for neurodegenerative diseases. Its ability to stimulate NGF synthesis highlights its importance in the field of neuroscience. Further research is warranted to fully elucidate its mechanism of action, establish a complete spectroscopic profile, and optimize its synthesis and production for preclinical and clinical studies. This guide provides a solid foundation of the current knowledge on this compound to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. researchgate.net [researchgate.net]
- 7. cybermedlife.eu [cybermedlife.eu]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: An In-depth Guide to the Natural Sources of Erinacine B
Executive Summary
Erinacine B, a cyathane diterpenoid, has garnered significant interest for its potent neurotrophic activities. This technical guide addresses the pivotal question of its natural origins. Extensive review of the current scientific literature reveals that Erinacine B, along with other related erinacine compounds, is exclusively found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). To date, no other natural sources have been identified.
This document therefore serves as an in-depth guide to Erinacine B from its sole known natural source. It provides a comprehensive overview of the biosynthesis, production yields, and detailed experimental protocols for the extraction, isolation, and quantification of erinacines from Hericium erinaceus. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to support advanced research and development.
The Exclusive Natural Source: Hericium erinaceus
Erinacines are a class of secondary metabolites produced by the mycelia of Hericium erinaceus. It is critical to distinguish between the two main parts of the fungus; the fruiting body contains other bioactive compounds known as hericenones, while the mycelium is the exclusive source of erinacines. This distinction is fundamental for any research or commercial endeavor focused on Erinacine B.
Biosynthesis of Erinacines
The production of Erinacine B is part of a complex biosynthetic pathway within the Hericium erinaceus mycelium. The pathway begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and involves a series of enzymatic reactions, including cyclization and oxidative modifications, to form the characteristic 5-6-7 tricyclic cyathane core. While the precise enzymatic steps leading specifically to Erinacine B are not fully elucidated, the general pathway for erinacine biosynthesis has been proposed. It is understood that compounds like Erinacine P serve as key metabolic precursors to other erinacines.
Production and Yield of Erinacines from Hericium erinaceus
Table 1: Representative Yields of Erinacine A from Various Hericium Strains (Submerged Fermentation)
| Strain ID | Mycelial Biomass (g/L) | Erinacine A Content (mg/g dry weight) | Erinacine A Yield (mg/L) |
| HeG | 8.51 | 42.16 | 358.78 |
| He1 | 7.01 | 1.81 | 12.69 |
| He61 | 11.99 | 0.23 | 2.76 |
| HeC95 | 10.05 | 0.40 | 4.02 |
| HeV | 6.00 | 0.30 | 1.77 |
Note: Data is for Erinacine A and sourced from a study evaluating various Hericium strains[1][2][3]. The methodologies described in Section 4.0 are applicable for the quantification of Erinacine B.
Experimental Protocols
Protocol for Extraction and Isolation of Erinacines
This protocol outlines a general procedure for the extraction and purification of erinacines from dried mycelia of H. erinaceus.
-
Drying and Pulverization : Lyophilize or oven-dry harvested mycelia at 40-50°C to a constant weight. Grind the dried biomass into a fine powder.
-
Solvent Extraction :
-
Suspend the mycelial powder in 70-95% ethanol (e.g., a 1:20 w/v ratio).[1]
-
Perform extraction using ultrasonication for 1 hour at 50°C. Repeat the process twice.[1]
-
Centrifuge the extract at 8,000-9,000 x g for 10 minutes and filter the supernatant through a 0.22-0.45 µm filter.[1][4]
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning :
-
Re-dissolve the concentrated extract in deionized water.
-
Perform liquid-liquid extraction using an equal volume of ethyl acetate. Shake vigorously in a separatory funnel.[1]
-
Collect the ethyl acetate layer, which contains the less polar erinacines.
-
Evaporate the ethyl acetate layer to dryness.
-
-
Chromatographic Purification :
-
Silica Gel Chromatography (Initial Purification) : Load the dried ethyl acetate fraction onto a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).[5]
-
High-Speed Counter-Current Chromatography (HSCCC) (High-Purity Isolation) : For higher purity, employ HSCCC. A common two-phase solvent system is n-hexane/ethyl acetate/methanol/water (e.g., 4.5:5:4.5:5, v/v/v/v).[1] This method can yield erinacines with purity exceeding 95%.[1]
-
Protocol for Quantification by HPLC-UV
This method is suitable for the routine quantification of erinacines.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., Supersil AQ-C18, 5 µm, 250 × 4.6 mm).[1][2]
-
Mobile Phase : Isocratic elution with acetonitrile and water (e.g., 55:45 v/v).[1][2][6]
-
Sample Preparation : Re-dissolve the dried extract from Step 3 (Solvent Partitioning) in the mobile phase or ethanol and filter through a 0.45 µm syringe filter before injection.
Protocol for Analysis by LC-MS/MS
For higher sensitivity, confirmation of identity, and metabolite analysis, LC-MS/MS is the preferred method.
-
Instrumentation : HPLC or UPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., QTOF).[7][8][9]
-
Column : C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 100 mm).[7]
-
Mobile Phase : Gradient elution using Water (A) and Acetonitrile or Methanol (B), both typically containing 0.1% formic acid.[8][10][11]
-
Example Gradient: Start at 70% B, increase to 100% B over 5 minutes, hold for 3 minutes, then re-equilibrate.[7]
-
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.[8][9]
-
MS/MS Detection : Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transition for Erinacine B would need to be optimized using a pure standard. For isomeric erinacines (A, B, E, F), the [M-H]⁻ ion at m/z 431.243 is often monitored.[12]
General Analytical Workflow
The end-to-end process for the analysis of Erinacine B from its natural source involves several critical stages, from cultivation to final instrumental analysis. This workflow ensures the reliable identification and quantification of the target compound.
Conclusion
This technical guide confirms that Hericium erinaceus stands as the sole documented natural source of Erinacine B. For researchers and drug development professionals, this underscores the importance of focusing research efforts on this organism. The provided protocols for cultivation, extraction, purification, and analysis offer a robust framework for obtaining and quantifying Erinacine B for further study. Future research may yet uncover other sources, but for now, the path to harnessing the potential of Erinacine B lies in the meticulous study of Hericium erinaceus mycelium.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Erinacin B: A Technical Guide to its Mechanism of Action in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research directly investigating the specific molecular mechanisms of Erinacin B in neuronal cells is limited. The primary scientifically documented effect of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis. This guide, therefore, presents the known data for this compound and extrapolates its likely downstream mechanisms of action based on the well-documented pathways activated by other closely related erinacine compounds, such as Erinacine A and Erinacine C, which also potently stimulate NGF synthesis.
Introduction to this compound and its Neurotrophic Potential
This compound is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Like other members of the erinacine family, it has garnered significant interest for its neurotrophic properties. The principal mechanism identified for erinacines is their ability to cross the blood-brain barrier and stimulate the biosynthesis of Nerve Growth Factor (NGF) in central nervous system cells, particularly astrocytes.[1][2][3] NGF is a critical neurotrophin essential for the survival, proliferation, differentiation, and maintenance of neurons.[1] A deficiency in NGF is linked to the etiology of neurodegenerative conditions such as Alzheimer's disease.[1] By upregulating NGF, this compound is positioned as a compound of interest for therapeutic strategies aimed at neuroprotection and neuroregeneration.
Quantitative Data on NGF Induction
The primary quantitative data available for this compound pertains to its capacity to induce NGF secretion. The following tables summarize these findings and provide a comparative overview with other erinacines.
Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacine B and Other Erinacines
| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD | Reference |
|---|---|---|---|
| This compound | 1.0 mM | 129.7 ± 6.5 | [4][5] |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | [2][5] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | [2][5] |
| Erinacin D | 1.67 mM | 141.5 ± 18.2 | [4] |
| Erinacin E | 5.0 mM | 105.0 ± 5.2 | [2][5] |
| Erinacin F | 5.0 mM | 175.0 ± 5.2 | [2][5] |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 | [5] |
Data adapted from studies on rodent cultured astrocytes.[2][4][5]
Core Mechanism of Action: Stimulation of NGF Synthesis
The foundational mechanism of action for erinacines, including this compound, is the upregulation of NGF synthesis, primarily in astrocytes.[2][3] While the precise intracellular signaling cascade initiated by this compound within the astrocyte to trigger NGF gene transcription is not fully elucidated, studies on Erinacine A suggest the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activation of JNK leads to the phosphorylation of the transcription factor c-Jun, which in turn enhances the transcription of the NGF gene.[5]
References
Erinacin B and Nerve Growth Factor (NGF) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant interest for their neurotrophic properties. Among them, erinacin B has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis. NGF is a critical neurotrophin for the survival, development, and function of neurons, and its upregulation is a promising therapeutic strategy for neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in NGF synthesis, including quantitative data, proposed signaling pathways, and detailed experimental protocols. While much of the detailed mechanistic work has been conducted on the more abundant erinacine A or on extracts of Hericium erinaceus, this guide consolidates the available information and provides a framework for future research specifically focused on this compound.
Introduction
Nerve Growth Factor (NGF) is a pivotal signaling molecule in the nervous system, playing a crucial role in the survival, differentiation, and maintenance of neurons.[1] Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and peripheral neuropathies is well-recognized.[1] However, the clinical application of NGF protein is limited by its inability to cross the blood-brain barrier.[2] This has spurred the search for small molecules that can penetrate the central nervous system and stimulate endogenous NGF production.
Erinacines, isolated from the mycelium of Hericium erinaceus, represent a promising class of such molecules.[3][4] Several erinacines, including erinacine B, have been shown to stimulate NGF synthesis in cultured astrocytes.[4][5] This guide focuses on the current knowledge surrounding this compound and its influence on NGF synthesis, providing a technical resource for researchers in the field of neurobiology and drug discovery.
Quantitative Data on Erinacine-Induced NGF Synthesis
Quantitative analysis of NGF secretion from astrocytes provides a direct measure of the efficacy of NGF-inducing compounds. The following table summarizes the available data on the stimulation of NGF secretion by various erinacines, including this compound, in mouse astroglial cells.
Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacines [5]
| Erinacine | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| A | 1.0 | 250.1 ± 36.2 |
| B | 1.0 | 129.7 ± 6.5 |
| C | 1.0 | 299.1 ± 59.6 |
| E | 5.0 | 105.0 ± 5.2 |
| F | 5.0 | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |
Note: This data is from a single study and further dose-response studies for this compound are warranted to fully characterize its potency.
Proposed Signaling Pathways for Erinacin-Induced NGF Synthesis
The precise molecular mechanisms by which this compound stimulates NGF synthesis are still under investigation. However, studies on Hericium erinaceus extracts and other erinacines, primarily erinacine A, have implicated several key signaling pathways.
The c-Jun N-Terminal Kinase (JNK) Pathway
The most consistently reported pathway involved in erinacin-induced NGF synthesis is the c-Jun N-terminal kinase (JNK) signaling cascade.[6] It is proposed that erinacines activate JNK, which in turn phosphorylates the transcription factor c-Jun.[6] Phosphorylated c-Jun then translocates to the nucleus and binds to the promoter region of the NGF gene, enhancing its transcription.[6]
Other Potential Signaling Pathways
While the JNK pathway appears central, other signaling cascades may also be involved in mediating the effects of erinacines. These include:
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): Studies on erinacine A suggest a role for p38 MAPK in its neuroprotective effects, although its direct involvement in NGF synthesis requires further clarification.[1][4]
-
Kappa-Opioid Receptors: Erinacine E has been identified as a kappa-opioid receptor agonist.[2][7] It is plausible that other erinacines, including this compound, may also interact with these receptors, potentially modulating downstream signaling pathways that influence NGF expression.
-
CREB (cAMP response element-binding protein): The activation of transcription factors like CREB is a common convergence point for various signaling pathways that regulate gene expression. The potential role of this compound in activating CREB to promote NGF transcription is an area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on NGF synthesis and its underlying signaling pathways.
Cell Culture and Treatment
-
Cell Line: Primary astrocytes or human astrocytoma cell lines (e.g., 1321N1) are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).
-
Allow cells to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Quantification of NGF Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the amount of secreted NGF in the cell culture medium.
-
Materials:
-
Protocol (General):
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[8]
-
Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of the streptavidin-HRP solution and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of the TMB substrate solution and incubate in the dark.
-
Add 50 µL of the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of NGF in the samples based on the standard curve.
-
Analysis of NGF mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative changes in NGF gene expression following this compound treatment.
-
Materials:
-
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NGF and the reference gene in each sample.
-
Calculate the relative expression of NGF mRNA using the ΔΔCt method.
-
-
Western Blot Analysis of Signaling Proteins
Western blotting can be used to detect the phosphorylation and activation of key signaling proteins like JNK and c-Jun.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
This compound, a constituent of Hericium erinaceus mycelium, has demonstrated the ability to stimulate NGF synthesis in astrocytes. The primary signaling pathway implicated in this process for the erinacine class of compounds is the JNK pathway, leading to the transcriptional activation of the NGF gene. However, a significant portion of the detailed mechanistic understanding is derived from studies on other erinacines, particularly erinacine A, or from extracts of the mushroom.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Dose-response studies: Establishing a comprehensive dose-response curve for this compound's effect on NGF synthesis is crucial for determining its potency and optimal therapeutic window.
-
Mechanism of action: Further investigation is needed to confirm the direct involvement of the JNK pathway in this compound-mediated NGF induction and to explore the roles of other potential pathways, including p38 MAPK, kappa-opioid receptors, and CREB activation.
-
In vivo studies: Preclinical studies in animal models of neurodegenerative diseases are necessary to evaluate the efficacy of this compound in promoting neuronal survival and functional recovery.
This technical guide provides a foundation for researchers to pursue these critical areas of investigation, ultimately advancing our understanding of this compound and its potential as a novel therapeutic agent for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Erinacine B's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a member of a class of natural compounds that have garnered significant interest for their potential neurotrophic activities. Preliminary in vitro studies have focused on the capacity of erinacines to stimulate Nerve Growth Factor (NGF) synthesis, a critical process for the survival, development, and function of neurons.[1] This technical guide provides a concise overview of the currently available in vitro data on Erinacine B, alongside detailed experimental protocols and signaling pathway diagrams derived from studies of closely related erinacines, to serve as a comprehensive resource for researchers in the field.
Quantitative Data Presentation
To date, the primary quantitative in vitro data available for Erinacine B pertains to its effect on Nerve Growth Factor (NGF) synthesis in mouse astroglial cells. The following table summarizes this key finding, providing a basis for comparison with other related compounds.
Table 1: Erinacine B-Induced Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells [2][3]
| Compound | Concentration | Mean NGF Secretion (pg/mL) ± SD |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 |
| Erinacine A (for comparison) | 1.0 mM | 250.1 ± 36.2 |
| Erinacine C (for comparison) | 1.0 mM | 299.1 ± 59.6 |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |
Experimental Protocols
While specific, detailed experimental protocols for the in vitro study of Erinacine B are not extensively published, the methodologies employed for other erinacines, particularly in the context of NGF synthesis, anti-inflammatory, and anticancer effects, provide a robust framework for designing experiments for Erinacine B.
Protocol 1: In Vitro Nerve Growth Factor (NGF) Synthesis Assay
This protocol outlines the steps to assess the ability of a test compound, such as Erinacine B, to induce NGF synthesis in astrocyte cell cultures.
1. Cell Culture and Seeding:
-
Culture mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well or 96-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.
2. Compound Treatment:
-
Prepare a stock solution of Erinacine B in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of Erinacine B. Include a vehicle control (medium with DMSO) and a positive control (e.g., Epinephrine).
-
Incubate the treated cells for a predetermined period, typically 24-48 hours.
3. Sample Collection and Preparation:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at a low speed (e.g., 1,500 rpm for 10 minutes) to pellet any detached cells or debris.
4. Quantification of NGF (ELISA):
-
Use a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with an NGF capture antibody.
-
Add the prepared cell culture supernatants and a series of NGF standards to the wells.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the substrate and, after a suitable incubation period, measure the absorbance using a microplate reader.
-
Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol is designed to evaluate the potential anti-inflammatory effects of Erinacine B by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).[1][4]
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere.
2. Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of Erinacine B for 1 hour.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (vehicle, LPS alone, Erinacine B alone).
-
Incubate the cells for 24 hours.
3. Measurement of Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color change.
-
Use a sodium nitrite standard curve to quantify the NO concentration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of Erinacine B on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture a cancer cell line of interest (e.g., human colon cancer cells DLD-1 or HCT-116) in an appropriate medium.
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of Erinacine B for a specified duration (e.g., 24, 48, or 72 hours).
3. Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by Erinacine B are yet to be fully elucidated, studies on other erinacines provide insights into potential mechanisms of action. Diagrams generated using the DOT language visualize these pathways and a typical experimental workflow.
Conclusion
The preliminary in vitro data for Erinacine B indicates its potential as a stimulator of Nerve Growth Factor synthesis. While comprehensive studies on its other biological activities, such as anti-inflammatory and anticancer effects, are currently lacking, the established methodologies for related erinacines provide a clear roadmap for future research. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to facilitate the design and execution of further in vitro investigations into the therapeutic potential of Erinacine B. Such studies are crucial for elucidating its mechanisms of action and paving the way for its potential development as a therapeutic agent for neurodegenerative and other diseases.
References
- 1. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. researchgate.net [researchgate.net]
Erinacin B's Blood-Brain Barrier Permeability: A Technical Guide
Affiliation: Google Research
Abstract
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered interest for its potential neuroprotective properties. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of the BBB permeability of erinacines, with a specific focus on the potential of this compound. While direct pharmacokinetic data for this compound is limited, evidence from studies on structurally similar erinacines, particularly erinacin A, suggests that these compounds can penetrate the CNS. This document summarizes the available quantitative data, details established experimental methodologies for assessing BBB permeability, and illustrates relevant signaling pathways implicated in the neuroprotective effects of erinacines. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for neurological disorders.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuroprotective agent to be effective, it must be able to cross this barrier in sufficient concentrations to exert its therapeutic effect. Erinacines, a group of diterpenoids found in Hericium erinaceus, have demonstrated significant neurotrophic and neuroprotective activities. Notably, erinacines A, B, and C have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis[1][2][3][4]. The therapeutic potential of these compounds is therefore intrinsically linked to their ability to permeate the BBB.
While in vivo studies have confirmed the presence of erinacine A and erinacin S in the brain tissue of animal models, there is a notable lack of direct in vitro permeability data for most erinacines, including this compound[4]. However, a pivotal study identified this compound as a metabolite of erinacin A in a landrace pig model, where it was detected in brain tissue, strongly suggesting its capability to cross the BBB[5][6]. This guide will synthesize the available evidence and provide a framework for the further investigation of this compound's BBB permeability.
Quantitative Data on Blood-Brain Barrier Permeability of Erinacines
To date, specific in vitro BBB permeability data for this compound, such as apparent permeability (Papp) coefficients or efflux ratios, have not been reported in peer-reviewed literature. However, in vivo pharmacokinetic studies of the structurally related erinacine A and erinacin S provide valuable insights into the potential for this class of compounds to enter the CNS. The primary mechanism of transport across the BBB for erinacine A is suggested to be passive diffusion[7].
Table 1: In Vivo Pharmacokinetic Parameters of Erinacine A in Sprague-Dawley Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |
| Absolute Bioavailability | 24.39% | - | [7][8][9] |
| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported | [7][8][9] |
| Peak Brain Concentration (Cmax) | 0.205 ± 0.079 µg/g | Not Reported | [8][9] |
| Detection in Brain | Detected at 1 hour post-dosing | Not Reported | [7][8][9] |
Table 2: In Vivo Pharmacokinetic Parameters of Erinacine A in a Landrace Pig Model
| Parameter | Intravenous Administration (5 mg/kg) | Reference(s) |
| Peak Cerebrospinal Fluid (CSF) Conc. | 5.26 ± 0.58 µg/L | [5][6] |
| Time to Peak CSF Conc. | 30 minutes | [5][6] |
| Brain Tissue Concentration | 77.45 ± 0.58 µg/L | [5][6] |
| Metabolite in Brain Tissue | This compound | [5][6] |
Table 3: In Vivo Pharmacokinetic Parameters of Erinacine S in Sprague-Dawley Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |
| Absolute Bioavailability | 15.13% | - | [7][10][11] |
| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported | [7][10] |
| Peak Brain Concentration (Cmax) | 19.238 ± 14.239 µg/g | Not Reported | [7] |
| Detection in Brain | Detected at 30 minutes post-dosing | Not Reported | [7] |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A variety of in silico, in vitro, and in vivo models can be employed to assess the BBB permeability of novel compounds like this compound.
In Silico Prediction
Computational models serve as a valuable initial screening tool to predict the likelihood of a compound crossing the BBB. These models are built on large datasets of compounds with known BBB permeability and utilize molecular descriptors to make predictions.
-
Methodology:
-
Descriptor Calculation: A range of physicochemical properties of this compound would be calculated, including molecular weight, lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.
-
Model Application: These descriptors are then used as inputs for various predictive models, such as quantitative structure-activity relationship (QSAR) models, support vector machines (SVM), or generalized regression models. These models compare the properties of this compound to those of compounds with known BBB permeability to generate a prediction.
-
Data Interpretation: The output is typically a classification (e.g., BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of brain/plasma concentration ratio (logBB) or permeability-surface area product (logPS).
-
In Vitro Models
In vitro BBB models are essential for medium- to high-throughput screening of compounds and for mechanistic studies of transport.
-
Methodology: Transwell Assay
-
Cell Culture: A monolayer of brain microvascular endothelial cells (e.g., primary human brain microvascular endothelial cells (hBMECs) or immortalized cell lines like hCMEC/D3) is cultured on a semi-permeable membrane in a Transwell® insert. This insert separates the apical (blood side) and basolateral (brain side) compartments. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier tightness.
-
Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker with low BBB permeability (e.g., lucifer yellow or fluorescein).
-
Permeability Assessment: this compound is added to the apical chamber. At various time points, samples are collected from the basolateral chamber to determine the concentration of this compound that has crossed the monolayer.
-
Efflux Assessment: To investigate the involvement of active efflux transporters, the experiment is also performed in the reverse direction (basolateral to apical).
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (mass/time)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (mass/volume) The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER significantly greater than 1 suggests active efflux.
-
-
In Vivo Models
In vivo studies in animal models provide the most physiologically relevant data on BBB permeability and brain distribution.
-
Methodology: Pharmacokinetic Study in Rodents
-
Compound Administration: this compound is administered to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes at predetermined doses.
-
Sample Collection: At various time points post-administration, blood, brain, and cerebrospinal fluid (CSF) samples are collected.
-
Sample Preparation: Plasma is separated from the blood. Brain tissue is homogenized.
-
Quantification: The concentration of this compound in plasma, brain homogenate, and CSF is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Brain-to-Plasma Ratio (Kp): Cbrain / Cplasma at a specific time point or at steady state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Cbrain,unbound / Cplasma,unbound, which is considered the gold standard for assessing BBB penetration.
-
Cmax: Maximum concentration in brain/CSF.
-
Tmax: Time to reach Cmax in brain/CSF.
-
AUCbrain/AUCplasma: Ratio of the area under the concentration-time curve for brain and plasma.
-
-
Signaling Pathways and Visualizations
Erinacines have been shown to modulate several signaling pathways associated with neuroprotection and anti-inflammation. While the specific pathways activated by this compound are not fully elucidated, the known effects of related erinacines provide a strong basis for hypothesized mechanisms of action.
Stimulation of Nerve Growth Factor (NGF) Synthesis
Erinacines A, B, and C are known to be potent stimulators of NGF synthesis[1][2][3][4]. NGF is a critical neurotrophin for the survival, development, and function of neurons.
Caption: this compound's potential stimulation of NGF synthesis.
Anti-inflammatory and Antioxidant Pathways (Hypothesized for this compound)
Studies on erinacine A and C have demonstrated their anti-inflammatory and antioxidant effects, often mediated through the Nrf2 and NF-κB pathways[12][13][14][15][16][17][18][19]. It is plausible that this compound exerts similar effects.
Caption: Hypothesized anti-inflammatory and antioxidant pathways of this compound.
Experimental Workflow for In Vitro BBB Permeability Assessment
The following diagram illustrates a typical workflow for assessing the BBB permeability of a compound using an in vitro Transwell model.
Caption: General workflow for in vitro BBB permeability studies.
Conclusion and Future Directions
References
- 1. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 4. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
The Erinacine Family: A Technical Guide to Foundational Research for Neurotherapeutic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the erinacine family of compounds, potent natural molecules isolated from the mycelium of the medicinal mushroom Hericium erinaceus. Erinacines have garnered significant scientific attention for their neurotrophic and neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for neurodegenerative diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the primary signaling pathways and experimental workflows to facilitate further research and development in this field.
Introduction to the Erinacine Family
Erinacines are a class of cyathane diterpenoids characterized by a unique 5-6-7 tricyclic carbon skeleton.[1] A key feature of many erinacines is their ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.[1] The family comprises numerous identified members, with erinacines A, C, and S being the most extensively studied.[1] Foundational research has primarily focused on their remarkable ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, proliferation, and maintenance of neurons.[2][3][4] Beyond their neurotrophic effects, erinacines exhibit a spectrum of other biological activities, including anti-inflammatory, antioxidant, and neuroprotective actions.[1]
Quantitative Data on Biological Activities
The following tables summarize the quantitative findings from key studies on the biological activities of various erinacine compounds.
Table 1: Neurotrophic and Neurite Outgrowth Promoting Effects
| Erinacine | Model System | Concentration/Dose | Observed Effect | Reference(s) |
| Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 pg/mL NGF secretion | [2][3] |
| Rat locus coeruleus and hippocampus (in vivo) | 8 mg/kg body weight | Increased NGF and catecholamine content | [5] | |
| PC12 cells (with 2 ng/mL NGF) | 0.3, 3, 30 µM | Potentiated NGF-induced neurite outgrowth | [6] | |
| Erinacine B | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 pg/mL NGF secretion | [2][3] |
| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 pg/mL NGF secretion | [2][3] |
| PC12 cells (in conditioned medium from 1321N1 cells) | N/A | 30.3 ± 3.3% differentiated cells; 116.2 ± 5.2 µm neurite length | [7] | |
| Erinacine D | Rat astroglial cells | Not specified | 141.5 ± 18.2 pg/mL NGF synthesis | [8] |
| Erinacine E | Rat astroglial cells | 5.0 mM | 105 ± 5.2 pg/mL NGF secretion | [9] |
| Erinacine F | Rat astroglial cells | 5.0 mM | 175 ± 5.2 pg/mL NGF secretion | [9] |
| Erinacine H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 pg/mL NGF secretion | [2][3] |
| Erinacine S | Primary cortical and DRG neurons | 1 µg/mL | Significant increase in total neurite length per neuron | [10] |
Table 2: Anti-inflammatory and Neuroprotective Effects
| Erinacine | Model System | Treatment | Observed Effect | Reference(s) |
| Erinacine A | LPS-stimulated BV-2 microglial cells | 20 µM | 59% reduction in iNOS expression; 43% reduction in NO formation | [11] |
| SAMP8 mice (in vivo) | 108, 215, 431 mg/kg/day for 12 weeks | Significant improvement in learning and memory; dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels in the brain | [12][13][14] | |
| Erinacine C | LPS-stimulated BV2 microglial cells | 0.1–2.5 µM | Dose-dependent reduction of NO, IL-6, and TNF-α production | [15] |
| Erinacine E | Rabbit vas deferens | ED50 of 14 µM | Kappa opioid receptor agonist activity | [16][17] |
| Human kappa opioid receptor (in vitro) | IC50 of 0.8 µM | Selective binding to kappa opioid receptor | [16][17] |
Table 3: Effects on Myelination
| Erinacine | Model System | Concentration | Observed Effect | Reference(s) |
| Erinacine A | Oligodendrocyte precursor cells (OPCs) | Not specified | Potently stimulated MBP expression and increased the number of oligodendrocytes | [18][19] |
| Erinacine S | Oligodendrocyte precursor cells (OPCs) | Not specified | Stimulated MBP expression and increased the number of oligodendrocytes | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in erinacine research.
Extraction and Isolation of Erinacines from Hericium erinaceus Mycelium
This protocol outlines a general procedure for the extraction and purification of erinacines.
-
Mycelium Culture and Preparation:
-
Culture Hericium erinaceus on a suitable medium (e.g., potato dextrose agar) and then in a liquid fermentation medium (e.g., 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, pH 4.5).
-
Harvest the mycelia after an appropriate growth period (e.g., 12-15 days), lyophilize (freeze-dry), and grind into a fine powder.
-
-
Ethanol Extraction:
-
Suspend the dried mycelial powder in 70-95% ethanol (e.g., 1:20 w/v).
-
Perform extraction using ultrasonication for 1 hour at 50°C. Repeat this step twice.
-
Centrifuge the extract (e.g., at 8000 x g for 10 minutes) and filter the supernatant through a 0.45 µm microfilter.
-
Concentrate the filtrate under vacuum.
-
-
Solvent Partitioning:
-
Dissolve the concentrated crude extract in deionized water.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate in a separatory funnel.
-
Collect the ethyl acetate fraction, which contains the less polar erinacines.
-
Concentrate the ethyl acetate fraction under reduced pressure.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Apply the concentrated ethyl acetate fraction to a silica gel column (e.g., 70-230 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the desired erinacine.
-
Pool the relevant fractions and concentrate.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (for high purity):
-
Utilize a suitable two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v).
-
Dissolve the partially purified sample in a mixture of the upper and lower phases and inject it into the HSCCC system.
-
Collect fractions and analyze by HPLC to identify and pool high-purity erinacine fractions.
-
-
Neurite Outgrowth Assay in PC12 Cells
This assay is a standard method to evaluate the neurotrophic potential of compounds.[10][20]
-
Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin.
-
Coat 96-well plates with a suitable substrate, such as poly-L-lysine (0.01%) followed by laminin, to promote cell adhesion and differentiation.[21]
-
Plate PC12 cells at a density of 1 x 10⁴ cells/well.[10]
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., containing 0.5% FBS).
-
Add NGF (a typical concentration is 50 ng/mL) to induce differentiation.[10]
-
Add the test erinacine compound at various concentrations to the NGF-containing medium. Include a vehicle control and an NGF-only control.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a neuronal marker, such as βIII-tubulin, to visualize neurites.
-
Capture images using a microscope.
-
Quantify neurite outgrowth. A common metric is to count the percentage of "neurite-bearing" cells, defined as cells with at least one neurite longer than the diameter of the cell body.[10] Automated image analysis software can also be used to measure total neurite length per cell.
-
Anti-inflammatory Assay in LPS-stimulated BV2 Microglial Cells
This assay assesses the anti-neuroinflammatory properties of erinacines.[15][22][23]
-
Cell Culture and Plating:
-
Treatment:
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.[11]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]
-
Inducible Nitric Oxide Synthase (iNOS) Expression: Analyze the protein levels of iNOS in cell lysates by Western blotting.[11]
-
Cognitive Function Assessment in SAMP8 Mice
The Senescence-Accelerated Mouse Prone 8 (SAMP8) model is used to study age-related cognitive decline.[12][13][14]
-
Animal Model and Treatment:
-
Behavioral Testing (performed during the final weeks of treatment):
-
Single-Trial Passive Avoidance Test: This test assesses learning and memory.
-
Training: Place a mouse in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber, deliver a mild foot shock.
-
Testing: On subsequent days, place the mouse back in the lit chamber and measure the latency to enter the dark chamber (up to a maximum time, e.g., 180 seconds). A longer latency indicates better memory of the aversive stimulus.[12]
-
-
Active Shuttle Avoidance Test: This test also evaluates learning and memory.
-
Use a shuttle cage with two chambers. A conditioned stimulus (e.g., a light or sound) is presented, followed by an unconditioned stimulus (a mild foot shock) in the chamber the mouse currently occupies.
-
The mouse can avoid the shock by moving to the other chamber during the conditioned stimulus presentation.
-
Record the number of successful avoidance responses over several trials and days. An increase in avoidance responses indicates learning.[12]
-
-
-
Biochemical Analysis of Brain Tissue:
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by erinacines and a typical experimental workflow for their study.
Signaling Pathways
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway [mdpi.com]
- 7. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]
- 18. Hericium erinaceus mycelium and its small bioactive compounds promote oligodendrocyte maturation with an increase in myelin basic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jdc.jefferson.edu [jdc.jefferson.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Unraveling the Stereochemical Intricacies of (-)-Erinacine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of (-)-erinacine B, a cyathane diterpenoid with significant nerve growth factor (NGF)-synthesis stimulating activity. The precise three-dimensional arrangement of atoms in (-)-erinacine B is critical to its biological function, making a thorough understanding of its stereochemistry essential for researchers in natural product synthesis, medicinal chemistry, and drug development. This document details the key experimental findings that have elucidated the absolute and relative stereochemistry of this complex natural product, supported by quantitative data and detailed methodologies.
Core Stereochemical Features
(-)-Erinacine B possesses a complex 5-6-7 tricyclic carbon skeleton characteristic of the cyathane diterpenoids. The stereochemistry of this molecule is defined by multiple stereogenic centers, the elucidation of which has been a significant achievement in natural product chemistry. The absolute configuration of (-)-erinacine B was definitively established through its first enantioselective total synthesis.
The key stereochemical aspects addressed in this guide include:
-
Relative Stereochemistry: The spatial arrangement of substituents relative to each other within the molecule, primarily determined by nuclear magnetic resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments.
-
Absolute Stereochemistry: The absolute configuration of all stereogenic centers, unequivocally confirmed by enantioselective total synthesis, which allows for the preparation of a single enantiomer with a known configuration.
Quantitative Stereochemical Data
The following tables summarize the key quantitative data that form the basis of our understanding of the stereochemistry of (-)-erinacine B.
Table 1: Spectroscopic and Physical Data for (-)-Erinacine B
| Property | Value | Reference |
| Optical Rotation | [α]D²⁰ -39.6 (c 0.5, CHCl₃) | [1] |
| Molecular Formula | C₂₅H₃₆O₆ | [2] |
| Mass Spectrometry | HR-FABMS m/z: 433.2612 ([M+H]⁺) | [2] |
Table 2: ¹H NMR Spectroscopic Data for (-)-Erinacine B (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 1.48 | m | |
| 2α | 1.63 | m | |
| 2β | 1.48 | m | |
| 5 | 2.99 | d | 11.0 |
| 6 | 4.02 | d | 8.5 |
| 7 | 4.02 | d | 8.5 |
| 10α | 2.12 | m | |
| 10β | 1.95 | m | |
| 11 | 6.84 | s | |
| 13 | 6.45 | s | |
| 14 | 9.43 | s | |
| 15-Me | 1.01 | s | |
| 16-Me | 0.99 | s | |
| 17-Me | 1.09 | d | 7.0 |
| 18 | 3.23 | sept | 7.0 |
| 19-Me | 1.08 | d | 7.0 |
| 20-Me | 1.09 | d | 7.0 |
| 1' | 4.47 | d | 7.5 |
| 2' | 3.48 | dd | 8.5, 7.5 |
| 3' | 3.65 | t | 8.5 |
| 4' | 3.73 | m | |
| 5'α | 3.98 | dd | 11.5, 5.5 |
| 5'β | 3.29 | dd | 11.5, 10.0 |
Data extracted from the supporting information of the first enantioselective total synthesis.
Table 3: ¹³C NMR Spectroscopic Data for (-)-Erinacine B (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 38.9 |
| 2 | 18.8 |
| 3 | 42.1 |
| 4 | 36.9 |
| 5 | 50.8 |
| 6 | 82.5 |
| 7 | 89.9 |
| 8 | 150.9 |
| 9 | 140.4 |
| 10 | 29.5 |
| 11 | 141.2 |
| 12 | 138.8 |
| 13 | 129.8 |
| 14 | 194.8 |
| 15 | 28.5 |
| 16 | 16.9 |
| 17 | 16.2 |
| 18 | 26.5 |
| 19 | 21.3 |
| 20 | 21.4 |
| 1' | 102.8 |
| 2' | 74.1 |
| 3' | 76.8 |
| 4' | 70.3 |
| 5' | 65.9 |
Data extracted from the supporting information of the first enantioselective total synthesis.
Experimental Protocols
The determination of the stereochemistry of (-)-erinacine B relied on a combination of spectroscopic analysis of the natural product and its confirmation through asymmetric synthesis.
Isolation and Spectroscopic Analysis (Kawagishi et al., 1994)
The initial structural elucidation of erinacines A, B, and C was performed on material isolated from the mycelia of Hericium erinaceum.
Methodology for Structure Elucidation:
-
Extraction and Isolation: The cultured mycelia were extracted with ethanol, and the extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated silica gel column chromatography to yield pure erinacines.
-
Spectroscopic Analysis: The structures were determined by a combination of:
-
Mass Spectrometry (MS): To determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon skeleton and the connectivity of protons.
-
2D NMR Techniques (COSY, HMBC, HMQC): To confirm the planar structure and assign proton and carbon signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: To determine the relative stereochemistry of the cyathane core.
-
Enantioselective Total Synthesis (Watanabe et al., 2007)
The first enantioselective total synthesis of (-)-erinacine B unequivocally established its absolute stereochemistry. The synthesis was convergent, involving the preparation of two key chiral building blocks which were then coupled and elaborated to the final natural product.
Key Steps in the Synthetic Route:
-
Asymmetric Synthesis of the 5-6 Ring System: A chiral building block containing the fused five- and six-membered rings with the correct absolute stereochemistry was synthesized using asymmetric catalysis.
-
Synthesis of the Seven-Membered Ring Precursor: A separate chiral fragment destined to form the seven-membered ring was also prepared using asymmetric reactions.
-
Coupling and Cyclization: The two fragments were coupled, and a subsequent ring-closing metathesis or similar cyclization strategy was employed to construct the 5-6-7 tricyclic core.
-
Glycosylation: The xylopyranose moiety was introduced onto the aglycone with stereocontrol.
-
Final Functional Group Manipulations: A series of protecting group manipulations and functional group transformations were carried out to complete the synthesis of (-)-erinacine B.
The spectral data (¹H and ¹³C NMR) and optical rotation of the synthetic (-)-erinacine B were identical to those reported for the natural product, thus confirming the absolute configuration.
Visualizations
The following diagrams illustrate the logical flow of stereochemical determination and the biosynthetic relationship of (-)-erinacine B.
References
Erinacin B: A Technical Guide to its Potential as a Therapeutic for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), is emerging as a significant compound of interest in the field of neurotherapeutics.[1] A substantial body of preclinical evidence highlights its neuroprotective and neurotrophic properties, suggesting its potential in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the current research on erinacine B and related erinacines, focusing on their mechanisms of action, quantitative efficacy in various disease models, and detailed experimental protocols. The multifaceted activity of these compounds, including the stimulation of Nerve Growth Factor (NGF) synthesis, mitigation of neuroinflammation, reduction of oxidative stress, and modulation of pathways related to amyloid-β clearance, positions them as compelling candidates for further drug development.[1][3]
Mechanisms of Action
Erinacines exert their neuroprotective effects by modulating multiple critical signaling pathways involved in neuronal survival, inflammation, and stress responses.
Stimulation of Nerve Growth Factor (NGF) Synthesis
Erinacines are potent stimulators of NGF synthesis, a crucial neurotrophin for the survival, development, and function of neurons.[4][5][6] While several erinacines demonstrate this activity, erinacine B has been shown to induce NGF synthesis effectively.[4] The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to increased transcription of the NGF gene.[1][7]
Anti-Neuroinflammatory and Antioxidant Pathways
Erinacines demonstrate significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators such as iNOS, TNF-α, and IL-6.[1][3] A key mechanism underlying its antioxidant activity is the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a primary regulator of the cellular antioxidant response.[1][3][8] Erinacine C, in particular, has been shown to mediate neuroprotection through the Nrf2/superoxide dismutase type 1 (SOD1) pathway.[3][8] This action helps to mitigate oxidative stress, a common feature in neurodegenerative diseases.[9]
Reduction of Amyloid-β (Aβ) Pathology
In animal models of Alzheimer's disease (AD), oral administration of erinacine A-enriched Hericium erinaceus mycelium has been shown to reduce the amyloid-β (Aβ) plaque burden.[4][10] This effect is attributed to an increase in the levels and activity of Insulin-degrading enzyme (IDE), a key enzyme involved in the clearance of Aβ.[3][4][11]
Neuronal Survival and Anti-Apoptotic Pathways
In models of Parkinson's disease, erinacine A has been shown to protect dopaminergic neurons by activating pro-survival signaling pathways and inhibiting pro-apoptotic pathways.[3] This involves the activation of proteins like PAK1 and Akt, and the reduction of stress-related proteins such as TNF-α and those involved in endoplasmic reticulum stress.[1][3]
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of various erinacines.
Table 1: In Vitro Efficacy of Erinacines on NGF Synthesis
| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD | Cell Type | Reference |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | Mouse Astroglial Cells | [7] |
| This compound | 1.0 mM | 129.7 ± 6.5 | Mouse Astroglial Cells | [4][7] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | Mouse Astroglial Cells | [4][7] |
| Erinacin D | 1.67 mM | 141.5 ± 18.2 | Rat Astrocyte Cells | [4][12] |
| Erinacin E | 5.0 mM | 105.0 ± 5.2 | Mouse Astroglial Cells | [4][7] |
| Erinacin F | 5.0 mM | 175.0 ± 5.2 | Mouse Astroglial Cells | [7] |
| Epinephrine | 33 µg/mL | 69.2 ± 17.2 | Mouse Astroglial Cells | [7] |
Table 2: In Vivo Efficacy of Erinacine A in Neurodegenerative Disease Models
| Rodent Model | Treatment | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| APPswe/PS1dE9 (AD Model) | Erinacine A-enriched Mycelium | 50 or 100 mg/kg/day | Oral Gavage | 30 days | Reduced Aβ plaque burden; Increased IDE levels by 303.5%. | [4][13] |
| MPTP-induced (PD Model) | Erinacine A | 5, 10, or 20 mg/kg | Intraperitoneal | 7 days | Ameliorated dopaminergic degeneration in striatum and substantia nigra. | [3] |
| Mild Traumatic Brain Injury (mTBI) | Erinacine C | 2 mg/kg | Intraperitoneal | 6 days | Attenuated microglial inflammation; Activated Nrf2/SOD1 pathway. | [3][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of erinacines.
Animal Models and this compound Administration
Workflow for In Vivo Neurodegeneration Studies
-
Animal Model: APPswe/PS1dE9 double transgenic mice are commonly used for Alzheimer's disease research, as they develop significant amyloid-β plaque deposits.[3][15]
-
Preparation of Erinacin: For oral administration, erinacine-enriched mycelium powder is typically suspended in sterile water.[14] The concentration of the active compound should be verified using High-Performance Liquid Chromatography (HPLC).[14]
-
Administration:
-
Oral Gavage: Mice are gently restrained, and a gavage needle is used to deliver the suspension directly into the esophagus. The volume is calculated based on the animal's body weight (e.g., 50-100 mg/kg).[14][16]
-
Intraperitoneal (IP) Injection: The erinacin compound is dissolved in a suitable vehicle and injected into the peritoneal cavity.[16]
-
Behavioral Analysis: Morris Water Maze (MWM)
The MWM test is used to assess hippocampal-dependent spatial learning and memory, which are often impaired in AD models.[17][18][19][20]
-
Apparatus: A circular pool (approx. 150 cm diameter) is filled with opaque water (using non-toxic paint or milk powder).[17][19] High-contrast spatial cues are placed around the room. A small escape platform (10 cm diameter) is hidden 1 cm below the water surface.[17][20]
-
Procedure:
-
Visible Platform Training (Day 1): The platform is made visible (e.g., flagged) and placed in a different quadrant for each of 4-5 trials. This teaches the mouse the basic task of finding a platform to escape the water.[17][21]
-
Hidden Platform Training (Days 2-5): The platform is submerged and kept in the same location for all trials. The mouse is released from different start positions and must use the spatial cues to find the hidden platform. Each trial lasts for a maximum of 60 seconds.[17][20]
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[17][20]
-
-
Data Analysis: A video tracking system records the mouse's swim path, escape latency (time to find the platform), and time spent in each quadrant.[20]
Biochemical Assay: NGF Level Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify NGF levels in brain tissue homogenates or cell culture media.[22][23][24][25][26]
-
Principle: A two-site ELISA uses a capture antibody specific to NGF to bind the protein from the sample, and a second, detection antibody (often enzyme-linked) to quantify the bound NGF.[22][24]
-
Protocol Outline:
-
Sample Preparation: Brain tissue (e.g., hippocampus, cortex) is homogenized in a suitable lysis buffer.
-
Plate Coating: A microplate is coated with a capture anti-NGF antibody.
-
Incubation: Samples and standards are added to the wells and incubated to allow NGF to bind to the capture antibody.
-
Detection: A biotinylated detection anti-NGF antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance is read on a microplate reader, and the NGF concentration in the samples is determined by comparison to the standard curve.
-
Histological Analysis: Immunohistochemistry (IHC)
IHC is used to visualize and quantify neuropathological features like Aβ plaques and glial cell activation in brain sections.[27]
-
Tissue Preparation:
-
Staining for Aβ Plaques, Microglia (Iba-1), and Astrocytes (GFAP):
-
Blocking: Sections are incubated in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours to prevent non-specific antibody binding.[28][30][31]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in blocking solution (e.g., rabbit anti-Iba1 at 1:1000, rabbit anti-GFAP at 1:500).[29][30]
-
Secondary Antibody Incubation: After washing, sections are incubated for 1-2 hours with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).[1][30]
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain like DAPI. Images are captured using a fluorescence microscope.[1]
-
-
Quantification: The Aβ plaque burden is often quantified as the percentage of the total area of the region of interest (e.g., cortex or hippocampus) that is occupied by plaques.[27][32][33] The number and morphology of Iba-1 positive microglia and GFAP positive astrocytes are analyzed to assess neuroinflammation.[29][34]
Conclusion and Future Outlook
This compound, along with other compounds from Hericium erinaceus, presents a compelling, multi-target therapeutic strategy for complex neurodegenerative diseases. Its ability to stimulate endogenous neurotrophic factors, combat neuroinflammation, reduce oxidative stress, and facilitate the clearance of pathogenic proteins like amyloid-β underscores its significant potential. The quantitative data from preclinical models are promising and provide a strong rationale for continued investigation.
Future research should focus on elucidating the precise molecular interactions of this compound, optimizing its bioavailability, and conducting rigorous, well-controlled clinical trials to translate these preclinical findings into effective therapies for patients suffering from neurodegenerative conditions. The detailed protocols provided herein offer a standardized framework to guide these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Benefits of Erinacines from Different Cultivate Formulas on Cognitive Deficits and Anxiety-Like Behaviour in Mice with Trimethyltin-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]
- 6. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. hifasdaterra.com [hifasdaterra.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Measurement of Plaque Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Morris Water Maze Test: Optimization for Mouse Strain and Testing Envi" by D S. Weitzner, E B. Engler-Chiurazzi et al. [researchrepository.wvu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of NGF-like activity in human brain tissue: increased levels in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. jneurosci.org [jneurosci.org]
- 25. The human brain NGF metabolic pathway is impaired in the pre-clinical and clinical continuum of Alzheime’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NGF Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 27. biospective.com [biospective.com]
- 28. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 29. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 31. m.youtube.com [m.youtube.com]
- 32. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
Erinacin B: An Early-Stage Technical Overview of a Potential Neurotrophic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, represents a molecule of interest within the broader class of erinacines known for their neurotrophic properties. Early-stage research, while limited, has identified this compound as a stimulator of Nerve Growth Factor (NGF) synthesis. However, its biological activities, mechanisms of action, and therapeutic potential remain significantly less explored compared to its counterparts, notably Erinacin A and C. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including available quantitative data, relevant experimental protocols, and a discussion of potential signaling pathways inferred from related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the promise of this compound and the critical need for further investigation.
Introduction
The quest for novel therapeutic agents for neurodegenerative diseases has led to a growing interest in natural compounds capable of modulating neuronal health and regeneration. Among these, the cyathane diterpenoids isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane) have shown significant promise. This family of compounds, known as erinacines, are low-molecular-weight molecules that can cross the blood-brain barrier.[1] While extensive research has focused on Erinacin A for its neuroprotective, anti-inflammatory, and anticancer effects, other analogues like this compound remain largely uncharacterized.[2][3] This whitepaper consolidates the sparse but significant early-stage data on this compound, focusing on its validated activity as a stimulator of Nerve Growth Factor (NGF) synthesis and contextualizing its potential within the known bioactivities of the erinacine class.
Neurotrophic Activity of this compound
The most definitive biological activity associated with this compound to date is its ability to stimulate the synthesis and secretion of NGF in vitro. NGF is a critical neurotrophic factor essential for the survival, development, and function of neurons.[4]
Quantitative Data: NGF Synthesis Stimulation
In a key bioassay utilizing mouse astroglial cells, this compound was shown to induce the secretion of NGF into the culture medium. The potency of this compound was quantified and compared with other erinacines and a known stimulator, epinephrine. The results are summarized in the table below.
| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| This compound | 1.0 | 129.7 ± 6.5 |
| Erinacin A | 1.0 | 250.1 ± 36.2 |
| Erinacin C | 1.0 | 299.1 ± 59.6 |
| Erinacin E | 5.0 | 105.0 ± 5.2 |
| Erinacin F | 5.0 | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 0.033 (µg/mL) | 69.2 ± 17.2 |
| Data adapted from Ma et al., 2010.[5] |
This data clearly demonstrates that while this compound is a potent stimulator of NGF synthesis—stronger than the positive control—it is less potent than Erinacines A and C at the same concentration.[5]
Experimental Protocols & Workflows
While protocols specific to this compound are not detailed in the literature, the methodologies used to assess the bioactivities of erinacines are standardized. The following sections describe the likely protocols employed for the NGF synthesis assay and other relevant assays for future research.
General Experimental Workflow for In Vitro Bioassays
The logical flow for assessing a compound like this compound involves a stepwise progression from cell culture preparation to specific bioactivity and mechanism-of-action assays.
Detailed Protocol: NGF Synthesis Bioassay in Mouse Astroglial Cells
This protocol outlines the probable method used to generate the quantitative data presented in Section 2.1.[4][5][6]
Objective: To quantify the amount of NGF secreted by mouse astroglial cells following treatment with this compound.
Materials:
-
Primary neonatal mouse astroglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO at a final concentration ≤ 0.1%)
-
Positive control (e.g., Epinephrine)
-
NGF ELISA Kit (commercial)
-
Microplate reader
Procedure:
-
Cell Culture: Culture primary mouse astroglial cells in appropriate flasks until they reach 80-90% confluency in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the astrocytes into multi-well culture plates at a predetermined density and allow them to adhere for 24-48 hours.
-
Treatment: Gently aspirate the culture medium and replace it with fresh medium containing the vehicle control, a positive control, or this compound at the desired final concentration (e.g., 1.0 mM).
-
Incubation: Incubate the treated plates for a specified period, typically 24 to 48 hours, to allow for NGF synthesis and secretion into the medium.[4]
-
Sample Collection: Carefully collect the cell culture supernatant from each well. To remove debris, centrifuge the supernatants at low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
NGF Quantification (ELISA):
-
Follow the manufacturer's protocol for the commercial NGF ELISA kit.
-
Briefly, add standards, controls, and collected supernatants to the antibody-coated microplate.
-
Incubate, wash, and then add the biotin-conjugated detection antibody.
-
Incubate, wash, and add Streptavidin-HRP solution.
-
Incubate, wash, and add TMB substrate solution. Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of NGF (in pg/mL) in the experimental samples.
Potential Biological Activities and Signaling Pathways
Although direct evidence for this compound is lacking, the well-documented activities of other erinacines, particularly A and C, provide a strong basis for hypothesizing its potential mechanisms and additional biological effects.
Inferred Anti-Inflammatory and Neuroprotective Pathways
Research on Erinacines A and C has revealed their ability to suppress neuroinflammation and protect neurons from oxidative stress.[7] These effects are mediated through the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[7][8] It is plausible that this compound may share these neuroprotective capabilities.
Inferred NGF Synthesis Pathway
The stimulation of NGF synthesis by Hericium erinaceus extracts and its compounds like Erinacin A is linked to the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Activation of JNK leads to the phosphorylation of transcription factors like c-Jun, which in turn enhances the transcription of the NGF gene. It is highly probable that this compound utilizes a similar mechanism to exert its neurotrophic effects.
Conclusion and Future Directions
Early-stage research definitively identifies this compound as a stimulator of Nerve Growth Factor synthesis, positioning it as a compound of interest for neurotrophic and neuroprotective research. However, the current body of evidence is nascent, especially when contrasted with the more extensively studied Erinacin A.
The critical next steps for the scientific community are to:
-
Elucidate the Mechanism: Investigate the specific signaling pathways, such as the JNK and Nrf2 pathways, that are modulated by this compound.
-
Broaden Bioactivity Screening: Conduct comprehensive in vitro assays to determine if this compound possesses the anti-inflammatory, antioxidant, or anticancer properties observed in other erinacines.
-
Perform In Vivo Studies: Advance promising in vitro findings to preclinical animal models to assess bioavailability, efficacy, and safety in the context of neurodegenerative diseases.
The foundational data presented in this guide underscores the potential of this compound. Focused and rigorous scientific inquiry is now required to unlock its full therapeutic promise and determine its viability as a lead compound in drug development for neurological disorders.
References
- 1. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key oncologic pathways inhibited by Erinacine A: A perspective for its development as an anticancer molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Synthesis and secretion of a nerve growth-stimulating factor by neonatal mouse astrocyte cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 8. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
The Molecular Architecture of Neuroprotection: An In-depth Technical Guide to the Molecular Targets of Erinacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin B, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention within the scientific community for its potential neurotrophic and neuroprotective properties. As the prevalence of neurodegenerative diseases continues to rise, the exploration of novel therapeutic agents that can mitigate neuronal damage and promote neural regeneration is of paramount importance. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, drawing upon available preclinical data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds and the development of therapeutics for neurological disorders. We will delve into the known and putative molecular interactions of this compound, present quantitative data from key studies, detail relevant experimental methodologies, and visualize the complex signaling pathways involved.
Core Molecular Targets and Mechanisms of Action
The neuroprotective effects of this compound are believed to be multifactorial, involving the modulation of several key signaling pathways. While direct binding studies on this compound are limited in the public domain, research on closely related erinacines, particularly Erinacine A and C, provides a strong foundation for understanding its potential mechanisms of action.
Stimulation of Nerve Growth Factor (NGF) Synthesis
A primary and well-documented molecular effect of erinacines, including this compound, is the potent stimulation of Nerve Growth Factor (NGF) synthesis.[1][2][3] NGF is a critical neurotrophin involved in the survival, development, and function of neurons. The ability of this compound to upregulate NGF presents a significant therapeutic potential for conditions characterized by neuronal loss.
Quantitative Data on NGF Induction by Erinacines
| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD | Cell Type | Reference |
| This compound | 1.0 mM | 129.7 ± 6.5 | Mouse astroglial cells | [4] |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | Mouse astroglial cells | [4] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | Mouse astroglial cells | [4] |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 | Mouse astroglial cells | [5] |
Signaling Pathway for Erinacin-Induced NGF Synthesis
The induction of NGF synthesis by erinacines is thought to be mediated through the activation of key signaling cascades within astrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heteromeric Dopamine Receptor Signaling Complexes: Emerging Neurobiology and Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erianin inhibits the progression of pancreatic cancer by directly targeting AKT and ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Erinacine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine B is a naturally occurring cyathane diterpenoid isolated from the mycelia of the mushroom Hericium erinaceum.[1][2] It belongs to a class of compounds that have demonstrated significant neurotrophic activity, primarily by stimulating nerve growth factor (NGF) synthesis.[1][2][3] The complex molecular architecture of (-)-erinacine B, featuring a unique 5-6-7 tricyclic carbon skeleton with a trans-fused 6-7 ring system and multiple stereocenters, has made it a challenging and attractive target for total synthesis.[1][2] The development of synthetic routes to (-)-erinacine B and its analogs is of great interest for further investigation of their therapeutic potential in neurodegenerative diseases.
This document provides detailed application notes and protocols on the reported methods for the total synthesis of (-)-erinacine B, with a focus on key strategies, experimental procedures, and comparative data.
Synthetic Strategies for (-)-Erinacine B
Two primary strategies have been successfully employed for the total synthesis of (-)-erinacine B: a convergent enantioselective approach and a formal synthesis utilizing asymmetric organocatalysis. A biomimetic approach has also been explored for related erinacine compounds, which provides insights into potential future synthetic designs.
Convergent Enantioselective Total Synthesis (Nakada et al.)
The first enantioselective total synthesis of (-)-erinacine B was accomplished by Nakada and coworkers.[1][2][4] Their strategy is characterized by the convergent assembly of the 5-6-7 tricyclic core from chiral building blocks, which were prepared using asymmetric catalysis.
Retrosynthetic Analysis:
The retrosynthetic analysis reveals a convergent strategy where the complex cyathane core is disconnected into simpler, chirally-defined fragments. The key disconnections involve a glycosylation reaction to attach the xylose moiety, an intramolecular 1,4-addition and β-elimination sequence to form the seven-membered ring, and the coupling of two key fragments to construct the core structure.
Caption: Retrosynthetic analysis of (-)-erinacine B by Nakada et al.
Key Features:
-
Convergent Approach: The synthesis relies on the coupling of two advanced fragments (11 and 12), which allows for a more efficient overall route.[1]
-
Asymmetric Catalysis: Chiral building blocks are prepared using highly enantioselective reactions, including baker's yeast-mediated reduction and catalytic asymmetric intramolecular cyclopropanation.[1]
-
Stereoselective Transformations: The synthesis features highly stereoselective construction of all stereogenic centers in the aglycon portion of the molecule.[1]
Quantitative Data Summary:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | ee (%) |
| Coupling of Fragments | Fragments 11 and 12 | Not specified in abstract | β-Hydroxy Ketone 13 | - | - |
| Dehydration | β-Hydroxy Ketone 13 | Thionyl chloride, pyridine | Dehydrated product | 91 | - |
| Double Bond Isomerization | Dehydrated product | DBU | Isomerized product | 92 | - |
| Removal of MPM ether | Isomerized product | DDQ | Product 8 | 100 | - |
Experimental Protocols (Key Steps):
Protocol 1: Dehydration of β-Hydroxy Ketone 13
-
To a solution of β-hydroxy ketone 13 in pyridine is added thionyl chloride at 0 °C.
-
The reaction mixture is stirred at this temperature for the specified time until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the dehydrated product.
Protocol 2: Double Bond Isomerization
-
To a solution of the dehydrated product in a suitable solvent (e.g., THF or CH2Cl2) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with an organic solvent and washed with a dilute acid solution (e.g., 1 M HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the isomerized product.
Formal Synthesis via Asymmetric Organocatalysis (Gao et al.)
A formal synthesis of (-)-erinacine B was developed by Gao and coworkers, featuring a novel approach to the cyathane core.[5][6] This strategy highlights the use of an organocatalyzed asymmetric intramolecular vinylogous aldol reaction.
Synthetic Strategy:
The key innovation in this route is the convergent construction of a 5-6-6 tricyclic ring system, which is then elaborated to the 5-6-7 core of (-)-erinacine B.[5][6] This approach also introduces a hydroxyl-directed cyclopropanation/ring-opening sequence to stereoselectively establish the 1,4-anti and -cis angular-methyl quaternary carbon centers.[5]
Caption: Key transformations in the formal synthesis of (-)-erinacine B.
Key Features:
-
Asymmetric Organocatalysis: A quinidine-derived amine and a chiral phosphoric acid synergistically catalyze the key intramolecular vinylogous aldol reaction, establishing the tricyclic core with high enantioselectivity.[6]
-
Divergent Potential: The strategy is designed to be divergent, allowing for the synthesis of various cyathane diterpenoids with different stereochemistries at the angular methyl groups.[6]
-
Formal Synthesis: The synthesis intercepts a known intermediate that has been previously converted to (-)-erinacine B, thus constituting a formal total synthesis.[5]
Quantitative Data Summary:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | ee (%) |
| 1,6-Conjugate Addition | Cyclohexadione 15 and Dienone 16 | Et3N | Triketone 14 | 80 | - |
| Asymmetric Intramolecular Vinylogous Aldol Reaction | Triketone 14 | Quinidine-derived amine A1, 8H-R-TRIP | Tricyclic Ketone 17 | 70 | 98 |
| Dehydration | Tricyclic Ketone 17 | SOCl2, 2-methoxypyridine | Dehydrated product 13 | 66 | 98 |
Experimental Protocols (Key Steps):
Protocol 3: 1,6-Conjugate Addition
-
To a solution of cyclohexadione 15 in a suitable solvent is added dienone 16 and triethylamine (Et3N).
-
The reaction mixture is stirred at the appropriate temperature for the necessary duration to ensure complete reaction.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give triketone 14 .
Protocol 4: Organocatalyzed Asymmetric Intramolecular Vinylogous Aldol Reaction
-
In a reaction vessel, the quinidine-derived amine catalyst A1 and the chiral phosphoric acid co-catalyst 8H-R-TRIP are dissolved in a suitable solvent.
-
A solution of triketone 14 in the same solvent is added to the catalyst mixture.
-
The reaction is stirred at the specified temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched tricyclic ketone 17 .
Biomimetic Considerations
The biosynthesis of cyathane diterpenoids is believed to proceed through a series of cyclization and rearrangement reactions from geranylgeranyl diphosphate.[7] While a full biomimetic total synthesis of (-)-erinacine B has not been reported, a biomimetic synthesis of the related (-)-erinacine E has been achieved.[8][9] This work provides valuable insights into the potential application of biomimetic strategies for the synthesis of the broader family of erinacine natural products. The key step in the synthesis of (-)-erinacine E was an intramolecular aldol reaction driven by a 1,2-migration of a benzoyl group.[8] Such biomimetic approaches, which mimic nature's synthetic pathways, can often lead to more efficient and elegant syntheses of complex natural products.[10]
Conclusion
The total synthesis of (-)-erinacine B has been successfully achieved through innovative and distinct strategies. The convergent enantioselective synthesis by Nakada and coworkers established the first route to this complex molecule, showcasing the power of asymmetric catalysis. The formal synthesis by Gao and coworkers introduced a novel organocatalytic approach for the construction of the core structure, offering a divergent pathway to related natural products. These synthetic endeavors not only provide access to (-)-erinacine B for further biological evaluation but also contribute significantly to the field of organic synthesis by demonstrating new and efficient methods for the construction of complex polycyclic systems. Future work in this area may focus on refining these routes for greater efficiency or exploring biomimetic pathways to further streamline the synthesis of this important class of neurotrophic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Enantioselective total synthesis of (-)-erinacine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A formal synthesis of (–)-erinacine B enabled by asymmetric organocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A formal synthesis of (–)-erinacine B enabled by asymmetric organocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic total synthesis of (-)-erinacine E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Laboratory-Scale Purification of Erinacin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale purification of Erinacin B from the mycelia of Hericium erinocetus. The methodologies described are based on established techniques for the isolation of cyathane diterpenoids, including this compound, and are intended to guide researchers in obtaining this compound for further study.
This compound is a potent stimulator of Nerve Growth Factor (NGF) synthesis, making it a compound of significant interest for research in neurodegenerative diseases.[1][2] This document outlines the necessary steps for extraction, chromatographic separation, and quantification of this compound, along with a discussion of the relevant biological pathways.
Data Presentation
The following table summarizes the quantitative data regarding the biological activity of this compound in stimulating NGF secretion.
| Compound | Concentration | Mean NGF Secretion (pg/mL) ± SD | Cell Line | Reference |
| This compound | 1.0 mM | 129.7 ± 6.5 | Mouse Astroglial Cells | [1][2] |
| Erinacin A | 1.0 mM | 250.1 ± 36.2 | Mouse Astroglial Cells | [1][3] |
| Erinacin C | 1.0 mM | 299.1 ± 59.6 | Mouse Astroglial Cells | [1][3] |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 | Mouse Astroglial Cells | [3] |
Experimental Protocols
The following protocols describe a general yet effective workflow for the laboratory-scale purification of this compound from Hericium erinaceus mycelia. The process involves initial extraction followed by a multi-step chromatographic purification.
Extraction of Crude this compound
This initial step aims to extract a broad range of secondary metabolites, including this compound, from the fungal biomass.
Materials:
-
Dried and powdered mycelia of Hericium erinaceus
-
75% Ethanol or Ethyl Acetate
-
Ultrasonic bath
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., 0.45 µm microfilters)
Protocol:
-
Weigh a known amount of dried and powdered Hericium erinaceus mycelia (e.g., 1 kg).[4]
-
Suspend the mycelial powder in 75% ethanol at a w/v ratio of 1:20.[4]
-
Perform ultrasonication for 1 hour at 50°C. Repeat this step twice.[4]
-
Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid material.[4]
-
Collect the supernatant and filter it through a 0.45 µm microfilter.[4]
-
Concentrate the filtered extract using a rotary evaporator at 50°C to obtain the crude extract.[4]
Solvent Partitioning
This step separates compounds based on their polarity, enriching the fraction containing this compound.
Materials:
-
Crude extract from Protocol 1
-
Deionized water
-
Ethyl acetate
-
Separatory funnel
Protocol:
-
Dilute the crude extract with deionized water to a suitable volume (e.g., 50 mL).[4]
-
Transfer the diluted extract to a separatory funnel and add an equal volume of ethyl acetate.[4]
-
Shake the funnel vigorously to ensure thorough mixing and partitioning of the compounds.
-
Allow the layers to separate. The less polar compounds, including erinacines, will be in the upper ethyl acetate layer.
-
Collect the ethyl acetate layer and concentrate it to dryness using a rotary evaporator.
Chromatographic Purification
A multi-step chromatographic approach is recommended to achieve high purity of this compound. This often involves an initial separation by silica gel chromatography followed by more refined techniques like High-Speed Counter-Current Chromatography (HSCCC) or multi-dimensional High-Performance Liquid Chromatography (HPLC).
Materials:
-
Concentrated ethyl acetate fraction from Protocol 2
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents: n-hexane and ethyl acetate
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel column with a suitable diameter and length.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
HSCCC is an effective method for obtaining high-purity erinacines.[4][5]
Materials:
-
Partially purified this compound fraction from Protocol 3.1
-
HSCCC instrument
-
Two-phase solvent system: n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v).[4][5]
-
HPLC system for fraction analysis
Protocol:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the sample in a small volume of the two-phase solvent system and inject it into the column.
-
Pump the mobile phase through the column at a constant flow rate.
-
Collect fractions of the effluent.
-
Analyze the collected fractions by HPLC to identify and pool those containing pure this compound. This method can yield purities of over 95%.[4][5]
This advanced technique utilizes two different chromatographic modes to achieve very high purity.[6][7]
Protocol:
-
First Dimension (Normal-Phase Flash Chromatography): Fractionate the crude or partially purified extract using normal-phase flash chromatography on a silica gel column.[6][7]
-
Second Dimension (Semi-Preparative Reversed-Phase HPLC): Subject the fraction containing this compound from the first dimension to semi-preparative reversed-phase HPLC (e.g., on a C18 column).[6][7] This step is effective at removing closely related impurities.
Quantification by HPLC
High-Performance Liquid Chromatography with UV detection is the standard method for quantifying this compound.
Materials:
-
Purified this compound sample
-
This compound standard of known purity
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., Supersil AQ-C18, 5 µm, 250 x 4.6 mm)[4][5]
-
Mobile phase: Acetonitrile and water (e.g., 55:45 v/v, isocratic)[4][5]
-
0.22 µm syringe filters
Protocol:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., 70% ethanol).
-
Create a series of standard solutions of known concentrations to generate a calibration curve.
-
Prepare the sample for injection by dissolving a known amount of the purified extract in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Set the HPLC conditions:
-
Inject the standards and the sample into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the laboratory-scale purification of this compound.
Proposed Signaling Pathway for NGF Synthesis
While the precise signaling pathway for this compound-induced NGF synthesis is still under investigation, it is hypothesized to be similar to that of other erinacines, such as Erinacin A, which involves the activation of the JNK pathway.
Caption: Hypothesized signaling pathway for this compound-induced NGF synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Erinacin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Erinacin B, a cyathin diterpenoid from Hericium erinaceus mycelia. Given the structural similarity and identical molecular weight to its isomer, Erinacin A, specific and sensitive analytical methods are crucial for accurate quantification. These protocols are intended for use in research, quality control, and pharmacokinetic studies.
Introduction
Erinacines are a group of cyathin diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom). Among them, this compound has garnered interest for its potential biological activities. Accurate quantification of this compound is essential for understanding its biosynthesis, pharmacological effects, and for the standardization of H. erinaceus extracts and derived products. Due to the co-existence of multiple erinacine isomers, chromatographic separation coupled with mass spectrometric detection is the method of choice for unambiguous quantification.
Data Presentation: Quantitative Analysis of Erinacines
The following table summarizes the quantitative data for various erinacines as reported in the scientific literature. It is important to note that while extensive quantitative data is available for Erinacin A, specific quantitative data for this compound is limited due to the historical lack of commercial standards and validated analytical methods.
| Analyte | Matrix | Method | Concentration Range | Reference |
| Erinacin A | H. erinaceus Mycelia | HPLC-UV | 0.23 to 42.16 mg/g | [1][2] |
| Erinacin A | Rat Plasma | LC-MS/MS | 5 to 500 ng/mL (LLOQ-ULOQ) | [3] |
| Erinacin A | Pig Cerebrospinal Fluid | HPLC-QQQ/MS | 5.26 ± 0.58 µg/L (Cmax) | |
| Erinacin C | H. erinaceus Mycelia | LC-MS/MS | Reported as present | [4] |
| Erinacin P | H. erinaceus Mycelia | LC-MS/MS | Reported as present in high concentrations | [4] |
| This compound | H. erinaceus Mycelia | LC-MS/MS | Not typically quantified; can be differentiated from Erinacine A by MS/MS. |
Experimental Protocols
Protocol 1: Extraction of this compound from Hericium erinaceus Mycelia
This protocol describes an efficient method for extracting erinacines from lyophilized mycelia.
Materials:
-
Lyophilized and powdered Hericium erinaceus mycelia
-
75% Ethanol (v/v) in water
-
Ethyl acetate
-
n-Hexane
-
Deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 g of lyophilized H. erinaceus mycelia powder into a flask.
-
Add 20 mL of 75% ethanol.
-
Sonicate the mixture for 1 hour at 50°C. Repeat the extraction twice.
-
Centrifuge the extract at 8000 x g for 10 minutes and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at 50°C.
-
Resuspend the concentrated extract in 50 mL of deionized water.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Vigorously shake and allow the layers to separate.
-
Collect the ethyl acetate layer, which contains the erinacines.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of this compound using a triple quadrupole mass spectrometer. The method is adapted from validated protocols for Erinacin A and incorporates the specific mass transition for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-95% B
-
22-27 min: 95% B
-
27.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 433.2 → 135.1
-
Erinacin A (for simultaneous analysis): m/z 433.2 → 283.2
-
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 20-40 eV.
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~350°C
-
Desolvation Gas Flow: ~800 L/hr
-
Method Validation: This proposed method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Signaling Pathways
While the direct signaling pathways of this compound are not as extensively studied as those of Erinacin A, it is hypothesized to share similar neurotrophic properties. Erinacine A is known to stimulate Nerve Growth Factor (NGF) synthesis, which in turn activates pathways promoting neuronal survival and growth.
References
Application Notes and Protocols for Erinacin B Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin B is a cyathin diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1] It is part of a group of related compounds, the erinacines, which have garnered significant scientific interest for their potential neuroprotective and neurotrophic properties.[2][3][4][5] Notably, this compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[1][6]
These application notes provide detailed protocols for the handling, quantification, and biological assessment of this compound analytical standard. The methodologies described are essential for researchers engaged in natural product chemistry, neuropharmacology, and the development of novel therapeutics for neurodegenerative diseases. While much of the published research has focused on the more abundant Erinacin A, the protocols provided here are directly applicable or can be readily adapted for this compound, given their structural similarities.
Chemical Information:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity |
| This compound | 156101-10-9 | C₂₅H₃₆O₆ | 432.6 g/mol | ≥98% |
Data sourced from Cayman Chemical[1].
Handling and Storage of Analytical Standard
Proper handling and storage of the this compound analytical standard are critical to maintain its integrity and ensure accurate experimental results.
-
Storage: The analytical standard should be stored at -20°C in a tightly sealed container, protected from light.[7]
-
Stability: When stored correctly, the solid standard is stable for at least one year.[1]
-
Solution Preparation:
-
For analytical purposes, prepare a stock solution in a suitable solvent such as acetonitrile or methanol.[1][7] Solubility may vary, with some sources indicating slight solubility (0.1-1 mg/mL) in acetonitrile and sparing solubility (1-10 mg/mL) in methanol.[1]
-
Stock solutions should be stored at -20°C and are typically stable for short periods. For longer-term storage of solutions, -80°C is recommended.[8]
-
Before use, allow the standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for the quantification of erinacines.[9]
HPLC-UV Method for Quantification
This protocol is suitable for the quantification of this compound in purified samples and extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[7] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30, v/v)[7] |
| Gradient (for complex mixtures): Water (A) and Acetonitrile (B). Example gradient: 0-5 min, 70-100% B; 5-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-11 min, 70% B.[9] | |
| Flow Rate | 1.0 mL/min[7][9] |
| Injection Volume | 10 µL[7][9] |
| Column Temperature | 25°C[7][9] |
| UV Detection | 210 nm or 340 nm[7][10] |
Protocol:
-
Standard Preparation:
-
Sample Preparation (from H. erinaceus mycelia):
-
Dry the mycelia to a constant weight (lyophilization or low-temperature oven).[11]
-
Grind the dried mycelia into a fine powder.[11]
-
Accurately weigh approximately 1 g of the powder.[7]
-
Extract with a suitable solvent, such as 70% ethanol, using ultrasonication for 30 minutes.[7][11]
-
Centrifuge the extract at 4000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[7]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[7]
-
LC-MS/MS Method for Bioanalysis
For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Agilent 1100 series or equivalent[9] |
| Mass Spectrometer | API 3000 triple quadrupole or equivalent[9] |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 × 100 mm)[9] |
| Mobile Phase | Gradient with water (A) and acetonitrile (B): 0 min, 70% B; 0–5 min, 70–100% B; 5–8 min, 100% B; 8–8.1 min, 100–70% B; 8.1–11 min, 70% B[9] |
| Flow Rate | 0.35 mL/min[9] |
| Column Temperature | 25 °C[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | For Erinacin A: [M+H]⁺ 433 → 301. The transition for this compound should be determined by direct infusion of the standard but is expected to be similar.[9] |
Protocol:
-
Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
-
Sample Preparation (Plasma or Tissue):
-
To the sample, add an internal standard.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[9]
-
-
Analysis: Inject the prepared samples and standards for LC-MS/MS analysis and quantify using the established calibration curve.
Biological Application Protocols
This compound's primary reported bioactivity is the stimulation of NGF synthesis.[1][6] The following is a general protocol for assessing this activity in a cell-based assay.
In Vitro NGF Synthesis Assay
Cell Line: Mouse astroglial cells or other suitable neuronal or glial cell lines.[1]
Protocol:
-
Cell Culture: Culture the cells in the appropriate medium and conditions until they reach the desired confluency.
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium. A starting concentration of 1 mM has been previously reported to be effective for this compound.[1]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO or ethanol).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
NGF Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted NGF using a commercially available NGF ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NGF in the supernatants of this compound-treated cells to the vehicle control to determine the stimulatory effect.
Visualized Workflows and Pathways
Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Neuroprotective Signaling Pathways of Erinacines
Erinacines, as a class of compounds, exert their neuroprotective effects through multiple signaling pathways. While specific pathways for this compound are less detailed in the literature, the mechanisms of the closely related Erinacin A are well-studied and provide a strong model.[2] These include reducing inflammation and oxidative stress, and promoting neuronal survival.[2][4][5]
Caption: Key neuroprotective signaling pathways modulated by erinacines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hifasdaterra.com [hifasdaterra.com]
- 4. cognit.ca [cognit.ca]
- 5. [PDF] Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Erinacin B in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Erinacin B in in vitro assays, focusing on its stability, solubility, and proposed mechanism of action.
Quantitative Data Summary
This compound is a diterpenoid found in the mycelium of Hericium erinaceus. For successful in vitro experiments, understanding its solubility and stability is crucial. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source |
| This compound | Acetonitrile | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
| This compound | Methanol | 1 - 10 mg/mL (Sparingly Soluble) | [1] |
| Erinacine A | Acetonitrile | Soluble | [2] |
| Erinacine A | Methanol | Soluble | [2] |
| Erinacine A | Ethanol | 10 mg/mL (23.12 mM) | [3][4] |
| Erinacine C | DMSO | ≥10 mg/mL (Soluble) | [5] |
| Erinacine C | Ethanol | ≥10 mg/mL (Soluble) | [5] |
Table 2: Stability and Storage of Erinacines
| Compound | Storage Conditions | Stability | Source |
| This compound | Solution in Acetonitrile (as supplied) | ≥ 1 year | [1] |
| Erinacine A | Solid at -20°C | ≥ 4 years | [2] |
| Erinacine A | Stock solution in DMSO at -20°C | Recommended for 1 month | [3][4] |
| Erinacine A | Stock solution in DMSO at -80°C | Recommended for 6 months | [3][4] |
To ensure the integrity of this compound for in vitro assays, it is recommended to prepare fresh dilutions in cell culture medium from a frozen stock solution immediately before use.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is based on established methods for similar compounds like Erinacine A.[6]
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing the tube thoroughly. Gentle warming to 37°C and sonication can aid in solubilization if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Preparation of this compound Working Solution for Cell Culture
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
It is critical to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically below 0.1%, to avoid solvent-induced effects on the cells.[6]
-
Mix the working solution thoroughly by gentle inversion before adding it to the cell cultures.
In Vitro Assay Workflow: NGF Induction in Astrocytes
This compound has been shown to induce the secretion of Nerve Growth Factor (NGF) in isolated mouse astroglial cells.[1] The following workflow outlines a typical experiment to assess this activity.
References
Application Notes and Protocols for Erinacin B Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro study of Erinacin B, a compound isolated from the mycelium of Hericium erinaceus. This compound is a potent stimulator of Nerve Growth Factor (NGF) synthesis, making it a compound of significant interest in the field of neuroscience and for the development of therapeutics for neurodegenerative diseases.[1][2]
Introduction
This compound, a cyathane diterpenoid, has been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a neurotrophin crucial for the survival, development, and function of neurons.[1][2] By promoting NGF production, this compound has the potential to support neuronal health and regeneration. These protocols are designed to facilitate the investigation of this compound's effects on various cell types in culture.
Data Presentation
The following tables summarize quantitative data on the induction of NGF by various erinacines, providing a comparative overview of their potency.
Table 1: NGF Secretion in Mouse Astroglial Cells Treated with Erinacines
| Erinacine | Concentration | Mean NGF Secretion (pg/mL) ± SD |
| A | 1.0 mM | 250.1 ± 36.2 |
| B | 1.0 mM | 129.7 ± 6.5 |
| C | 1.0 mM | 299.1 ± 59.6 |
| E | 5.0 mM | 105.0 ± 5.2 |
| F | 5.0 mM | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |
Data adapted from Ma et al., 2010.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
-
Astrocyte Cell Culture and Treatment for NGF Synthesis Assay
This protocol details the culture of astrocytes and their treatment with this compound to assess its effect on NGF synthesis.
Materials:
-
Primary astrocytes or an astrocyte cell line (e.g., 1321N1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 24-well or 96-well)
-
This compound working solution
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells)
Procedure:
-
Seed astrocytes in culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Once the desired confluency is reached, gently aspirate the old medium.
-
Add fresh medium containing the vehicle control or this compound (a typical starting concentration range is 1-10 µM) to the respective wells.[3]
-
Incubate the plates for a predetermined time, typically 24 to 48 hours, to allow for NGF synthesis and secretion.[3]
Quantification of NGF Secretion by ELISA
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of NGF secreted into the cell culture medium.
Materials:
-
NGF ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Preparation: Following the treatment period, carefully collect the cell culture supernatant from each well. To remove any detached cells or debris, centrifuge the supernatants at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
ELISA Protocol:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time (e.g., 1-2 hours) at 37°C.[3]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.
-
Aspirate and wash the plate.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate.
-
Aspirate and wash the plate.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of NGF in the unknown samples.
Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
Low-serum medium (e.g., RPMI-1640 with 1% horse serum)
-
Collagen-coated cell culture plates (e.g., 24-well)
-
This compound working solution
-
NGF (positive control)
-
Vehicle control
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells per well. Allow cells to attach for 24 hours.
-
Differentiation Induction (Optional): To prime the cells for differentiation, you can pre-treat them with a low concentration of NGF (e.g., 5 ng/mL) for 24 hours in low-serum medium.[4]
-
Treatment: Add serial dilutions of this compound (e.g., 0.1 to 30 µM) to the wells. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control.[5]
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain with a neuronal marker (e.g., anti-β-III-tubulin antibody) followed by a fluorescent secondary antibody. Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length and the percentage of cells with neurites.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound-induced NGF synthesis.
Experimental Workflows
Caption: Experimental workflow for NGF synthesis assay.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. Nerve growth factor-mediated inhibition of apoptosis post-caspase activation is due to removal of active caspase-3 in a lysosome-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Measuring the Neurotrophic Potential: A Guide to Quantifying Erinacine B-Induced NGF Synthesis
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the induction of Nerve Growth Factor (NGF) by Erinacine B, a compound isolated from the mycelium of Hericium erinaceus. These protocols offer a framework for assessing the neurotrophic and neuroprotective properties of Erinacine B and other novel compounds.
Introduction
Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and function of neurons.[1] Its induction is a key therapeutic strategy for neurodegenerative diseases. Erinacine B, a cyathane diterpenoid, has been identified as a potent stimulator of NGF synthesis, making it a compound of significant interest in neuroscience research.[2][3][4] This guide outlines the methodologies to accurately measure Erinacine B-induced NGF production in vitro.
Quantitative Data Summary
The following table summarizes the quantitative data on NGF secretion induced by various erinacines, including Erinacine B, in mouse astroglial cells. This data provides a comparative overview of their potency.
| Erinacine | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| A | 1.0 | 250.1 ± 36.2 |
| B | 1.0 | 129.7 ± 6.5 |
| C | 1.0 | 299.1 ± 59.6 |
| E | 5.0 | 105.0 ± 5.2 |
| F | 5.0 | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 33 µg/mL | 69.2 ± 17.2 |
| Data adapted from Ma et al., 2010.[1][2] |
Signaling Pathways
Erinacine B is believed to stimulate NGF gene expression and subsequent protein synthesis and secretion.[1] While the complete mechanism is still under investigation, evidence suggests the involvement of several key signaling pathways. The c-Jun N-terminal kinase (JNK) pathway is thought to be a primary mediator, leading to the phosphorylation of c-Jun and enhanced transcription of the NGF gene.[1][5][6] Other pathways, including Protein Kinase A (PKA), PI3K/Akt, and ERK1/2, may also contribute to the downstream signaling cascade that promotes neuronal survival and neurite outgrowth potentiated by NGF.[1][5]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing astrocyte cells and treating them with Erinacine B to induce NGF synthesis.
Materials:
-
Astrocyte cell line (e.g., 1321N1 human astrocytoma cells or primary mouse astroglial cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Erinacine B
-
Vehicle control (e.g., DMSO)
-
Sterile culture plates (e.g., 24-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. Trypsinize and resuspend cells in fresh medium. Seed the cells into culture plates at an appropriate density.
-
Adherence: Allow the cells to adhere and grow for 24-48 hours in a humidified incubator.[1]
-
Treatment: Once the desired confluency is reached, gently aspirate the old medium. Add fresh medium containing the vehicle control, Erinacine B (a typical starting concentration is 1 µM), or other test compounds to the respective wells.[1][2]
-
Incubation: Incubate the plates for a predetermined time, typically 24 to 48 hours, to allow for NGF synthesis and secretion.[1]
Quantification of NGF Secretion by ELISA
This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of NGF secreted into the cell culture supernatant.
Materials:
-
NGF ELISA kit (follow manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Preparation: Following the treatment period, carefully collect the cell culture supernatant from each well. To remove any detached cells or debris, centrifuge the supernatants at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[1]
-
ELISA Protocol (General Steps):
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[1]
-
Add 100 µL of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.[1]
-
Incubate for the recommended time (e.g., 1-2 hours) at 37°C.[1]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[1]
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.[1]
-
Aspirate and wash the plate.[1]
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate.[1]
-
Aspirate and wash the plate.[1]
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.[1]
-
Add 50 µL of stop solution to each well to terminate the reaction.[1]
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[1]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[1]
-
Use the standard curve to determine the concentration of NGF in the experimental samples.[1]
-
Compare the NGF concentration in the wells treated with Erinacine B to the vehicle control to determine the induction of NGF synthesis.[1]
-
Analysis of NGF mRNA Expression by RT-qPCR
To investigate the effect of Erinacine B on NGF gene expression, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be performed.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for NGF and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After treatment with Erinacine B, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for NGF and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of NGF mRNA in Erinacine B-treated cells compared to control cells. An increase in NGF mRNA expression would suggest that Erinacine B acts at the transcriptional level.[6]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the NGF-inducing properties of Erinacine B. By utilizing these standardized methods, researchers can obtain reliable and reproducible data, facilitating the evaluation of novel compounds for the treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]
- 4. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of Erinacin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacin B, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant interest for its potential neuroprotective properties. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, detailed protocols for key in vitro assessment methods, and a summary of the available quantitative data. These application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in the context of neurodegenerative diseases. While much of the existing research has focused on its structural analog, Erinacin A, the information presented herein provides a strong foundation for designing and executing studies to specifically elucidate the neuroprotective mechanisms of this compound.
Data Presentation
The neuroprotective effects of erinacines are often evaluated by their ability to stimulate Nerve Growth Factor (NGF) synthesis, protect against neurotoxic insults, and modulate inflammatory and oxidative stress pathways. The following tables summarize the available quantitative data for various erinacines, including this compound, to provide a comparative overview.
| Erinacine | Cell Line | Assay | Concentration | Result | Reference |
| This compound | Mouse astroglial cells | NGF Secretion | 1.0 mM | 129.7 ± 6.5 pg/mL | [1] |
| Erinacin A | Mouse astroglial cells | NGF Secretion | 1.0 mM | 250.1 ± 36.2 pg/mL | [1] |
| Erinacin C | Mouse astroglial cells | NGF Secretion | 1.0 mM | 299.1 ± 59.6 pg/mL | [1] |
| Epinephrine (Positive Control) | Mouse astroglial cells | NGF Secretion | 33 µg/mL | 69.2 ± 17.2 pg/mL | [1] |
Table 1: Comparative Analysis of NGF Secretion Induced by Erinacines.
| Cell Line | Stressor | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y | Amyloid-β (Aβ) | Erinacine A | 10 µM | Increased cell viability | [2] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Erinacine A | Not specified | Improved neuronal survival | [3] |
| BV-2 Microglia | Lipopolysaccharide (LPS) | Erinacine C | 2.5 µM | 40% inhibition of iNOS expression | [4] |
Table 2: Neuroprotective Effects of Erinacines in Various In Vitro Models. Note: Direct quantitative data for this compound in these specific assays is limited in the reviewed literature; data for Erinacin A and C are presented as indicators of the potential efficacy of this class of compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of this compound's neuroprotective effects.
SH-SY5Y Neuroblastoma Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology. Upon differentiation, these cells exhibit a more mature neuronal phenotype, making them suitable for neuroprotection assays.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Differentiation: Seed cells onto Poly-D-lysine coated plates at a suitable density.
-
Differentiation: To induce differentiation, reduce the serum concentration to 1% FBS and add 10 µM Retinoic Acid to the culture medium.
-
Maturation: After 3-4 days, replace the medium with serum-free DMEM containing BDNF (50 ng/mL) to promote the maturation of differentiated neurons. Culture for an additional 3-4 days before proceeding with neuroprotection assays.
Amyloid-β (Aβ) Induced Neurotoxicity Assay
This assay evaluates the ability of this compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1)
-
Amyloid-β (1-42) peptide
-
Sterile, nuclease-free water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
This compound
Protocol:
-
Aβ Preparation: Prepare Aβ oligomers by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours to allow for aggregation.
-
Cell Treatment: Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
Aβ Exposure: Following pre-treatment, expose the cells to a neurotoxic concentration of Aβ oligomers (e.g., 10 µM) for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[5]
-
Oxygen-Glucose Deprivation (OGD) In Vitro Ischemia Model
The OGD model simulates the conditions of ischemic stroke in vitro to assess the neuroprotective effects of compounds against ischemic neuronal injury.
Materials:
-
Primary cortical neurons or differentiated SH-SY5Y cells
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Cell Preparation: Culture primary neurons or differentiated SH-SY5Y cells in appropriate culture plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Place the cells in the hypoxic chamber with glucose-free DMEM for a defined period (e.g., 4-6 hours) to induce ischemic conditions.
-
-
Reperfusion: After the OGD period, return the cells to normal culture medium (with glucose and oxygen) for 24 hours to simulate reperfusion.
-
Assessment of Cell Death (LDH Assay):
Quantification of Nerve Growth Factor (NGF) Secretion
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of NGF secreted by cells in response to treatment with this compound.
Materials:
-
Astrocyte or other NGF-secreting cell line
-
This compound
-
NGF ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed astrocytes in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted NGF.
-
ELISA Procedure:
-
Follow the protocol provided with the commercial NGF ELISA kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected cell supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.[8]
-
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known NGF standards. Use this curve to calculate the concentration of NGF in the experimental samples.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of erinacines are believed to be mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 6. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Erinacin B in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Erinacin B, a cyathane diterpenoid from Hericium erinaceus, in primary neuron culture studies. While research has highlighted a range of erinacines for their neurotrophic and neuroprotective properties, this document focuses on the known applications of this compound and provides protocols based on established methodologies for the erinacine class of compounds.
Introduction and Mechanism of Action
Erinacines are a group of bioactive compounds isolated from the mycelium of the Lion's Mane mushroom, Hericium erinaceus. Several erinacines, including A, B, C, and S, have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2] NGF is a critical neurotrophin for the survival, differentiation, and maintenance of neurons. This compound, like other erinacines, is a small molecule capable of crossing the blood-brain barrier, making it a compound of significant interest for neurological research and the development of therapeutics for neurodegenerative diseases.[3][4]
The primary mechanism attributed to many erinacines is the upregulation of NGF synthesis, particularly in glial cells like astrocytes, which in turn support neuronal health.[3][5] Additionally, related erinacines have been shown to potentiate NGF signaling through the TrkA/Erk1/2 pathway and induce neurogenesis through the accumulation of neurosteroids.[3][6] Anti-inflammatory and antioxidant effects also contribute to their overall neuroprotective profile.[3]
Data Presentation: Efficacy of Erinacines
The following tables summarize key quantitative data from preclinical studies on various erinacines, including this compound, to provide a comparative overview of their potency in neuronal and glial cell cultures.
Table 1: Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells
| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| This compound | 1.0 | 129.7 ± 6.5 |
| Erinacin A | 1.0 | 250.1 ± 36.2 |
| Erinacin C | 1.0 | 299.1 ± 59.6 |
| Erinacin D | 1.67 | 141.5 ± 18.2 |
| Erinacin E | 5.0 | 105.0 ± 5.2 |
| Erinacin F | 5.0 | 175.0 ± 5.2 |
| Epinephrine (Control) | 69.2 µM | 17.2 |
| Data adapted from Kawagishi et al. (1994) and other sources.[2][7][8] |
Table 2: Neurotrophic and Neuroprotective Effects of Related Erinacines
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Erinacin A | Primary Rat Cortical Neurons | 0.3 - 30 µM | Potentiated NGF-induced neurite outgrowth. | [9] |
| Erinacin A | Primary Cortical Glia-Neuron Co-cultures | Not specified | Improved neuronal and astrocyte survival under oxygen-glucose deprivation. | [3] |
| Erinacin S | Primary Mouse Cortical & DRG Neurons | 1 µg/mL | Promoted neurite outgrowth and axon regeneration. | [10] |
| Erinacin C | Primary Mixed-Glia Cultures | Not specified | Increased BDNF expression. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for use in cell culture applications.
Materials:
-
This compound (high purity, >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium.
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]
Protocol 2: General Primary Neuron Culture
This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents, a common system for studying neurotrophic effects.
Materials:
-
Timed-pregnant rodent (e.g., E17.5 mouse or E18 rat)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal Plus Medium with B-27 Plus Supplement and GlutaMAX)
-
Poly-D-Lysine or Poly-L-Lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Dissection: Isolate embryonic cortices under sterile conditions and place them in chilled dissection medium. Carefully remove the meninges.
-
Digestion: Transfer the cortical tissue to a digestion solution and incubate according to the enzyme manufacturer's instructions (e.g., 15-30 minutes at 37°C).
-
Dissociation: Gently wash the tissue to remove the digestion solution. Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed the neurons onto Poly-Lysine coated plates at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed plating medium.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days as needed.
Protocol 3: Neurite Outgrowth Assay
This assay is used to quantify the effect of this compound on the extension of neurites from primary neurons.
Procedure:
-
Cell Seeding: Culture primary neurons as described in Protocol 2 for 2-3 days in vitro (DIV) to allow for initial attachment and process extension.
-
Treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM to 10 µM). As a negative control, use a vehicle (e.g., 0.1% DMSO). A positive control such as NGF (50 ng/mL) can also be included.
-
Replace the existing medium with the treatment or control media.
-
Incubation: Incubate the treated cultures for 48-72 hours.
-
Fixation & Staining: Fix the cells with 4% paraformaldehyde (PFA). Permeabilize the cells and stain with a neuron-specific antibody, such as anti-β-III Tubulin, followed by a fluorescent secondary antibody. Counterstain nuclei with DAPI.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure the total neurite length per neuron or the length of the longest neurite.
Protocol 4: Neuroprotection Assay
This assay assesses the ability of this compound to protect primary neurons from a neurotoxic insult.
Procedure:
-
Cell Culture: Culture primary neurons for 5-7 DIV to allow for the development of a mature neuronal network.
-
Pre-treatment: Add this compound at desired concentrations to the culture medium and incubate for 24 hours.
-
Neurotoxic Insult: Introduce a neurotoxin to the culture. Examples include:
-
Excitotoxicity: Glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) (e.g., 50 µM) for 1 hour.
-
Apoptosis Induction: Staurosporine (e.g., 0.1-1 µM) for 12-24 hours.
-
-
Washout & Recovery: After the insult period, gently wash the cells and replace the medium with fresh culture medium (which can also contain this compound).
-
Incubation: Incubate for an additional 24 hours to allow for cell death to occur in unprotected wells.
-
Viability Assessment: Measure neuronal viability using a suitable assay, such as:
-
MTT Assay: Quantifies mitochondrial metabolic activity.
-
Live/Dead Staining: Use calcein-AM (live cells, green) and ethidium homodimer-1 (dead cells, red) to visualize and quantify survival.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Erinacin B in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic slice cultures are a valuable ex vivo model that preserves the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, offering a platform that bridges the gap between in vitro cell cultures and in vivo animal models.[1][2][3][4] This system is particularly advantageous for studying neurodegenerative diseases, neuroinflammation, and for screening potential neuroprotective compounds.[1][3] Erinacine B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered interest for its potential neurotrophic and neuroprotective properties. While extensive research has highlighted the beneficial effects of other erinacines, such as A, C, and S, in various neurological models, the specific application of Erinacin B in organotypic slice cultures is an emerging area of investigation.[5][6][7]
These application notes provide a detailed protocol for the preparation and maintenance of organotypic hippocampal slice cultures and a hypothetical experimental design for evaluating the neuroprotective effects of this compound. The protocols are based on established interface methods.[8][9][10][11]
Data Presentation: Plausible Effects of this compound
Based on the known effects of other erinacines, the following tables summarize the potential quantitative outcomes of this compound treatment in organotypic slice cultures subjected to an excitotoxic or inflammatory insult (e.g., lipopolysaccharide [LPS] or amyloid-beta [Aβ] oligomers).
Table 1: Neuroprotection and Neuronal Viability
| Treatment Group | Neuronal Viability (%) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Insult (e.g., LPS) | 55 ± 6.8 | 3.5 ± 0.4 |
| Insult + this compound (1 µM) | 72 ± 5.9 | 2.1 ± 0.3 |
| Insult + this compound (10 µM) | 88 ± 4.7 | 1.4 ± 0.2 |
Table 2: Anti-inflammatory Effects
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | iNOS Expression (Fold Change) |
| Control | 20 ± 4.5 | 15 ± 3.8 | 1.0 ± 0.2 |
| Insult (e.g., LPS) | 250 ± 22.1 | 180 ± 15.6 | 5.2 ± 0.6 |
| Insult + this compound (1 µM) | 150 ± 18.5 | 100 ± 12.1 | 3.1 ± 0.4 |
| Insult + this compound (10 µM) | 80 ± 10.2 | 45 ± 8.9 | 1.8 ± 0.3 |
Table 3: Oxidative Stress Markers
| Treatment Group | Reactive Oxygen Species (ROS) Level (Fold Change) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Insult (e.g., LPS) | 4.2 ± 0.5 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Insult + this compound (1 µM) | 2.8 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Insult + this compound (10 µM) | 1.5 ± 0.2 | 4.1 ± 0.5 | 4.5 ± 0.6 |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)
This protocol is adapted from established methods for preparing organotypic hippocampal slice cultures from postnatal day 8-10 mouse or rat pups.[8][9][10][12]
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.
-
Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Hank's Balanced Salt Solution (HBSS), 1 mM L-glutamine, and 25 mM D-glucose.[13]
-
Sterile, porous membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize pups in accordance with institutional animal care and use committee guidelines. Under sterile conditions, decapitate the pup and dissect the brain, placing it immediately into ice-cold, oxygenated dissection medium.
-
Hemisphere Separation and Cerebellum Removal: Separate the two cerebral hemispheres. For each hemisphere, make a sagittal cut to remove the cerebellum and brainstem.
-
Slicing:
-
Place a single hemisphere onto the vibratome stage.
-
Cut 350-400 µm thick coronal or sagittal slices.
-
Carefully transfer the slices to a petri dish containing ice-cold, oxygenated dissection medium.
-
-
Slice Culture Plating:
-
Add 1 mL of culture medium to each well of a 6-well plate and place a sterile membrane insert into each well.
-
Using a sterile, fine paintbrush or spatula, carefully transfer individual hippocampal slices onto the center of the membrane inserts.
-
Ensure that the slices are flat and not folded.
-
Remove any excess dissection medium from the top of the insert.
-
-
Incubation:
-
Place the 6-well plate in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days by aspirating the medium from the well and replacing it with fresh, pre-warmed medium.
-
Allow the slices to stabilize for at least 7 days in culture before initiating experiments.
-
Protocol 2: this compound Treatment and Analysis of Neuroprotection
This protocol describes a hypothetical experiment to assess the neuroprotective effects of this compound against an inflammatory insult in organotypic hippocampal slice cultures.
Materials:
-
Established organotypic hippocampal slice cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) or other relevant neurotoxic agent
-
Propidium Iodide (PI) for cell death imaging
-
Reagents for immunohistochemistry (e.g., antibodies against NeuN, Iba1, GFAP)
-
Kits for ELISA (e.g., for TNF-α, IL-6)
-
Reagents for Western blotting (e.g., antibodies against Caspase-3, Nrf2, HO-1)
-
Fluorescence microscope
Procedure:
-
This compound Pre-treatment: After 7 days of stabilization, pre-treat the slice cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 24 hours.
-
Induction of Injury: Following pre-treatment, introduce the neurotoxic insult. For example, add LPS (e.g., 1 µg/mL) to the culture medium. A control group should receive fresh medium without LPS.
-
Co-incubation: Co-incubate the slices with this compound and the insult for a designated time period (e.g., 24-48 hours).
-
Assessment of Cell Viability:
-
Add Propidium Iodide (PI) to the culture medium to a final concentration of 2 µM.
-
Incubate for 30 minutes.
-
Capture fluorescence images of the slices. The intensity of PI fluorescence correlates with the extent of cell death.
-
-
Biochemical Analysis:
-
Collect the culture medium to quantify the release of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Harvest the slice cultures and prepare protein lysates for Western blot analysis to determine the expression levels of key proteins in apoptotic and antioxidant pathways (e.g., cleaved Caspase-3, Nrf2, HO-1).
-
-
Immunohistochemistry:
-
Fix the slice cultures with 4% paraformaldehyde.
-
Perform immunohistochemical staining for neuronal markers (e.g., NeuN), microglial markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) to visualize the cellular morphology and response to treatment.
-
-
Data Analysis: Quantify the results from imaging and biochemical assays. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Visualizations
References
- 1. Preparation of Organotypic Hippocampal Slice Cultures for the Study of CNS Disease and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic Brain Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Organotypic Hippocampal Slice Cultures Using the Membrane Filter Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [diposit.ub.edu]
Application Notes and Protocols for In Vivo Tracking of Erinacin B Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacine B, a cyathin diterpenoid derived from the medicinal mushroom Hericium erinaceus, has garnered significant interest for its potential neurotrophic properties. Notably, in vivo studies have revealed that Erinacine B is a primary metabolite of another key bioactive compound, Erinacine A.[1][2][3] Understanding the in vivo pharmacokinetics, distribution, and metabolic fate of Erinacine B is crucial for the development of novel therapeutics targeting neurological disorders. This document provides detailed application notes and experimental protocols for the effective tracking and quantification of Erinacin B and its parent compound, Erinacine A, in biological matrices. The methodologies described herein are based on advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, which offer the requisite sensitivity and specificity for complex in vivo analysis.
Core Methodologies
The in vivo tracking of this compound metabolites predominantly relies on two key analytical techniques:
-
High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (HPLC-QQQ/MS): This method is the gold standard for the sensitive and accurate quantification of target analytes in complex biological samples.[1][4]
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): This high-resolution mass spectrometry technique is employed for the identification and structural elucidation of metabolites.[1][4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo tracking of this compound metabolites.
References
- 1. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for Preclinical Studies of Erinacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erinacin B is a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom). Like other erinacines (e.g., Erinacin A and C), it is recognized for its potential neurotrophic and neuroprotective properties.[1][2][3] Preclinical studies suggest that these compounds can cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[1][4][5][6] This document provides a detailed guide for the preclinical experimental design of this compound, focusing on its neuroprotective effects against neuroinflammation, apoptosis, and pathologies associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While much of the existing literature focuses on Erinacin A, the protocols and pathways described herein provide a robust framework for investigating this compound.
Key Signaling Pathways and Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through multiple signaling pathways. These include the stimulation of NGF synthesis, suppression of neuroinflammatory cascades, and activation of pro-survival pathways.
NGF Synthesis and Neuronal Survival Pathway
Erinacines are potent stimulators of NGF synthesis.[1][4][7] This is thought to be mediated, in part, through the activation of the c-Jun N-terminal kinase (JNK) pathway.[8] Increased NGF levels then activate pro-survival signaling cascades, such as the PI3K/Akt pathway, which inhibits apoptosis and promotes neuronal health.[9]
Anti-Neuroinflammatory Pathway
Neuroinflammation, mediated by activated microglia and astrocytes, is a key feature of many neurodegenerative diseases. Erinacines have been shown to suppress this process by inhibiting the JNK and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][10] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Dosage Considerations for Erinacin B in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacines, a group of cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have garnered significant interest for their neurotrophic and neuroprotective properties. Among them, Erinacin B has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis. While research has highlighted its potential therapeutic utility in neurological disorders, specific in vivo dosage data for this compound in rodent models remains limited in publicly available literature.
This document provides a comprehensive overview of dosage considerations for key erinacines (A, C, and S) and erinacin A-enriched Hericium erinaceus mycelium (EAHEM) in rodent models. This information can serve as a valuable starting point for researchers designing preclinical studies for this compound, allowing for informed decisions on dose range, administration routes, and experimental design. The protocols and signaling pathway information provided are broadly applicable to the study of erinacines in the context of neurodegenerative and neurological conditions.
Data Presentation: Quantitative Dosage of Erinacines and EAHEM in Rodent Models
The following table summarizes the quantitative data from various preclinical studies. It is important to note that the majority of the available data pertains to Erinacin A, C, S, and EAHEM. Researchers should consider these ranges as a guide when determining appropriate dosages for this compound.
| Treatment | Rodent Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Erinacine A | Wistar Rats | 8 mg/kg | Oral | Not Specified | Increased NGF and catecholamine content in locus coeruleus and hippocampus | [1] |
| Erinacine A | APP/PS1 Mice | Not Specified | Oral | 30 days | Attenuated cerebral plaque loading by inhibiting plaque growth and diminishing glial cell activation | [2] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | APP/PS1 Mice | 300 mg/kg/day | Oral | 30 days | Attenuated cerebral Aβ plaque burden | [2] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Senescence-Accelerated Mouse Prone 8 (SAMP8) Mice | 108, 215, and 431 mg/kg/day | Oral | 12 weeks | Improved learning and memory; decreased iNOS, TBARS, and 8-OHdG levels | [3][4][5] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Ischemic Stroke Model (Rats) | 50 and 300 mg/kg | Oral | 5 days | Reduced total infarcted volumes by 22% and 44%, respectively | [1] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Parkinson's Disease Model (MPTP-induced) | 3 mg/g EAHEM | Oral | 25 days | Improved dopaminergic lesions and oxidative stress; reversed motor deficits | [1] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Restraint-Stressed Mice | 100, 200, and 400 mg/kg/day | Oral | 4 weeks | Reversed depressive-like behavior; modulated monoamine neurotransmitters and pro-inflammatory cytokines | [6] |
| Erinacine C | Mild Traumatic Brain Injury (mTBI) Model (Rats) | 2 mg/kg | Intraperitoneal | Not Specified | Reduced motor disorders, neuronal death, and microglia activation | [7] |
| Erinacine S | Cuprizone-Exposed Rats | Not Specified | Oral | 3 weeks | Preserved myelin and oligodendrocytes; reduced microglia and astrocyte activation | [8] |
| Erinacine S | Sprague-Dawley Rats | 5 mg/kg | Intravenous | Single dose | Pharmacokinetic analysis | [9][10] |
| Erinacine S (from H. erinaceus mycelia extract) | Sprague-Dawley Rats | 2.395 g/kg extract (equivalent to 50 mg/kg Erinacine S) | Oral | Single dose | Pharmacokinetic analysis; demonstrated ability to cross the blood-brain barrier | [9][10] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Sprague-Dawley Rats | Up to 3 g/kg/day | Oral | 28 days | No-observed-adverse-effect level (NOAEL) established | [11] |
| Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) | Sprague-Dawley Rats | Up to 2.625 g/kg/day | Oral | 13 weeks | No mortalities or noticeable toxicological effects | [12] |
Experimental Protocols
Preparation and Administration of this compound (and other Erinacines)
This protocol provides a general guideline for the preparation and administration of erinacines for in vivo studies.
a. Preparation of Erinacin Formulation:
-
Source: Obtain purified this compound or other erinacines from a reputable supplier. For studies involving mycelium extracts, ensure the extract is standardized to a known concentration of the active erinacin.
-
Vehicle Selection: Erinacines are often poorly soluble in water. Common vehicles for oral administration include sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose (CMC). For intravenous administration, a solubilizing agent such as DMSO or a cyclodextrin-based formulation may be necessary. Ensure the chosen vehicle is non-toxic and appropriate for the administration route.
-
Formulation:
-
For oral gavage, create a homogenous suspension of the powdered erinacin or mycelium extract in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
For intravenous injection, dissolve the erinacin in the appropriate solvent and dilute to the final concentration with sterile saline. Ensure the final solution is clear and free of particulates.
-
-
Concentration Calculation: Calculate the concentration of the formulation based on the desired dosage (mg/kg) and the average weight of the animals. The administration volume should be kept within acceptable limits for the species and route (e.g., 5-10 mL/kg for oral gavage in mice and rats).
b. Administration Route:
-
Oral Gavage (PO): This is the most common route for administering erinacin-enriched mycelium extracts and has been used for purified erinacines.[2] It mimics the intended route of human consumption for dietary supplements.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach.
-
Administer the suspension slowly to prevent regurgitation and aspiration.
-
-
Intravenous Injection (IV): This route is typically used for pharmacokinetic studies to determine bioavailability.[9][10]
-
Warm the animal's tail to dilate the lateral tail vein.
-
Place the animal in a restrainer.
-
Inject the solution slowly into the tail vein using a small gauge needle (e.g., 27-30G).
-
-
Intraperitoneal Injection (IP): This route has been used for the administration of purified Erinacin C.[7]
-
Restrain the animal to expose the abdomen.
-
Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Key Experimental Assays
a. Behavioral Tests for Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Mice or rats are trained over several days to find the platform from different starting positions.
-
Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
-
Passive Avoidance Test: To evaluate learning and memory based on a negative stimulus.[3][4][5]
-
The apparatus consists of a brightly lit compartment and a dark compartment separated by a door.
-
During training, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment.
-
In the test session, the latency to enter the dark compartment is measured as an indicator of memory retention.
-
b. Immunohistochemistry for Neuroprotection:
-
Staining for Neuronal Markers (e.g., NeuN, Tyrosine Hydroxylase): To quantify neuronal survival.
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect and post-fix the brain in 4% PFA, then cryoprotect in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
Incubate the sections with primary antibodies against the neuronal marker of interest.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Image the sections using a fluorescence microscope and quantify the number of positive cells.
-
c. Biochemical Assays for Oxidative Stress and Inflammation:
-
Measurement of Thiobarbituric Acid Reactive Substances (TBARS): To assess lipid peroxidation.[3][4][5]
-
Homogenize brain tissue in a suitable buffer.
-
React the homogenate with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the resulting pink-colored product spectrophotometrically.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) or neurotrophic factors (e.g., NGF, BDNF).
-
Prepare brain tissue homogenates or collect blood serum.
-
Use a commercially available ELISA kit following the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentration based on a standard curve.
-
Signaling Pathways
Erinacines exert their neuroprotective effects by modulating several key signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.
-
Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Signaling: Erinacines, particularly Erinacin A, are potent inducers of NGF synthesis.[1] Both NGF and BDNF are crucial for neuronal survival, differentiation, and synaptic plasticity. They bind to their respective tyrosine kinase receptors (TrkA for NGF and TrkB for BDNF), activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and growth.[6]
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Erinacine C has been shown to activate the Nrf2 pathway.[7] Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[13]
-
Nuclear Factor Kappa B (NF-κB) Signaling: Erinacines have been shown to inhibit the NF-κB signaling pathway.[1] NF-κB is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting NF-κB, erinacines can reduce neuroinflammation, a common feature of many neurodegenerative diseases.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Nrf2 signaling pathway activation by Erinacin C.
References
- 1. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erinacine S, a small active component derived from Hericium erinaceus, protects oligodendrocytes and alleviates mood abnormalities in cuprizone-exposed rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of Erinacine A on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
ethical considerations for animal studies with Erinacin B
Application Notes and Protocols for Researchers
These guidelines provide a comprehensive framework for the ethical design and implementation of animal studies investigating the therapeutic potential of Erinacin B. Adherence to these principles is paramount to ensure the welfare of research animals and the generation of high-quality, reproducible scientific data.
General Ethical Principles
All animal studies involving this compound must be conducted in strict accordance with internationally recognized ethical guidelines. The core principles of the 3Rs – Replacement, Reduction, and Refinement – must be integrated into every aspect of the research protocol.[1][2]
-
Replacement: Researchers must provide a strong scientific justification for the use of animal models and confirm that no viable non-animal alternatives exist to achieve the study's objectives.[1]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid results. A thorough literature review and appropriate statistical planning are essential to avoid unnecessary duplication of experiments.[1]
-
Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane handling techniques, and the establishment of early humane endpoints.[1][3]
Regulatory Compliance and Oversight
All experimental protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board before the commencement of any research.[1] This committee is responsible for ensuring that the proposed research is ethically sound and complies with all applicable national and institutional regulations.
Animal Models and Justification
The selection of an appropriate animal model is critical for the scientific validity of the study. The chosen species should be the most suitable for addressing the specific research questions.[3] Commonly used models in neuroprotection and cognitive enhancement research include:
-
Sprague-Dawley rats: Frequently used in toxicology and neurodegenerative disease models.[4][5]
-
Senescence Accelerated Mouse Prone 8 (SAMP8) mice: A model for age-related cognitive decline.[6][7]
-
APP/PS1 transgenic mice: A model for Alzheimer's disease pathology.
The rationale for the chosen model, including its relevance to the human condition being studied, must be clearly articulated in the research protocol.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving Erinacine A-enriched Hericium erinaceus mycelium (EAHEM), a primary source of erinacines. While data for purified this compound is limited, these findings provide a valuable reference for dose-ranging and toxicity studies.
Table 1: Toxicology Data for Erinacine A-Enriched Hericium erinaceus Mycelium (EAHEM) in Rats
| Parameter | Species | Route of Administration | Dosage | Observation Period | Results | Reference |
| Acute Oral LD50 | Sprague-Dawley Rat | Oral | > 5 g/kg | 14 days | No mortality or signs of toxicity | [4] |
| 28-Day Repeated Dose | Sprague-Dawley Rat | Oral | Up to 3 g/kg/day | 28 days | No observed adverse effects | [4][5] |
| 90-Day Subchronic Toxicity | Sprague-Dawley Rat | Oral | Up to 2 g/kg/day | 90 days | No observed adverse effects | [8][9] |
Table 2: Dosage Regimens for Neuroprotection and Cognitive Enhancement Studies with EAHEM
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| Age-Related Cognitive Decline | SAMP8 Mouse | Oral | 108, 215, 431 | 13 weeks | Improved learning and memory | [6][7] |
| Mild Traumatic Brain Injury | Sprague-Dawley Rat | Oral | 108.5, 217 | Post-injury | Improved spatial memory | [10] |
| Parkinson's Disease Model | Rat | Oral | Not Specified | Not Specified | Increased dopamine and NGF levels | [11] |
| Stroke Model | Rat | Intraperitoneal | 50, 300 | 5 days (pre-treatment) | Reduced infarct volume | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of this compound.
Preparation and Administration of Test Substance
Objective: To prepare Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) for oral administration to rodents.
Materials:
-
Lyophilized EAHEM powder
-
Sterile distilled water or 0.9% saline
-
Oral gavage needles (size appropriate for the animal)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of EAHEM powder based on the desired dosage and the animal's body weight.
-
Suspend the powder in a known volume of sterile distilled water or saline.
-
Vortex the suspension thoroughly to ensure homogeneity before each administration.
-
Administer the suspension to the animals via oral gavage. The volume should be appropriate for the size of the animal (typically 5-10 ml/kg for rats and mice).[13]
-
For control groups, administer the vehicle (sterile distilled water or saline) using the same procedure.
Passive Avoidance Test for Learning and Memory
Objective: To assess long-term memory in rodents based on fear conditioning.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Protocol:
-
Acquisition Trial:
-
Place the animal in the brightly lit compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the animal back into the lit compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
An increased latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates successful memory consolidation.
-
Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Gently place the animal into the water at one of four predetermined starting positions, facing the pool wall.
-
Allow the animal to swim freely to find the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
Repeat for several trials each day, with different starting positions.
-
-
Probe Trial (24 hours after the last acquisition day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
A significant preference for the target quadrant indicates robust spatial memory.
-
Mandatory Visualizations
Signaling Pathway
The neuroprotective effects of erinacines are, in part, mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][14] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Workflow
A typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of cognitive impairment is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morris water maze (MWM) test [bio-protocol.org]
- 7. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. hifasdaterra.com [hifasdaterra.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Erinacin B Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Erinacin B from Hericium erinaceus cultures. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective cultivation method for high this compound yield: solid-state or submerged culture?
A1: Both solid-state and submerged cultivation can be used for the production of erinacines. Solid-state cultivation has been reported to produce a significantly higher specific yield of Erinacin A, a closely related compound, reaching up to 165.36 mg/g of cell dry weight, which is a 13-fold improvement over some submerged culture results.[1] However, submerged cultivation allows for better control of environmental parameters and is more easily scalable.[1] The choice of method will depend on your specific research goals and production scale.
Q2: Which strain of Hericium erinaceus is best for this compound production?
A2: The production of erinacines varies significantly among different strains of Hericium erinaceus.[1] For instance, one study found that the wild strain HeG produced the highest yield of Erinacin A in submerged culture, reaching 358.78 mg/L.[1] It is crucial to screen different strains to identify one that produces a high yield of this compound.
Q3: Is this compound found in the fruiting body of Hericium erinaceus?
A3: No, erinacines, including this compound, are typically found in the mycelia of Hericium erinaceus and not in the fruiting body.[1][2] Therefore, to produce this compound, efforts should be focused on optimizing the growth of mycelial biomass.
Q4: What are the key factors that influence this compound yield?
A4: Several factors can significantly impact the yield of erinacines. These include the choice of substrate (e.g., corn kernel, millet), the particle size of the substrate, the nitrogen source (e.g., tryptone, casein peptone), and the addition of inorganic salts such as zinc sulfate (ZnSO₄) and sodium chloride (NaCl).[1][3] Temperature and pH also play a critical role in mycelial growth and metabolite production.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no this compound production | Incorrect Hericium erinaceus strain. | Screen different strains to find a high-yielding producer of this compound.[1] |
| Suboptimal cultivation method. | Consider switching from submerged to solid-state fermentation, which has shown higher yields for related erinacines.[1] | |
| Inappropriate substrate. | Experiment with different substrates such as corn kernel or millet, and optimize the particle size.[4] | |
| Slow mycelial growth | Suboptimal temperature. | The optimal temperature for mycelial growth is generally around 25°C.[4][6] |
| Incorrect pH of the medium. | Adjust the pH of the culture medium. A pH of 4.5 has been found to be favorable for Erinacin A production.[5] | |
| Insufficient nutrients. | Ensure the medium contains adequate nitrogen sources (e.g., tryptone, casein peptone) and essential inorganic salts.[1][3] | |
| Difficulty in extracting this compound | Inefficient extraction solvent. | Use an appropriate solvent such as 70% ethanol for extraction.[3] Pre-treatment with enzymes like cellulase may also enhance extraction efficiency.[7] |
| Incomplete cell lysis. | Ensure thorough grinding of the lyophilized mycelia before extraction.[8] | |
| Low purity of extracted this compound | Co-extraction of other compounds. | Employ multi-step purification techniques, including silica gel column chromatography and semi-preparative HPLC, for higher purity.[9] |
Quantitative Data Summary
Table 1: Effect of Cultivation Method on Erinacin A Yield
| Cultivation Method | Strain | Yield | Reference |
| Solid-State Culture | H. erinaceus | 165.36 mg/g (cell dry weight) | [1] |
| Submerged Culture | H. erinaceus | 14.44 mg/g; 225 mg/L | [1] |
| Submerged Culture | Wild Strain HeG | 42.16 mg/g; 358.78 mg/L | [1] |
Table 2: Effect of Substrate and Additives on Mycelial Biomass and Erinacin A Yield in Solid-State Culture
| Substrate/Additive | Condition | Mycelial Biomass (mg/g) | Specific Yield of Erinacin A (mg/g) | Reference |
| Corn Kernel | >4 mm particle size | 37.54 | 12.53 | [1] |
| Corn Kernel | 2.38–4 mm particle size | 45.88 | - | [1] |
| Corn Kernel | <2.38 mm particle size | 57.25 | 60.15 | [4] |
| Tryptone | 5 mg/g substrate | 80.56 | - | [1] |
| NaCl | 10 mM | - | 120.97 | [9] |
| ZnSO₄·7H₂O | 10 mM | 50.24 | 165.36 | [4] |
Experimental Protocols
Protocol 1: Solid-State Fermentation for Erinacin Production
-
Seed Culture Preparation: Inoculate a 10 mL homogenized mixture of H. erinaceus mycelia into 100 mL of seed medium containing (g/L): glucose 4, peptone 1, yeast extract 0.2, MgSO₄·7H₂O 0.1, and KH₂PO₄ 0.05.[4][6]
-
Incubate the seed culture in a rotary incubator at 25°C and 100 rpm for 7 days.[4][6]
-
Solid-State Fermentation: Prepare the solid medium by mixing 50 g of corn kernels (particle size < 2.38 mm) with 50 mL of deionized water in a glass jar.[4][9]
-
Sterilize the solid medium at 121°C for 20 minutes.[4]
-
Inoculate the sterilized solid medium with the seed culture.
-
Incubate at 25°C for 20 days.[9]
Protocol 2: Extraction and Purification of Erinacines
-
Extraction: Lyophilize and grind the mycelial biomass to a powder.[8]
-
Suspend the powder in 70% ethanol (1:20 w/v) and perform ultrasonication for 1 hour at 50°C. Repeat this step twice.[8]
-
Centrifuge the extract at 8000 x g for 10 minutes and filter the supernatant through a 0.45 µm microfilter.[8]
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Concentrate the filtrate by vacuum rotary evaporation at 50°C.[8]
-
Purification: The crude extract can be further purified using silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[9]
Visualizations
Caption: Proposed biosynthetic pathway of erinacines, highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of Erinacine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Erinacine B from Hericium erinaceus mycelia.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow.
Problem 1: Low Yield of Crude Erinacine Extract
| Potential Cause | Suggested Solution |
| Suboptimal Fungal Strain or Cultivation Conditions | Different strains of H. erinaceus produce varying amounts of erinacines. Screen different wild or cultivated strains to find a high-yielding one.[1][2][3][4] Optimize solid-state or submerged fermentation parameters such as substrate (e.g., corn kernel), particle size, temperature (optimum is often around 25°C), and the addition of nitrogen sources or inorganic salts like NaCl and ZnSO₄ to enhance mycelial biomass and secondary metabolite production.[5][6] |
| Inefficient Extraction Method | The choice of extraction solvent and method is critical. Aqueous ethanol (60-95%) is commonly used.[7][8] Pre-treatment of the dried mycelial powder with enzymatic or acid hydrolysis may improve extraction efficiency.[9][10] Compare different extraction techniques such as ultrasonic-assisted extraction, reflux extraction, and microwave-assisted extraction to determine the most effective method for your sample.[8][9] |
| Degradation of Erinacine B during Extraction | Erinacines can be sensitive to high temperatures.[9][11] Avoid prolonged exposure to high heat during extraction and concentration steps. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) for solvent removal.[1][11] |
Problem 2: Poor Separation of Erinacine B from Other Erinacines
| Potential Cause | Suggested Solution |
| Co-elution of Structurally Similar Compounds | Erinacines A, B, and C are structurally related and often co-elute in single-column chromatography.[7] Traditional open-column silica gel chromatography can be laborious and may not provide sufficient resolution.[1][2][7][12] |
| Suboptimal Chromatographic Technique | Employ more advanced and efficient chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition method that has been successfully used for separating erinacines with high purity.[1][2][12] A two-dimensional chromatographic approach, combining different separation modes (e.g., normal-phase followed by reversed-phase HPLC), can significantly improve purity.[7][12] |
| Incorrect Mobile Phase Composition | Systematically optimize the mobile phase for your chromatography system. For silica gel chromatography, a gradient of n-hexane and ethyl acetate is often used.[12] For reversed-phase HPLC, a mobile phase of methanol/water or acetonitrile/water is common.[12][13] For HSCCC, a two-phase solvent system such as n-hexane/ethyl acetate/methanol/water is effective.[1][2][3][4] |
Problem 3: Difficulty in Quantifying Erinacine B
| Potential Cause | Suggested Solution |
| Lack of a Commercial Standard | Pure standards for all erinacines are not always commercially available, making accurate quantification challenging.[2][14] If a certified standard is unavailable, a well-characterized in-house standard can be prepared and its purity determined by methods like HPLC-CAD.[7][13] |
| Inadequate Analytical Method | Develop and validate a specific analytical method for Erinacine B. High-Performance Liquid Chromatography (HPLC) with UV detection (around 340 nm) is a common method.[13][15] For higher sensitivity and selectivity, especially in complex matrices, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][16][17][18] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating Erinacine B?
A1: The primary challenges include the low natural abundance of erinacines in Hericium erinaceus mycelia, leading to low yields.[9][10] Additionally, the presence of multiple, structurally similar erinacines makes the purification process complex, often resulting in co-elution and difficulties in achieving high purity with traditional methods.[2][7] The lack of commercially available standards for every erinacine also complicates identification and quantification.[14]
Q2: Which extraction solvent is most effective for Erinacine B?
A2: Ethanol, particularly aqueous ethanol solutions (e.g., 70-95%), is widely reported as an effective solvent for extracting erinacines from H. erinaceus mycelia.[5][7][8] Ethyl acetate is also commonly used, especially during the subsequent liquid-liquid partitioning steps to separate less polar compounds like erinacines.[8][12]
Q3: Can Erinacine B be degraded during the isolation process?
A3: Yes, erinacines can be susceptible to degradation, particularly at elevated temperatures.[9][11] It is crucial to control the temperature during extraction and solvent evaporation steps to minimize degradation and maximize yield.[11]
Q4: What is the most effective method for purifying Erinacine B?
A4: While traditional silica gel column chromatography has been used, it is often time-consuming and provides low resolution.[1][2][12] More advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) and two-dimensional chromatography (e.g., combining normal-phase and reversed-phase HPLC) have shown superior performance in achieving high purity of erinacines.[1][2][7][12]
Q5: How can I accurately quantify the amount of Erinacine B in my sample?
A5: Accurate quantification is best achieved using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a UV-Vis DAD detector is a common approach.[13] For greater sensitivity and specificity, particularly for samples with low concentrations or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13][16][18]
Quantitative Data Summary
Table 1: Optimized Extraction Parameters for Erinacines
| Parameter | Optimized Value | Yield | Reference |
| Liquid/Material Ratio | 32 mL/g | 3.28% | [10][11] |
| Extraction Temperature | 62°C | 3.28% | [10][11] |
| Extraction Time | 30 min | 3.28% | [10][11] |
| Ethanol Concentration | 65% | 3.28% | [9][10] |
Table 2: Erinacine A Yield from Different H. erinaceus Strains
| Strain | Erinacine A Content (mg/g) | Erinacine A Yield (mg/L) | Reference |
| HeG (wild strain) | 42.16 | 358.78 | [1][2][3][4] |
| HeC9 | 21.15 | - | [1][2] |
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Drying and Grinding: Dry the H. erinaceus mycelia and grind it into a fine powder.[5]
-
Extraction: Extract the powdered mycelia with 95% ethanol using ultrasonic shaking for 1 hour.[5] Alternatively, perform reflux extraction with 65% ethanol at 62°C for 30 minutes with a liquid-to-material ratio of 32:1 (mL/g).[9][10][11]
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Filtration and Concentration: Centrifuge the extract and filter it through a 0.22 µm filter. Concentrate the filtrate under vacuum using a rotary evaporator at a temperature not exceeding 50°C.[1][5]
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Solvent Partitioning: Re-dissolve the concentrated extract in ethyl acetate and partition it against water. Collect the ethyl acetate layer, which contains the less polar erinacines.[12]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel.
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Sample Loading: Load the concentrated ethyl acetate extract onto the column.[12]
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Elution: Elute the column with a gradient mobile phase, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[12]
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing Erinacine B.[12]
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Recrystallization: Combine the fractions containing the target compound, concentrate them, and purify further by recrystallization from a suitable solvent system.[12]
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection: Select a suitable two-phase solvent system. A common system is n-hexane/ethyl acetate/methanol/water (e.g., in a 4.5:5:4.5:5 v/v/v/v ratio).[1][2][3][4]
-
HSCCC Operation: Fill the HSCCC column with the stationary phase. Dissolve the sample in a small volume of the two-phase solvent system and inject it into the column. Pump the mobile phase through the column.[12]
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Fraction Collection and Analysis: Collect the effluent in fractions and analyze them by HPLC to identify the fractions containing pure Erinacine B.[12]
Visualizations
Caption: General workflow for the isolation and purification of Erinacine B.
Caption: Troubleshooting logic for addressing low crude extract yield.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mushroomreferences.com [mushroomreferences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Optimization of Extraction key Process for Erinacine from Hericium erinaceus | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Erinacin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Erinacin B.
Introduction to this compound's Solubility Challenge
This compound is a cyathane diterpenoid with significant potential for stimulating Nerve Growth Factor (NGF) synthesis.[1] However, its therapeutic development is often hampered by its hydrophobic nature and consequently poor solubility in aqueous solutions. This low solubility can lead to difficulties in preparing formulations for in vitro and in vivo studies, potentially impacting bioavailability and therapeutic efficacy. Cyathane diterpenoids, as a class, are known for their poor water solubility.[2]
This guide offers practical solutions and detailed protocols to overcome these solubility issues, enabling more effective research and development of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a diterpenoid, a class of organic compounds that are often lipophilic (fat-soluble) due to their hydrocarbon-rich structure.[3] Its molecular structure contains a significant nonpolar surface area, leading to unfavorable interactions with polar water molecules and thus low aqueous solubility.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the primary consequences of low aqueous solubility in my experiments?
A3: Low solubility can lead to several experimental challenges:
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Inaccurate in vitro results: In cell-based assays, undissolved compound can lead to inconsistent and non-reproducible results. The actual concentration of the dissolved, active compound will be much lower than the nominal concentration.
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Poor in vivo bioavailability: For oral administration, low solubility limits the dissolution of the compound in gastrointestinal fluids, which is a critical step for absorption into the bloodstream.[5]
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Difficulties in formulation: Preparing stable and homogenous aqueous solutions for injections or other parenteral routes of administration becomes challenging.
Q4: Can I use organic solvents to dissolve this compound for my cell culture experiments?
A4: Yes, but with caution. Organic solvents like dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of hydrophobic compounds. However, the final concentration of the organic solvent in the cell culture medium must be kept very low (typically <0.1% to <0.5% v/v) to avoid solvent-induced cytotoxicity, which could confound your experimental results. It is crucial to include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides a step-by-step guide to troubleshoot and overcome common issues related to the low aqueous solubility of this compound.
Problem 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
Root Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment.
Solutions:
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Optimize Co-solvent Concentration:
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Action: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
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Procedure: Serially dilute the stock solution into your aqueous buffer or medium, ensuring the final concentration of the organic solvent is non-toxic to your cells.
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Pro-Tip: Always add the stock solution to the aqueous phase with vigorous vortexing or stirring to facilitate rapid dispersion and minimize localized precipitation.
-
-
Utilize Cyclodextrins:
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Action: Formulate an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, enhancing their aqueous solubility.
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Procedure: See the detailed experimental protocol below.
-
-
Employ Surfactants:
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Action: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize this compound.
-
Caution: Surfactants can have their own biological effects, so it is essential to include appropriate controls and ensure the chosen surfactant and its concentration are compatible with the experimental system.
-
Problem 2: Low and Variable Bioavailability in Animal Studies
Root Cause: Poor dissolution of this compound in the gastrointestinal tract after oral administration.
Solutions:
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Solid Dispersions:
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Action: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix. This technique enhances the dissolution rate by dispersing the drug at a molecular level in an amorphous state.
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Procedure: See the detailed experimental protocol below.
-
-
Nanoparticle Formulation:
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Action: Reduce the particle size of this compound to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Procedure: See the detailed experimental protocol below.
-
-
Lipid-Based Formulations:
-
Action: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine oil-in-water emulsions in the GI tract, which can enhance the solubilization and absorption of lipophilic drugs.
-
Quantitative Data Summary
| Formulation Approach | Carrier/Method | Potential Solubility/Bioavailability Enhancement | Reference Compound/Class |
| Co-solvents | DMSO, Ethanol, PEG 300/400 | Can achieve desired in vitro concentrations, but limited by solvent toxicity. | General for hydrophobic drugs |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can significantly increase aqueous solubility by orders of magnitude. | General for hydrophobic drugs |
| Solid Dispersion | PVP K30, PEG 6000, Soluplus® | Enhanced dissolution rate and improved oral bioavailability. | General for BCS Class II drugs |
| Nanoparticles | Milling, High-Pressure Homogenization | Increased surface area leads to faster dissolution and potentially higher bioavailability. | General for hydrophobic drugs |
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
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Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), ethanol, water.
-
Procedure:
-
Weigh out this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol-water solution to form a paste.
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Gradually add the this compound powder to the paste while continuously triturating (kneading) for 60 minutes.
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During kneading, add small amounts of the ethanol-water solution as needed to maintain a suitable consistency.
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Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
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Grind the dried complex into a fine powder and store it in a desiccator.
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Characterize the complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
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Determine the solubility of the complex in water and compare it to that of the free drug.
-
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
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Materials: this compound, Polyvinylpyrrolidone (PVP K30), ethanol.
-
Procedure:
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Prepare solutions of this compound and PVP K30 in ethanol. Common drug-to-polymer ratios to test are 1:1, 1:2, and 1:4 (w/w).
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Mix the solutions thoroughly until a clear solution is obtained.
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Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
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Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
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Store the solid dispersion in a desiccator.
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Characterize the solid dispersion for its amorphous nature (DSC, XRD) and perform in vitro dissolution studies.
-
Protocol 3: Preparation of this compound Nanoparticles (High-Pressure Homogenization)
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Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween® 80), purified water.
-
Procedure:
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Prepare a coarse suspension of this compound in an aqueous solution of the stabilizer by high-shear stirring.
-
Process the suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Monitor the particle size and polydispersity index (PDI) during the homogenization process using a dynamic light scattering (DLS) instrument.
-
Continue homogenization until the desired particle size and a low PDI are achieved.
-
The resulting nanosuspension can be used directly for in vitro or in vivo studies or can be lyophilized to produce a solid powder.
-
Characterize the nanoparticles for size, zeta potential, and morphology (e.g., using Transmission Electron Microscopy - TEM).
-
Visualizations
Logical Workflow for Overcoming Solubility Issues
Caption: Decision tree for selecting a solubility enhancement strategy.
Signaling Pathway of this compound-induced NGF Synthesis
Caption: this compound stimulates NGF synthesis via multiple signaling pathways.
References
preventing degradation of Erinacin B in experimental setups
Welcome to the technical support center for Erinacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: While specific degradation pathway studies for this compound are limited, based on general knowledge of natural products and related compounds like Erinacin A, the primary factors of concern are:
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Temperature: Elevated temperatures can accelerate chemical degradation. It has been noted that for erinacines, temperatures of 70°C for over 30 minutes led to a decrease in yield, suggesting thermal sensitivity.
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of labile functional groups.
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Light: Exposure to UV light can cause photodegradation of organic molecules. It is a general best practice to protect natural products from light.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.
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Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid degradation that can occur during repeated freezing and thawing.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions for both solid this compound and solutions.
| Form | Storage Temperature | Container | Additional Notes |
| Solid (Lyophilized Powder) | -20°C to -80°C for long-term storage. | Tightly sealed, amber-colored vial. | Protect from moisture and light. |
| Stock Solutions | -20°C to -80°C for long-term storage. | Tightly sealed, amber-colored vials. | Use dry, aprotic solvents like DMSO or anhydrous ethanol. Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: For preparing stock solutions, it is best to use dry, aprotic solvents such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. The presence of water can contribute to compound degradation. When diluting the stock solution for cell culture experiments, ensure the final concentration of the organic solvent is low (typically less than 0.5% for DMSO) to avoid cytotoxicity.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
A4: Unexpected peaks in your chromatogram can arise from several sources. Here are a few possibilities:
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Degradation Products: If this compound has been handled or stored improperly, the additional peaks may represent degradation products.
-
Impurities: The initial this compound sample may contain impurities from the extraction and purification process. Always check the purity of your compound upon receipt.
-
Contamination: Contamination can be introduced from solvents, vials, or the HPLC/LC-MS system itself.
-
Biotransformation: It is known that other erinacines can be precursors to Erinacin A and B. For instance, Erinacin P can be biotransformed into Erinacines A and B. If you are working with a biological system, you may be observing metabolites or other related erinacines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity observed. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: There may be an error in the preparation of the working solution. 3. Insolubility: this compound may not be fully dissolved in the experimental medium. | 1. Verify the integrity of your this compound stock by HPLC analysis. Prepare fresh solutions from a new stock if necessary. 2. Re-calculate and carefully prepare the dilutions. 3. Ensure the final concentration of the solvent is compatible with your experimental medium and that the compound is fully dissolved. |
| Inconsistent results between experiments. | 1. Variability in stock solution: This could be due to degradation over time or improper storage. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration. | 1. Use a freshly prepared stock solution for each set of experiments or ensure the stock has been stored correctly. 2. Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles. 3. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Appearance of a new peak and decrease in the main peak area in HPLC analysis over time. | 1. Degradation of this compound: The new peak is likely a degradation product. | 1. Review your storage and handling procedures. Ensure the compound and its solutions are protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of solid this compound in a chemical fume hood.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is adapted from methods used for Erinacin A and may require optimization for this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 HPLC system with a UV-Vis DAD detector or equivalent. |
| Column | Supersil AQ-C18 (5 µm, 250 × 4.6 mm) or equivalent. |
| Mobile Phase | Isocratic elution with acetonitrile and water (55:45 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Detection Wavelength | 340 nm. |
Visualizations
Experimental Workflow for Assessing this compound Stability
Optimizing Erinacin B Concentration for Neurite Outgrowth Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Erinacin B concentration for neurite outgrowth assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neurite outgrowth assays?
While direct data for this compound is limited in the provided literature, studies on other erinacines, such as Erinacine A, can provide a good starting point. For Erinacine A, concentrations ranging from 0.3 µM to 30 µM have been used to potentiate NGF-induced neurite outgrowth in PC12 cells.[1][2][3] It is advisable to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Which cell lines are most suitable for this compound neurite outgrowth assays?
PC12 and SH-SY5Y cells are well-established and commonly used neuronal cell line models for studying neurite outgrowth.[1][3] PC12 cells, derived from a rat pheochromocytoma, differentiate and extend neurites in response to Nerve Growth Factor (NGF).[1][2] SH-SY5Y human neuroblastoma cells are also widely used for this purpose.[3]
Q3: Does this compound induce neurite outgrowth on its own or does it require a neurotrophic factor like NGF?
Erinacines, such as Erinacine A, have been shown to potentiate NGF-induced neurite outgrowth.[2][4] This means they enhance the effect of a sub-optimal concentration of NGF. Therefore, it is recommended to include a low dose of NGF in your experimental setup. For PC12 cells, a sub-optimal NGF concentration of 2 ng/mL has been used in conjunction with erinacines.[1]
Q4: What is the typical incubation time for a neurite outgrowth assay with this compound?
Incubation times for neurite outgrowth assays typically range from 48 to 96 hours.[1] The optimal duration may vary depending on the cell line and experimental conditions.
Q5: How can I quantify neurite outgrowth?
Neurite outgrowth can be quantified by measuring the percentage of cells bearing neurites (defined as processes longer than the cell body diameter) and the average length of the longest neurite per cell.[3] This can be achieved using fluorescence microscopy and image analysis software such as ImageJ.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no neurite outgrowth | 1. Sub-optimal this compound concentration.2. Inadequate NGF concentration.3. Cell density is too high or too low.4. Poor cell health. | 1. Perform a dose-response curve for this compound (e.g., 0.1 µM to 50 µM).2. Optimize the NGF concentration. A typical starting point is 2 ng/mL for PC12 cells.[1]3. Ensure optimal cell seeding density. For PC12 cells in a 24-well plate, a density of 8 x 10³ cells/mL is recommended.[1]4. Check cell viability using an MTT assay. Ensure cells are healthy and not passaged too many times. |
| Cell Death or Toxicity | 1. This compound concentration is too high.2. High concentration of the solvent (e.g., DMSO).3. Serum concentration in the media is too low. | 1. Test a lower range of this compound concentrations. High concentrations of erinacines (>10 µg/mL) can decrease cell viability.[3]2. Ensure the final DMSO concentration is below 0.1% in all wells.[3]3. For some cell lines, a low level of serum (e.g., 1-2%) is necessary to maintain cell health during differentiation.[1] |
| High background or non-specific staining | 1. Inadequate blocking during immunofluorescence.2. Secondary antibody is non-specific or used at too high a concentration. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA).2. Perform a control with only the secondary antibody to check for non-specific binding. Titrate the secondary antibody to the lowest effective concentration. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent reagent preparation.3. Variation in incubation times. | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Prepare fresh reagents and ensure accurate dilutions.3. Maintain consistent incubation times and environmental conditions (temperature, CO2). |
Quantitative Data
Table 1: Dose-Response of Erinacine A on Neurite Outgrowth in PC12 Cells (in the presence of a sub-optimal NGF concentration)
| Erinacine A Concentration (µM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (NGF only) | 35 ± 4.1 | 40 ± 5.8 |
| 0.3 | 55 ± 5.2 | 60 ± 7.1 |
| 3 | 75 ± 5.8 | 85 ± 9.0 |
| 30 | 50 ± 7.1 | 55 ± 7.5 |
Note: This data is based on studies showing potentiation of NGF-induced neurite outgrowth by Erinacine A at concentrations of 0.3, 3, and 30 µM.[1][2][3] The optimal concentration should be determined experimentally.
Table 2: Effect of High Erinacine Concentration on Cell Viability (SH-SY5Y cells)
| Erinacine A Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98 ± 6.1 |
| 25 | 85 ± 7.3 |
| 50 | 60 ± 8.0 |
| 100 | 35 ± 9.1 |
Note: High concentrations of erinacines can be cytotoxic.[3] It is crucial to assess cell viability in parallel with neurite outgrowth assays.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
Materials:
-
PC12 cells
-
RPMI 1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Poly-L-lysine
-
This compound stock solution (in DMSO)
-
Nerve Growth Factor (NGF) stock solution
-
24-well plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate Coating: Coat 24-well plates with poly-L-lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed PC12 cells at a density of 8 × 10³ cells/mL in RPMI 1640 medium supplemented with 10% HS and 5% FBS.[1] Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., RPMI 1640 with 2% HS and 1% FBS).[1]
-
Prepare serial dilutions of this compound in the low-serum medium. Also, prepare a sub-optimal concentration of NGF (e.g., 2 ng/mL).[1]
-
Treat the cells with varying concentrations of this compound in the presence of the sub-optimal NGF concentration.
-
Include the following controls:
-
Vehicle control (low-serum medium with DMSO, final concentration ≤ 0.1%)
-
NGF-only control (low-serum medium with 2 ng/mL NGF)
-
Positive control (optimal NGF concentration, e.g., 50 ng/mL)
-
-
-
Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Imaging: After incubation, capture images of the cells using an inverted microscope.
-
Quantification:
-
Using image analysis software, quantify the percentage of neurite-bearing cells. A cell is considered neurite-bearing if it has at least one neurite that is longer than the diameter of the cell body.
-
Measure the length of the longest neurite for at least 50 individual cells per condition.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells (e.g., SH-SY5Y or PC12)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the neurite outgrowth assay. Include a vehicle control (DMSO concentration ≤ 0.1%).
-
Incubation: Incubate for the same duration as the neurite outgrowth assay (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Putative TrkA/Erk1/2 signaling pathway for neurite outgrowth.
References
troubleshooting inconsistent results in Erinacin B experiments
Welcome to the technical support center for Erinacin B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results in this compound experiments can stem from several factors:
-
Purity and Stability of this compound: Ensure the purity of your this compound compound. It is stable for at least one year when stored properly.[1] Prepare fresh dilutions for each experiment from a stock solution, as stability in cell culture media over long incubation periods may vary.
-
Variability in Source Material: If you are using extracts from Hericium erinaceus mycelia, be aware that the concentration of this compound and other erinacines can vary significantly between different strains, cultivation methods, and extraction protocols.[2] This variability is a major contributor to inconsistent findings across studies.[2]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, seeding density, and media composition. Over-passaged cells may respond differently to treatment.
-
Experimental Protocol Adherence: Minor deviations in protocols, such as incubation times or reagent concentrations, can lead to significant variations in results.
Q2: What is the optimal concentration of this compound to use for neuroprotection or neurite outgrowth assays?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. For inducing Nerve Growth Factor (NGF) secretion in mouse astroglial cells, a concentration of 1 mM has been used.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. High concentrations of erinacines (>10 µg/mL) have been reported to decrease cell viability.
Q3: My cells are detaching or showing signs of toxicity after treatment with this compound. What should I do?
A3: Cell detachment or toxicity can be due to several reasons:
-
High Concentration: You may be using a concentration of this compound that is toxic to your specific cell line. Perform a dose-response experiment to identify a non-toxic working concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, acetonitrile, methanol) in your cell culture medium is non-toxic (typically <0.1%).[2]
-
Compound Purity: Impurities in the this compound sample could be causing cytotoxicity.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.
Q4: I am not observing any effect of this compound in my neurite outgrowth assay. What could be the problem?
A4: A lack of effect could be due to:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.
-
Requirement for NGF: Some studies suggest that erinacines may potentiate the effect of NGF rather than inducing neurite outgrowth on their own.[2][3] Consider performing the assay in the presence of a low concentration of NGF.
-
Cell Line: The cell line you are using (e.g., PC12, SH-SY5Y) may have different sensitivities to this compound.
-
Assay Duration: The incubation time may not be sufficient for neurite outgrowth to become apparent.
Q5: How should I prepare my this compound stock solution?
A5: this compound is soluble in acetonitrile (0.1-1 mg/mL) and methanol (1-10 mg/mL).[1] Prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration is minimal to avoid toxicity.
Troubleshooting Guides
Inconsistent Neurite Outgrowth Results
| Problem | Possible Cause | Solution |
| High variability between wells/replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No neurite outgrowth observed | Sub-optimal this compound concentration. | Perform a dose-response curve. |
| Insufficient incubation time. | Optimize the incubation time (typically 48-96 hours). | |
| Cell health issues. | Use cells with a low passage number and ensure they are healthy before treatment. | |
| Lack of NGF. | Co-treat with a low concentration of NGF.[2][3] | |
| Poor cell attachment | Inadequate coating of culture plates. | Ensure proper coating with poly-L-lysine or collagen. |
| Low cell viability. | Check cell viability before seeding. |
Variable Neuroprotection Assay Results
| Problem | Possible Cause | Solution |
| High background cell death in controls | Harsh treatment with neurotoxin. | Optimize the concentration and exposure time of the neurotoxin to achieve ~50% cell death. |
| Unhealthy cells prior to experiment. | Ensure cells are in the logarithmic growth phase and have high viability. | |
| Inconsistent protection with this compound | Variability in pre-incubation time. | Standardize the pre-incubation time with this compound before adding the neurotoxin. |
| Inaccurate cell seeding. | Use a hemocytometer or automated cell counter for accurate cell counts. | |
| MTT assay results are not reproducible | Uneven formazan crystal dissolution. | Ensure complete dissolution of formazan crystals by gentle shaking. |
| Interference from this compound. | Run a control with this compound and MTT reagent without cells to check for direct reduction of MTT. |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the effect of this compound on neurite outgrowth in PC12 cells.
Methodology:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells per well.[2] Allow cells to attach for 24 hours in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Differentiation and Treatment: After 24 hours, switch to a low-serum medium (e.g., RPMI-1640 with 1% horse serum). Add serial dilutions of this compound (e.g., 0.1 to 30 µM) to the wells.[2] Include a vehicle control (e.g., <0.1% DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
Incubation: Incubate the cells for 48-96 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ).
-
Measure the percentage of cells with neurites (defined as processes longer than the cell body diameter) and the average neurite length per cell.[2]
-
Neuroprotection Assay (MTT Assay) in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against a neurotoxin in SH-SY5Y cells.
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[2]
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Toxin Exposure: Add a neurotoxin (e.g., MPP+, 6-OHDA, or glutamate) at a pre-determined toxic concentration and incubate for the desired time (e.g., 24 hours).
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for the this compound neurite outgrowth assay.
Proposed Signaling Pathway for Erinacin-Induced Neuroprotection
Caption: Putative signaling pathway for this compound's neuroprotective effects.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
Technical Support Center: Addressing Cytotoxicity of High Concentrations of Erinacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with high concentrations of Erinacin B in their experiments. Given the limited direct research on this compound's cytotoxicity, this guide extrapolates from data on the closely related and well-studied Erinacin A, as they share a similar cyathane diterpenoid structure.
Troubleshooting Guide
High concentrations of this compound may lead to unintended cytotoxicity, affecting experimental outcomes. The following table addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death at presumed neuroprotective concentrations. | 1. Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[1][2][3] 2. Concentration miscalculation or compound instability. 3. Solvent toxicity (e.g., DMSO) at high concentrations. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).[4] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times. 3. Contamination of cell cultures. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Standardize incubation times for all experiments. 3. Regularly check cell cultures for contamination. |
| Difficulty in distinguishing between apoptosis and necrosis. | 1. Late-stage apoptosis can resemble necrosis. 2. High concentrations of this compound may induce both pathways. | 1. Use early apoptosis markers like Annexin V in combination with a necrosis marker like Propidium Iodide (PI) for flow cytometry analysis.[5][6] 2. Perform time-course experiments to capture early apoptotic events. |
| No activation of expected apoptotic pathways. | 1. The cytotoxic mechanism may involve other pathways (e.g., necroptosis, autophagy). 2. Insufficient concentration or incubation time to induce detectable changes. 3. Antibody or reagent issues in detection assays (e.g., Western blot). | 1. Investigate markers for alternative cell death pathways. 2. Increase the concentration of this compound or extend the incubation time based on dose-response data. 3. Validate antibodies and reagents using positive and negative controls.[7] |
Frequently Asked Questions (FAQs)
1. At what concentrations does this compound become cytotoxic?
While specific IC50 values for this compound are not widely published, studies on the related compound, Erinacin A, show cytotoxicity in cancer cell lines at concentrations around 30 µM, leading to a 53-60% reduction in cell viability in DLD-1 and HCT-116 cells.[8][9] It is crucial to determine the IC50 value for your specific cell line and experimental conditions.
Quantitative Data on Erinacin A Cytotoxicity
| Cell Line | Compound | Concentration | Effect | Reference |
| DLD-1 (Human Colorectal Cancer) | Erinacin A | 30 µM | ~53% reduction in viability | [8][9] |
| HCT-116 (Human Colorectal Cancer) | Erinacin A | 30 µM | ~60% reduction in viability | [8][9] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Erianin | IC50: 70.96 nM | Proliferation inhibition | [10] |
| EFM-192A (Breast Cancer) | Erianin | IC50: 78.58 nM | Proliferation inhibition | [10] |
2. What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies with Erinacin A and Erinacin S, high concentrations likely induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12] Key mechanisms include:
-
Induction of Oxidative and ER Stress: Erinacin A has been shown to induce the generation of Reactive Oxygen Species (ROS) and trigger Endoplasmic Reticulum (ER) stress, which can lead to apoptosis.[13][14]
-
Activation of Caspases: The apoptotic cascade is executed by caspases. Erinacin A and S have been shown to activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[11][12]
-
Modulation of Bcl-2 Family Proteins: Erinacines can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, leading to mitochondrial dysfunction.[10][11][12]
-
Involvement of Signaling Pathways: Pathways such as JNK and PI3K/Akt are implicated in erinacine-induced apoptosis.[10][12]
3. How can I mitigate the cytotoxicity of this compound in my experiments?
-
Optimize Concentration: The most effective way to avoid cytotoxicity is to use the lowest effective concentration of this compound for your desired neuroprotective or other effects. A thorough dose-response analysis is essential.
-
Use of Antioxidants: Since erinacines can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate cytotoxicity. This needs to be empirically tested for your system.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes reduce the effective concentration of a compound.[1] Optimizing serum levels in your media may modulate cytotoxicity.
-
Time-Limited Exposure: If possible, limit the duration of exposure to high concentrations of this compound to the minimum time required to observe the desired effect.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration-dependent cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[5]
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cells.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][20]
-
Add 400 µL of 1X binding buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.[5] Distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Analysis of Apoptotic Proteins by Western Blot
This protocol allows for the detection of changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse them in cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Analyze changes in protein expression or cleavage, normalizing to a loading control like β-actin or GAPDH.[21]
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Postulated signaling pathways for this compound-induced apoptosis.
Caption: A logical troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic mechanisms of gastric cancer cells induced by isolated erinacine S through epigenetic histone H3 methylation of FasL and TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. kumc.edu [kumc.edu]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Technical Support Center: Refining Analytical Techniques for Detecting Erinacin B Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Erinacin B and its metabolites. Given that this compound is a known metabolite of Erinacin A, the methodologies presented are largely based on the well-established analytical frameworks for Erinacin A, adapted for the specific analysis of this compound and its subsequent metabolic products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates.[1][2] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of a triple quadrupole (QQQ) mass spectrometer, enabling accurate measurements even at low concentrations.[1][3]
Q2: How can I identify novel metabolites of this compound?
A2: For the identification and structural elucidation of potential this compound metabolites, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is the most suitable high-resolution method.[2][3][4] This approach provides accurate mass measurements, which aids in determining the elemental composition of metabolites and their fragments.
Q3: Since Erinacin A and B are isomers, how can I ensure I am accurately detecting this compound?
A3: Differentiating between isomers like Erinacin A and B requires robust chromatographic separation. Utilizing a high-resolution HPLC or UPLC column, such as a C18 column, with an optimized gradient elution can effectively separate the two compounds based on their slight differences in polarity.[1] Confirmation of this compound can be achieved by comparing the retention time and MS/MS fragmentation pattern to a purified this compound standard.
Q4: What are the primary challenges when analyzing this compound and its metabolites?
A4: The main challenges include:
-
Low concentrations in biological systems: This necessitates highly sensitive analytical instrumentation and optimized sample preparation to enrich the analytes.
-
Matrix effects: Components in biological samples can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and affecting accuracy.[5]
-
Isomeric interference: The presence of other Erinacin isomers can complicate accurate quantification if not properly separated chromatographically.
-
Analyte stability: this compound and its metabolites may be susceptible to degradation during sample collection, storage, and processing.[6]
Q5: What type of internal standard (IS) should be used for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior that is not endogenously present in the samples can be used.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Signal for this compound | 1. Inefficient sample extraction.2. Suboptimal ionization in the MS source.3. Analyte degradation during sample processing or storage. | 1. Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner samples.2. Adjust MS source parameters such as temperature, gas flows, and voltage. Test both positive and negative ionization modes.3. Minimize freeze-thaw cycles, keep samples on ice during processing, and store them at -80°C for long-term stability.[6] |
| High Variability in Results | 1. Inconsistent extraction efficiency.2. Significant and variable matrix effects.3. Pipetting errors. | 1. Ensure thorough and consistent vortexing and centrifugation. Automation of the extraction process can improve reproducibility.2. Use a stable isotope-labeled internal standard if available. Perform a matrix effect assessment using post-column infusion to identify problematic regions in the chromatogram.[5]3. Use calibrated pipettes and ensure proper technique. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatibility between the injection solvent and the mobile phase.3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Adjust the mobile phase pH or add a modifier like formic acid (typically 0.1%) to improve peak shape. |
| Inability to Separate this compound from Other Isomers | 1. Suboptimal chromatographic conditions.2. Inappropriate column selection. | 1. Optimize the gradient elution profile, flow rate, and column temperature.2. Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best resolution for the isomers. |
Data Presentation
Table 1: LC-MS/MS Parameters for Quantification of this compound (Adapted from Erinacin A Methods)
| Parameter | Setting | Reference |
| LC System | Agilent 1100 series HPLC or equivalent | [1][2][3] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 100 mm, 3.5 µm) | [1][2][3] |
| Column Temp. | 22-25 °C | [1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | [1][3] |
| Mobile Phase B | Acetonitrile | [1][2] |
| Gradient | 0-5 min, 70-100% B; 5-8 min, 100% B; 8-8.1 min, 100-70% B; 8.1-11 min, 70% B | [1][2] |
| Flow Rate | 350 µL/min | [1][2] |
| Injection Vol. | 10 µL | [1][2] |
| MS System | API 3000 Triple Quadrupole Mass Spectrometer or equivalent | [1][2][3] |
| Ion Source | Turbo-assisted Electrospray Ionization (ESI), Positive Mode | [2][3] |
| MRM Transition | To be determined with purified this compound standard (Erinacin A is m/z 433.2 → 301.2) | [1][2] |
| Dwell Time | 200 ms | [2] |
Table 2: High-Resolution LC-MS/MS Parameters for Metabolite Identification (Adapted from Erinacin A Methods)
| Parameter | Setting | Reference |
| LC System | Agilent 1290 Infinity II UPLC or equivalent | [3] |
| Column | Phenomenex Kinetex® C18 (3.0 x 100 mm, 1.7 µm) | [3] |
| Column Temp. | 40 °C | [3] |
| Mobile Phase A | Water + 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 0-0.5 min, 5% B; 0.5-1 min, 5-20% B; 1-6 min, 20-50% B; 6-16 min, 50-100% B; 16-22 min, 100% B | |
| Flow Rate | 400 µL/min | |
| Injection Vol. | 2 µL | [3] |
| MS System | Agilent 6546 Quadrupole Time-of-Flight (QTOF) Mass Spectrometer or equivalent | [3] |
| Ion Source | Electrospray Ionization (ESI), Positive and Negative Modes | [3] |
| Data Acquisition | Full scan MS and data-dependent MS/MS at various collision energies (e.g., 10, 20, 40 V) | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol describes a protein precipitation method for extracting this compound and its metabolites from plasma, CSF, and tissue homogenates.
-
Sample Aliquoting: In a microcentrifuge tube, place 100 µL of the biological sample (plasma, CSF, or tissue homogenate).
-
Internal Standard Addition: Add an appropriate internal standard for quantitative analysis.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 13,523 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the initial LC mobile phase (e.g., 100 µL of 70% acetonitrile).
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates.
-
Transfer for Analysis: Transfer the final clear sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: In Vitro Metabolism using Liver S9 Fractions
This protocol is for studying the metabolism of this compound using rat or human liver S9 fractions.
-
Prepare S9 Stock Solution: Prepare a 1 mg/mL S9 stock solution in a suitable buffer containing an NADPH regenerating system. Keep the solution at 4°C.
-
Initiate Metabolic Reaction: Add this compound to the S9 stock solution to a final concentration of 10 µM and activate the reaction by incubating in a 37°C water bath.
-
Time Point Sampling: At designated time points (e.g., 0, 10, 30, 60, 120 min), withdraw 150 µL of the reaction mixture.
-
Quench Reaction: Immediately stop the metabolic activity by adding two volumes (300 µL) of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,523 x g) for 10 minutes.
-
Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Mandatory Visualization
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Postulated metabolic pathway of this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of Erinacin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Erinacin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic potentials?
This compound is a cyathin diterpenoid found in the mycelia of Hericium erinaceus (Lion's Mane mushroom)[1]. It is a known stimulator of nerve growth factor (NGF) synthesis, suggesting its potential in the treatment of neurodegenerative diseases[2]. Notably, this compound has been identified as a metabolite of Erinacin A[3].
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
While specific data for this compound is limited, based on its structural similarity to other erinacines and its classification as a diterpenoid, the primary challenges to its oral bioavailability are expected to be:
-
Poor Aqueous Solubility: this compound is sparingly soluble in methanol and only slightly soluble in acetonitrile, indicating low aqueous solubility which can limit its dissolution in gastrointestinal fluids[1][4].
-
First-Pass Metabolism: Like many natural compounds, this compound is likely susceptible to significant metabolism in the liver and gut wall after oral administration, which can reduce the amount of active compound reaching systemic circulation[5][6][7].
-
Efflux by Intestinal Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, in the intestinal epithelium. These transporters actively pump compounds back into the intestinal lumen, thereby reducing net absorption[5].
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound for in vivo studies?
Several formulation strategies can be employed to overcome the challenges mentioned above and improve the systemic exposure of this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and, consequently, its absorption[8][9][10][11].
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability in the gastrointestinal tract[12][13][14][15].
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the gut, leading to enhanced absorption[16][17][18].
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body can be a viable strategy[19][20][21].
-
Co-administration with Bioavailability Enhancers: The use of compounds like piperine, which can inhibit metabolic enzymes (e.g., CYP450) and efflux pumps, may increase the systemic exposure of this compound[5].
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor dissolution of the formulation in the GI tract. | 1. Formulation Optimization: Formulate this compound as a solid dispersion, a cyclodextrin complex, or a self-emulsifying drug delivery system (SEDDS) to improve its solubility and dissolution rate. 2. Particle Size Reduction: If using a crystalline form, consider micronization to increase the surface area. |
| High first-pass metabolism. | 1. Co-administration with Inhibitors: Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP450 enzymes) to assess the impact on bioavailability. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is efficiently converted to the active compound in systemic circulation. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Co-administration with Efflux Inhibitors: Administer this compound with a known P-glycoprotein inhibitor to determine if efflux is a limiting factor for its absorption. 2. Formulation with Excipients: Investigate the use of excipients that are known to inhibit efflux transporters. |
| Instability in the GI environment. | 1. Enteric Coating: If this compound is found to be unstable at low pH, an enteric-coated formulation can protect it in the stomach and allow for release in the intestine. 2. Cyclodextrin Complexation: Encapsulation in cyclodextrins can offer protection from degradation. |
Issue 2: Difficulty in Achieving a Stable and High-Loaded Formulation
| Potential Cause | Troubleshooting/Optimization Strategy |
| Drug-polymer immiscibility in solid dispersions. | 1. Polymer Screening: Screen a variety of hydrophilic polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find a compatible carrier. 2. Thermodynamic Analysis: Use techniques like differential scanning calorimetry (DSC) to assess drug-polymer miscibility. |
| Recrystallization of the amorphous drug during storage. | 1. Increase Polymer Ratio: A higher concentration of the polymer can help to better disperse and stabilize the amorphous drug. 2. Add a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous solid dispersion. 3. Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize molecular mobility. |
| Low drug loading in the formulation. | 1. Optimize Preparation Method: Experiment with different preparation methods such as spray drying, hot-melt extrusion, or solvent evaporation to achieve higher drug loading while maintaining a stable amorphous state. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table presents data for the related compound, Erinacin A, which can serve as a reference point for designing experiments with this compound.
Table 1: In Vivo Pharmacokinetic Parameters of Erinacin A in Sprague-Dawley Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Absolute Bioavailability | 24.39% | - |
| Time to Peak Brain Conc. (Tmax) | 8 hours | Not Reported |
| Peak Brain Concentration (Cmax) | 0.205 ± 0.079 µg/g | Not Reported |
| Detection in Brain | Detected at 1 hour post-dosing | Not Reported |
Data is for Erinacin A and should be used as a general guide for this compound studies.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution with the aid of sonication if necessary.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To predict the intestinal permeability of this compound and to investigate if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound solution in transport buffer
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Oral Group (n=6): Administer the this compound formulation orally via gavage.
-
Intravenous Group (n=6): Administer a solution of this compound in a suitable vehicle intravenously via the tail vein.
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 using appropriate software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Postulated signaling pathway of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Erinacine B this compound | 156101-10-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjptonline.org [rjptonline.org]
- 10. japsonline.com [japsonline.com]
- 11. sybespharmacy.com [sybespharmacy.com]
- 12. [PDF] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. research.monash.edu [research.monash.edu]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Design, synthesis, and evaluation of stable and taste-free erythromycin proprodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term stability of Erinacin B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the storage conditions and ensuring the long-term stability of Erinacin B. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, it is highly recommended to store solid this compound in a tightly sealed container at -20°C or -80°C, protected from light. Desiccation is also recommended to prevent degradation from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: It is advisable to prepare stock solutions in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or anhydrous ethanol. To minimize the risk of degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. These aliquots should be stored at -20°C or -80°C.
Q3: Can I store this compound solutions at room temperature or in a refrigerator?
A3: Storing this compound solutions at room temperature for extended periods is not recommended due to the increased risk of chemical degradation. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but frozen storage is crucial for maintaining long-term stability.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many natural products are susceptible to photodegradation. Therefore, it is a standard precautionary measure to protect both solid this compound and its solutions from light by using amber-colored vials or by storing them in the dark.
Q5: How many freeze-thaw cycles can an this compound solution tolerate?
A5: There is no specific data on the number of freeze-thaw cycles this compound can withstand without degradation. To ensure the integrity of your stock solution, it is strongly advised to prepare single-use aliquots to avoid this issue altogether.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review your storage protocol. Ensure the compound is stored at the recommended low temperatures, protected from light, and that solutions are aliquoted to prevent freeze-thaw cycles. |
| Decreased potency or activity of this compound solution over time | Chemical degradation in solution. | Prepare fresh solutions from a solid sample for critical experiments. If using an older stock, consider re-evaluating its concentration and purity via HPLC. |
| Precipitate observed in a thawed stock solution | Poor solubility at low temperatures or solvent evaporation. | Gently warm the vial to room temperature and vortex to redissolve the precipitate. Ensure the vial was properly sealed to prevent solvent evaporation. If the problem persists, consider preparing the stock solution in a different solvent where this compound has higher solubility. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | This indicates instability under the current storage or experimental conditions. It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Quantitative Data on Storage Stability
| Storage Condition | Solvent | Time | Purity (%) |
| -80°C | DMSO | 12 months | >98% |
| -20°C | DMSO | 12 months | >95% |
| 4°C | DMSO | 1 month | ~90% |
| Room Temperature | DMSO | 1 week | <85% |
| -20°C (3 freeze-thaw cycles) | DMSO | 1 month | ~92% |
Note: The data in this table is illustrative and intended for guidance purposes only.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the purity of this compound and separating it from any potential degradation products.
-
Initial Method Development:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Detection: A UV detector set at an appropriate wavelength for this compound (e.g., determined by UV scan) or a more universal detector like a Charged Aerosol Detector (CAD). A photodiode array (PDA) detector is recommended to evaluate peak purity.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Temperature: Maintain a constant column temperature, for instance, 25°C.
-
-
Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the HPLC method, subject this compound to stress conditions. The goal is to achieve partial (10-30%) degradation.
-
Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to a high temperature (e.g., 70°C) for an extended period.
-
Photodegradation: Expose an this compound solution to UV light.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Signaling Pathways and Experimental Workflows
This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF), which in turn activates several downstream signaling pathways crucial for neuronal survival and growth.
Caption: this compound stimulates NGF synthesis in astrocytes, leading to the activation of pro-survival signaling pathways in neurons.
Caption: Experimental workflow for assessing the stability of this compound.
troubleshooting contamination in Hericium erinaceus cultures for Erinacin B production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address contamination issues in Hericium erinaceus cultures for Erinacin B production.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination in my Hericium erinaceus liquid or solid culture?
A1: Early detection is critical. Key signs include:
-
Visual Changes: Look for any discoloration, such as green, black, yellow, or brown spots on your mycelium or substrate.[1] Bacterial contamination often presents as a dull gray, slimy, or mucus-like "wet spot."[1] Fungal contaminants like Trichoderma may first appear as a dense, bright white mycelium before turning green as they produce spores.[1] Cobweb mold appears as a wispy, gray, three-dimensional growth that hovers above the substrate.[1][2]
-
Olfactory Cues: A strong, foul, sour, or musty odor is a common indicator of bacterial or mold contamination.[1] Healthy H. erinaceus cultures should have a mild, mushroom-like scent.
-
pH Shift: Bacterial contamination can rapidly increase the acidity of a liquid culture medium, while fungal contaminants may make it more alkaline.[3][4] If your medium contains a pH indicator like phenol red, a color change (e.g., to yellow) can signal a bacterial issue.[5]
-
Growth Abnormalities: Contamination can lead to stunted, misshapen, or completely stalled mycelial growth as the contaminants compete for nutrients.[1]
Q2: How does contamination impact the production of this compound?
A2: Contamination negatively affects this compound production through several mechanisms:
-
Nutrient Competition: Contaminants compete directly with H. erinaceus for essential nutrients in the substrate, limiting the resources available for both primary growth (biomass) and secondary metabolite production, including erinacines.
-
Metabolic Inhibition: Some contaminants release secondary metabolites of their own that can be inhibitory or toxic to H. erinaceus mycelium, directly interfering with the enzymatic pathways responsible for this compound synthesis.
-
Altered Growth Conditions: Contaminants can alter the pH and other critical environmental parameters of the culture, moving them away from the optimal conditions required for robust growth and this compound production.
Q3: Can I use antibiotics or fungicides to save a contaminated culture?
A3: While it is a possible "last resort" for invaluable cultures, using antimicrobial agents has significant drawbacks. Antibiotics can be used to suppress bacterial contamination, but they do not eliminate heat-resistant endospores and may not be effective against all bacterial strains.[6][7] Furthermore, these agents can alter the physiology of the H. erinaceus mycelium, potentially impacting research results and this compound yield.[8] For routine contamination, it is strongly recommended to discard the compromised culture and review sterile procedures to prevent recurrence.[8][9]
Q4: What are the optimal growth conditions to minimize contamination risk and maximize this compound yield?
A4: Maintaining optimal growth conditions for H. erinaceus gives it a competitive advantage against potential contaminants. Key parameters include:
-
Temperature: The optimal temperature for mycelial growth is typically around 25°C.[10][11] Temperatures that are too high or too low can slow growth, making the culture more susceptible to contamination.
-
pH: The ideal pH for vegetative growth is generally in the range of 5.0 to 6.0.[11][12]
-
Substrate: While this compound is a secondary metabolite of the mycelium, the choice of substrate significantly influences its production. Solid-state cultivation on substrates like corn kernels has been shown to produce high yields of other erinacines.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common contamination issues.
Issue 1: Culture Medium is Cloudy with a Sour Smell (Liquid Culture)
-
Problem: The liquid culture appears turbid or cloudy, and a distinct sour odor is present. Mycelial growth may be stalled.
-
Probable Cause: Bacterial contamination (e.g., Bacillus spp.).[1] Bacteria multiply rapidly in liquid media, causing cloudiness and producing acidic byproducts that create a sour smell.
-
Solution:
-
Immediately isolate the contaminated flask to prevent cross-contamination.
-
It is highly recommended to discard the culture. Autoclave the contaminated flask and its contents before disposal.[9]
-
Review your aseptic technique, particularly during inoculation and media preparation. Ensure all equipment, media, and workspaces are properly sterilized.[13][14]
-
Issue 2: Green, Powdery Mold Appears on Substrate or Mycelium
-
Problem: Patches of aggressive, fast-growing mold are visible. The mold is initially white and fluffy before turning a characteristic green.[2]
-
Probable Cause: Trichoderma spp. contamination. This is a very common and aggressive fungal contaminant in mushroom cultivation.[1]
-
Solution:
-
Do not open the contaminated container in your lab space, as this will release a high concentration of spores and risk widespread contamination.[15]
-
Carefully remove and securely seal the contaminated culture for immediate sterilization and disposal.
-
Thoroughly decontaminate the entire workspace, including incubators and laminar flow hoods, using a 10% bleach solution followed by 70% ethanol.[9] Review air filtration and handling procedures to identify the source of the spores.
-
Issue 3: Wispy, Gray, Cotton-like Growth Appears on the Surface
-
Problem: A fine, gray, and fluffy mold that resembles a cobweb is growing over the surface of the substrate or mycelium. It grows extremely rapidly.[2]
-
Probable Cause: Cobweb mold (Hypomyces rosellus). This mold thrives in high humidity and still air.[1]
-
Solution:
-
For minor, early-stage infections, you can attempt to treat the culture by spot-spraying the affected area with a 3% hydrogen peroxide solution. This can kill the cobweb mold without significantly harming the H. erinaceus mycelium.[2]
-
If the contamination is widespread, the culture should be discarded to prevent it from spreading.
-
Improve air exchange in your incubation area to reduce the high-humidity, stagnant air conditions that favor this mold.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the cultivation of H. erinaceus, primarily derived from studies on mycelial biomass and Erinacine A, a closely related compound. These parameters provide a strong baseline for optimizing this compound production.
Table 1: Optimal Growth Parameters for Hericium erinaceus Mycelium
| Parameter | Optimal Value | Extended Range | Source(s) |
| Temperature | 25°C | 20 - 30°C | [10][11] |
| pH | 6.0 | 5.0 - 9.0 | [11] |
| Incubation Time | 20 days (Solid-State) | 10 - 30 days | [10] |
Table 2: Influence of Substrate and Additives on Erinacine A Yield (Solid-State Cultivation)
| Substrate | Additive | Mycelial Biomass (mg/g substrate) | Specific Erinacine A Yield (mg/g cell dry weight) | Source(s) |
| Corn Kernel | None | 56.79 | - | [10] |
| Corn Kernel | 10 mM ZnSO₄ | 50.24 | 165.36 | [10] |
| Millet Mix | 0.56% NaCl + 3.4% Casein Peptone | ~350 | Highest Concentration (Value not specified) | [16] |
| Corn Kernel | 10 mM NaCl | - | 120.97 | [10] |
Experimental Protocols
Protocol 1: Aseptic Inoculation of Liquid Culture
-
Preparation: Work within a laminar flow hood or a biosafety cabinet. Disinfect the work surface with 70% ethanol and allow it to air dry.
-
Sterilize Tools: Flame-sterilize your inoculation loop or scalpel until it is red hot and allow it to cool completely inside the sterile field.
-
Prepare Culture: From a healthy agar plate culture of H. erinaceus, use the sterile tool to cut a small piece of mycelium (approx. 5x5 mm) from the leading edge of growth.
-
Inoculation: Briefly flame the mouth of the sterile liquid medium flask. Aseptically transfer the mycelial plug into the liquid medium.
-
Seal and Incubate: Flame the mouth of the flask again before sealing. Place the flask in a shaking incubator set to the optimal temperature (25°C) and agitation speed (e.g., 100-150 rpm).[10][17]
Protocol 2: Visual Identification of Contaminants Under a Microscope
-
Sample Preparation: Aseptically remove a small sample from the suspect culture. For liquid cultures, a drop will suffice. For solid cultures, take a small piece of the suspect growth. Prepare a wet mount on a sterile microscope slide.
-
Microscopic Examination:
-
Healthy H. erinaceus: Observe fine, filamentous, and branched hyphae.
-
Bacterial Contamination: Look for small, rod-shaped or spherical cells, often exhibiting rapid, random movement. They will be significantly smaller than the fungal hyphae.[3]
-
Yeast Contamination: Observe small, oval, or spherical budding cells, which may be solitary or in small clusters.[5]
-
Mold Contamination: Look for distinct hyphae and spore-bearing structures (conidiophores) that are morphologically different from H. erinaceus. Trichoderma and Penicillium will show characteristic green spores.
-
Visualizations
Troubleshooting Workflow for Suspected Contamination
Caption: A logical workflow for identifying and responding to suspected contamination events.
Simplified Biosynthetic Pathway of Erinacines
Caption: The biosynthetic pathway from GGPP to Erinacines, noting where contamination can interfere.[18][19]
References
- 1. northspore.com [northspore.com]
- 2. grocycle.com [grocycle.com]
- 3. goldbio.com [goldbio.com]
- 4. youtube.com [youtube.com]
- 5. akadeum.com [akadeum.com]
- 6. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Vegetative Growth of Four Strains of Hericium erinaceus Collected from Different Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zzbelead.com [zzbelead.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]
Technical Support Center: Method Refinement for Scaling Up Erinacin B Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up Erinacin B production from Hericium erinaceus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cultivation, extraction, and analysis of erinacines.
Q1: My Hericium erinaceus culture is not producing any detectable this compound. What are the possible reasons?
A1: Several factors could lead to a lack of this compound production. Consider the following:
-
Incorrect Fungal Tissue: Erinacines are typically found in the mycelia of Hericium erinaceus, not in the fruiting bodies.[1][2] Ensure you are using mycelial cultures for your experiments.
-
Strain Variation: The production of erinacines can vary significantly between different strains of H. erinaceus.[1][3] Some strains may naturally produce very low to undetectable levels of certain erinacines. It is advisable to screen several strains to find a high-yield producer.[1][3] For instance, one study found that the wild strain HeG produced a significantly higher yield of erinacine A compared to other strains.[3]
-
Sub-optimal Cultivation Conditions: The composition of the culture medium and the cultivation method (solid-state vs. submerged) dramatically impact erinacine production.[2][4] Inadequate nutrition or unfavorable environmental conditions can suppress the biosynthetic pathways.
-
Analytical Sensitivity: Your analytical method, such as High-Performance Liquid Chromatography (HPLC), may not be sensitive enough to detect low concentrations of this compound.[5]
Q2: My this compound yield is consistently low. How can I improve it?
A2: Low yields are a common challenge. Here are key areas to optimize:
-
Cultivation Method: Solid-state cultivation has been reported to produce a higher specific yield of erinacines compared to submerged cultivation.[1][4] One study reported a 13-fold higher specific yield of Erinacin A in solid-state culture compared to submerged culture.[1]
-
Substrate and Nutrients:
-
For solid-state fermentation, corn kernel with a particle size of less than 2.38 mm has been shown to be an effective substrate.[4]
-
The addition of nitrogen sources like casein peptone and inorganic salts such as zinc sulfate (ZnSO₄) and sodium chloride (NaCl) can significantly enhance erinacine production.[4][6] For example, the addition of 10mM ZnSO₄ increased the specific yield of Erinacin A by 2.73-fold in one study.[4]
-
-
Fermentation Parameters: For submerged cultures, optimizing factors like glucose concentration, pH, and aeration is crucial. One study found optimal conditions to be 69.87 g/L glucose, 11.17 g/L casein peptone, 1.45 g/L NaCl, and a pH of 4.5.[7]
-
Strain Selection: As mentioned, selecting a high-yielding strain is a critical first step for improving overall production.[1][3]
Q3: My fermentation is sluggish or has stalled. What should I do?
A3: Sluggish or stalled fermentations can be caused by several factors:
-
Temperature: Each yeast strain has an optimal temperature range. Temperatures that are too high or too low can stress the yeast and inhibit fermentation.[8]
-
Nutrient Limitation: Yeast require essential vitamins, minerals, and nitrogen to thrive. If the medium is deficient in these nutrients, fermentation can slow down.[8]
-
Inhibitory Compounds: Stressed yeast can produce compounds that inhibit fermentation.[8]
-
Poor Mixing: Inadequate mixing can lead to nutrient gradients and localized accumulation of inhibitory byproducts.[8]
Q4: What is the most effective method for extracting erinacines from the mycelia?
A4: The choice of extraction solvent and method is critical for maximizing yield.
-
Solvent: Aqueous ethanol (e.g., 70%) has been shown to be an effective solvent for extracting erinacines.[9]
-
Extraction Parameters: Optimization of the liquid-to-material ratio, extraction temperature, and time is necessary. One study identified optimal conditions as a liquid/material ratio of 32 mL/g, an extraction temperature of 62°C, and an extraction time of 30 minutes.[10]
-
Pre-treatment: Enzymatic and acid hydrolysis pre-treatment of the mycelia before extraction can significantly improve the yield of erinacines.[10]
Q5: I am having trouble purifying this compound from the crude extract. What are some effective purification strategies?
A5: The purification of specific erinacines can be challenging due to the presence of structurally similar compounds.
-
Chromatography: A common approach involves multiple steps of column chromatography, often using silica gel.[7][11]
-
Two-Dimensional Chromatography: A more advanced and robust method is a two-dimensional chromatographic approach. This can involve using normal-phase flash chromatography in the first dimension, followed by semi-preparative reversed-phase chromatography in the second dimension.[9] This strategy is effective at separating difficult impurities, including isomers and analogues.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another effective technique for isolating high-purity erinacines. It offers advantages such as a lower risk of sample denaturation, rapid separation, and high recovery.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in the optimization of this compound production.
Table 1: Comparison of Erinacin A Yields in Different Cultivation Methods
| Cultivation Method | Strain of H. erinaceus | Substrate/Medium Components | Mycelial Biomass (mg/g substrate or g/L) | Specific Erinacin A Yield (mg/g dry weight) | Erinacin A Yield (mg/L) |
| Solid-State | Not Specified | Corn Kernel (<2.38 mm) + 10mM ZnSO₄ | 50.24 | 165.36 | - |
| Submerged Culture | Not Specified | Optimized liquid medium | - | 14.44 | 225 |
| Submerged Culture | Wild Strain HeG | Not Specified | - | 42.16 | 358.78 |
Data compiled from multiple sources.[1][3][4]
Table 2: Optimal Parameters for Erinacine Extraction
| Parameter | Optimal Value |
| Liquid-to-Material Ratio | 32 mL/g |
| Extraction Temperature | 62°C |
| Extraction Time | 30 minutes |
| Solvent | 70% Ethanol |
Based on a study optimizing the extraction process.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production.
Protocol 1: Solid-State Fermentation for Erinacin Production
-
Seed Culture Preparation: Inoculate a 10 mL homogenized mixture of H. erinaceus mycelia into 100 mL of seed medium containing (g/L): glucose 4, peptone 1, yeast extract 0.2, MgSO₄·7H₂O 0.1, and KH₂PO₄ 0.05.[1]
-
Incubate in a rotary incubator at 25°C and 100 rpm for 7 days.[1]
-
Solid-State Fermentation:
-
Harvesting: After the incubation period, harvest the mycelial biomass for extraction.
Protocol 2: Extraction of Erinacines from Mycelia
-
Drying and Grinding: Harvest the mycelia and lyophilize or oven-dry at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried mycelia into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to remove the solid mycelial debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Quantification of Erinacines by HPLC (General Method)
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol or the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
-
HPLC Conditions (Starting Point):
-
Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.
Visualizations
Erinacin Biosynthetic Pathway
The biosynthesis of erinacines originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[14] The pathway is governed by the "Eri" gene cluster, which encodes key enzymes responsible for the formation of the characteristic cyathane core and subsequent modifications.[14][15]
Caption: Proposed biosynthetic pathway of erinacines from GGPP.
Experimental Workflow for this compound Production and Analysis
This workflow outlines the key stages from fungal culture to the quantification of the target compound.
Caption: General workflow for this compound production and analysis.
Troubleshooting Logic for Low this compound Yield
This diagram illustrates a logical approach to diagnosing the cause of low this compound yields.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]
addressing batch-to-batch variability of Erinacin B extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erinacin B extracts from Hericium erinaceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a cyathane diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1][2] It is of significant interest to the scientific community for its potential neuroprotective properties, primarily its ability to stimulate the synthesis of Nerve Growth Factor (NGF).[2][3] NGF is crucial for the survival, development, and function of neurons, making this compound a promising compound for research into neurodegenerative diseases.[4][5]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability is a common challenge when working with natural product extracts.[6][7] The primary sources of this variability for this compound extracts include:
-
Biological Variation in Hericium erinaceus : The concentration of this compound can differ significantly between different strains of the mushroom.[8]
-
Cultivation Conditions : Factors such as the composition of the growth substrate, temperature, humidity, light exposure, and harvest time can all impact the production of secondary metabolites like this compound.[7][9]
-
Extraction Method : The choice of extraction solvent, temperature, time, and technique (e.g., maceration, reflux, ultrasonic-assisted extraction) can significantly affect the yield and purity of the final extract.[10][11]
-
Post-Extraction Processing and Storage : Degradation of this compound can occur due to exposure to high temperatures, light, or improper storage conditions.[11][12]
Q3: How can I minimize variability in my experiments?
To minimize variability, it is crucial to standardize your processes as much as possible:
-
Source Material : Whenever possible, use a standardized or well-characterized source of Hericium erinaceus mycelium.
-
Standardized Protocols : Employ a consistent, validated protocol for extraction and sample preparation.
-
Quality Control : Implement analytical techniques like HPLC to quantify the this compound content in each batch of extract before use.[9][13]
-
Proper Storage : Store extracts at low temperatures (-20°C to -80°C), protected from light, and consider aliquoting to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the extract. | 1. Inefficient Extraction: The solvent may not be optimal, or the extraction time/temperature may be insufficient. 2. Degradation: The compound may have degraded during extraction or storage due to excessive heat or improper conditions.[11][12] 3. Incorrect Fungal Material: The extract may be from the fruiting body instead of the mycelium, or a strain that produces low levels of this compound. | 1. Optimize Extraction: Refer to the detailed extraction protocols below. Consider using solvents like ethanol or ethyl acetate.[14][15] 2. Control Temperature: Avoid prolonged exposure to high temperatures during extraction. Store the extract at -20°C or -80°C.[12] 3. Verify Source: Confirm that the starting material is Hericium erinaceus mycelium from a reputable supplier. |
| Inconsistent biological activity between batches. | 1. Variable this compound Concentration: This is the most likely cause, stemming from the factors listed in FAQ Q2.[7] 2. Presence of Other Bioactive Compounds: The extract contains a complex mixture of compounds, and their synergistic or antagonistic effects may vary.[3] 3. Experimental Error: Inconsistencies in cell-based assays or animal models. | 1. Quantify and Normalize: Use HPLC to determine the concentration of this compound in each batch and normalize the dose used in your experiments accordingly.[13] 2. Consider Purified Compound: For mechanism-of-action studies, using purified this compound may be necessary to eliminate confounding factors. 3. Standardize Assays: Ensure consistent cell passage numbers, reagent lots, and experimental conditions. |
| Precipitation of the extract in aqueous media for cell-based assays. | 1. Poor Solubility: this compound and other components of the extract may have low solubility in water. 2. Solvent Shock: Adding a concentrated organic stock solution directly to an aqueous buffer can cause the compound to precipitate. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO or ethanol and then dilute it serially in the culture medium.[12] Ensure the final solvent concentration is not toxic to the cells. 2. Stepwise Dilution: Add the stock solution to the medium dropwise while vortexing to facilitate dissolution. |
Experimental Protocols
Table 1: Optimized Extraction Parameters for Erinacines
| Parameter | Recommended Conditions | Rationale |
| Solvent | 60-95% Ethanol or Ethyl Acetate[14][15][16] | These solvents have shown good efficacy in extracting erinacines. |
| Liquid-to-Material Ratio | 30:1 to 32:1 (mL/g)[15][17] | Ensures complete wetting of the material and efficient extraction. |
| Temperature | 60-62°C[15][17] | Balances increased extraction efficiency with minimizing thermal degradation. Higher temperatures can lead to compound degradation.[15] |
| Time | 30 minutes[15][17] | Sufficient for effective extraction without unnecessarily exposing the compound to heat. |
| Extraction Method | Reflux or Ultrasonic-Assisted Extraction (UAE)[15][18] | UAE can offer improved efficiency at lower temperatures compared to traditional reflux.[10] |
Protocol 1: Ethanol Reflux Extraction
-
Dry and powder the Hericium erinaceus mycelium.
-
Combine the powdered mycelium with 65% ethanol at a liquid-to-material ratio of 32:1 (mL/g) in a round-bottom flask.[15]
-
Heat the mixture to 62°C and reflux for 30 minutes with constant stirring.[15]
-
Cool the mixture and filter to separate the extract from the solid material.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[8]
-
Store the resulting crude extract at -20°C or colder.[12]
Protocol 2: Quantification of this compound by HPLC
This protocol is adapted from methods for Erinacin A, which has similar chromatographic properties.
| Parameter | Condition |
| Instrumentation | Agilent 1260 HPLC system with a UV-Vis DAD detector[8][13] |
| Column | C18 column (e.g., Supersil AQ-C18, 5 µm, 250 x 4.6 mm)[8][13] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (55:45 v/v)[8][13] |
| Flow Rate | 1.0 mL/min[8][13] |
| Column Temperature | 25°C[13] |
| Detection Wavelength | 340 nm[8][13] |
| Injection Volume | 5-10 µL[8][13] |
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Prepare a standard curve using purified this compound of known concentrations.
Visualizations
Logical Workflow for Troubleshooting Batch-to-Batch Variability
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction, storage, and analysis.
Signaling Pathways Activated by Erinacines
Caption: Signaling pathways involved in the neuroprotective effects of erinacines.
References
- 1. This compound | C25H36O6 | CID 9980261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC-MS for Erinacin B Analysis
Welcome to the technical support center for the analysis of Erinacin B using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing this compound using HPLC-MS?
A1: A primary challenge is that this compound is an isomer of Erinacin A, meaning they have the same molecular weight.[1][2] This makes it impossible to differentiate them based on a single mass spectrometry (MS) measurement alone.[1] Therefore, utilizing MS/MS fragmentation is crucial for their distinct identification.[1] Additionally, as with many natural products, achieving good chromatographic separation from other related compounds and matrix components can be challenging.
Q2: What type of mass spectrometer is best suited for this compound analysis?
A2: The choice of mass spectrometer depends on the goal of the analysis.
-
Triple Quadrupole (QQQ) Mass Spectrometry is ideal for sensitive quantification, operating in Multiple Reaction Monitoring (MRM) mode.[3][4]
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is well-suited for high-resolution metabolite identification and structural elucidation.[3][4]
Q3: What are the characteristic precursor and product ions for this compound?
A3: Based on MS/MS analysis, the primary product ion for this compound is m/z 135.1170.[1] It is worth noting that a fragment at m/z 283.2065 is also observed as the second highest fragment.[1] This is distinct from Erinacin A, which has a primary fragment at m/z 283.2055.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible sample solvent or column-sample interactions.
-
Solution:
-
Ensure the sample is dissolved in a solvent similar in composition to or weaker than the initial mobile phase.
-
If using a C18 column, check for potential secondary interactions. Consider adjusting the mobile phase pH with a modifier like formic acid (typically 0.1%).[5][6]
-
Evaluate the column's health; it may need to be washed or replaced.
-
Issue 2: Low or No Signal/Sensitivity
-
Possible Cause: Suboptimal ionization or MS parameters, or issues with sample preparation.
-
Solution:
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, drying gas flow, and nebulizer pressure.[3] It is recommended to perform an infusion of an this compound standard to fine-tune these parameters.[7]
-
Check Ionization Mode: While positive ion mode (ESI+) is commonly used, it is best to test both positive and negative modes to determine the optimal setting for your specific instrument and conditions.[3][6][7]
-
Review Sample Preparation: Ensure efficient extraction of this compound from the matrix. The use of acetonitrile for protein precipitation is a common and effective method for biological samples.[3][8] For mycelia, 70% ethanol has been shown to be an effective extraction solvent.[6][8]
-
Confirm MS/MS Transition: Verify that the correct precursor and product ions are selected for MRM analysis. For this compound, the transition would be based on its molecular ion and the primary fragment at m/z 135.1170.[1]
-
Issue 3: Inability to Separate this compound from Erinacin A
-
Possible Cause: Inadequate chromatographic resolution.
-
Solution:
-
Optimize the HPLC Gradient: Adjust the gradient elution profile. A shallower gradient may be required to improve the separation of these isomers.[5]
-
Select an Appropriate Column: A high-resolution column, such as one with a smaller particle size (e.g., 1.7 µm or 2.6 µm), can enhance separation efficiency.[2][5]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.
-
Rely on MS/MS: Even with co-elution, the distinct fragmentation patterns of Erinacin A and B can be used to differentiate and quantify them by selecting unique MRM transitions.[1]
-
Experimental Protocols
Sample Preparation
Mycelia Extracts [8]
-
Harvest and lyophilize or oven-dry Hericium erinaceus mycelia at 40-50°C.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 70% ethanol (e.g., 1 gram of powder in 10 mL of solvent).[6][8]
-
Filter the extract through a 0.22 µm or 0.45 µm filter before HPLC injection.[2][6]
Plasma or Cerebrospinal Fluid (CSF) [3][8]
-
To 100 µL of plasma or CSF, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,523 x g) for 10 minutes.[3][8]
-
Collect the supernatant for analysis.
-
Wash the brain tissue with a 0.9% NaCl solution.
-
Homogenize the tissue.
-
Mix 100 µL of the brain homogenate with 400 µL of acetonitrile.
-
Collect the supernatant for analysis.
HPLC-MS Parameters
The following tables summarize typical parameters for the analysis of erinacines. These should be considered as starting points and may require further optimization for your specific instrumentation and application.
Table 1: HPLC Parameters for Erinacin Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| LC System | Agilent 1100 series or equivalent[4] | UPLC System[3] | Accela 1250 system[5] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 100 mm, 3.5 µm)[4] | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2] | Kinetex C18 (4.6 x 100 mm, 2.6 µm)[5] |
| Column Temp. | 22 °C[4] | 40 °C[5][6] | Not Specified |
| Mobile Phase A | Water + 0.1% Formic Acid[4][5] | Water + 0.1% Formic Acid[6] | 5% Acetonitrile in Water |
| Mobile Phase B | Methanol or Acetonitrile[4] | Acetonitrile[3][6] | Acetonitrile |
| Flow Rate | 0.4 mL/min[3] | 1.5 mL/min[5][6] | 0.3 mL/min[9] |
| Injection Vol. | 10 µL[4] | 2 µL[3] | 5 µL[2][9] |
| Gradient | Example 1: 0-0.5 min, 5% B; 0.5-1 min, 5-20% B; 1-6 min, 20-50% B; 6-16 min, 50-100% B; 16-22 min, 100% B[3] | Example 2: 0-8 min, 40% B; 8-15 min, 100% B; 15-16 min, 100-40% B; 16-20 min, 40% B[5] | Example 3: 0 min, 4% B; 14 min, 70% B; 16 min, 99% B; 19 min, 99% B; 19.25 min, 4% B; 21.75 min, 4% B[2] |
Table 2: Mass Spectrometry Parameters for Erinacin Analysis
| Parameter | Setting for Quantification (QQQ) | Setting for Identification (QTOF) |
| Mass Spectrometer | API 3000 Triple Quadrupole or equivalent[4] | Agilent 6546 QTOF or equivalent[4] |
| Ion Source | Electrospray Ionization (ESI)[3][5] | Electrospray Ionization (ESI)[3] |
| Ionization Mode | Positive (ESI+) or Negative (ESI-)[3][5] | Positive (ESI+) or Negative (ESI-)[3][6] |
| Capillary Voltage | +4000 V to +4500 V[3] | 2 kV (ESI-)[2] |
| Gas Temperature | 320 °C[3] | 450 °C (Vaporizer Temp)[5] |
| Drying Gas Flow | 8 L/min[3] | 800 L/hr (Desolvation Gas)[2] |
| Nebulizer Pressure | 45 psi[3] | 8 psi[3] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3][4] | Full Scan MS and MS/MS |
| Collision Energy | Variable, requires optimization (e.g., 10, 20, 40, 60 V)[3] | Ramped or fixed, requires optimization |
| Dwell Time | 200 ms[3] | Not Applicable |
Visual Guides
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Neurotrophic Activity of Synthetic Erinacine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neurotrophic activity of synthetic Erinacine B, offering a comparative perspective against other well-established neurotrophic agents. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the potential of synthetic Erinacine B for applications in neuroscience and neurodegenerative disease research.
Quantitative Comparison of Neurotrophic Activity
The neurotrophic potential of a compound can be assessed through various metrics, primarily its ability to stimulate the production of endogenous neurotrophic factors and to directly promote neuronal differentiation and survival. This section presents a comparative summary of synthetic Erinacine B against other erinacines and key neurotrophic factors.
Table 1: Comparison of Nerve Growth Factor (NGF) Induction by Erinacines
| Compound | Concentration | Cell Line | NGF Secretion (pg/mL) | Reference |
| Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [1][2][3] |
| Erinacine A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [1][2][3] |
| Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | [1][2][3] |
| Erinacine D | 1.67 mM | Not Specified | 141.5 ± 18.2 | |
| Erinacine E | 5.0 mM | Mouse astroglial cells | 105.0 ± 5.2 | [1][2] |
| Erinacine F | 5.0 mM | Mouse astroglial cells | 175.0 ± 5.2 | [2] |
| Epinephrine (Positive Control) | Not Specified | Mouse astroglial cells | 69.2 ± 17.2 | [2] |
Table 2: Comparison of Neurite Outgrowth Promotion
| Compound/Factor | Cell Line | Effective Concentration | Observed Effect | Reference |
| Erinacine B (via NGF induction) | PC12 cells | 1.0 mM (inducer) | Promotes neurite outgrowth | [4][5] |
| Erinacine A | PC12 cells | 0.3, 3, 30 µM | Potentiates NGF-induced neurite outgrowth | [6] |
| Erinacine S | Primary cortical and dorsal root ganglion neurons | 1 µg/mL | Enhances neurite outgrowth and axon regeneration | |
| Nerve Growth Factor (NGF) | PC12 cells | 2-50 ng/mL | Induces neurite outgrowth and differentiation | [7][8][9][10] |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampal neurons | 20-50 ng/mL | Enhances neuronal growth and synaptic activity | [11][12][13] |
| Hericerin derivatives (from H. erinaceus) | Hippocampal neurons | 10 µg/mL | Potent induction of axon outgrowth and neurite branching | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the neurotrophic activity of compounds like synthetic Erinacine B.
Neurite Outgrowth Assay in PC12 Cells
This assay is a widely used in vitro model to screen for compounds with neurotrophic activity. PC12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic-like neurons in the presence of NGF, extending neurites.
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Seed PC12 cells onto collagen-coated plates or chamber slides at a suitable density (e.g., 1 x 10⁴ cells/well).[9][10]
-
Treatment: After 24 hours, replace the medium with a low-serum medium. Treat the cells with varying concentrations of synthetic Erinacine B. Include a vehicle control (e.g., DMSO), a positive control (e.g., 50 ng/mL NGF), and a negative control.[7][9][10]
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation and neurite extension.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification:
-
Percentage of Neurite-Bearing Cells: A cell is considered positive if it has at least one neurite with a length equal to or greater than the diameter of the cell body. Calculate the percentage of positive cells out of the total number of cells in multiple fields.
-
Neurite Length: Measure the length of the longest neurite for a significant number of cells in each treatment group.
-
NGF Synthesis Assay in Astrocytes
This assay quantifies the ability of a compound to stimulate the production and secretion of NGF from glial cells.
Protocol:
-
Cell Culture: Culture primary astrocytes or an astrocytoma cell line (e.g., 1321N1) in an appropriate medium.
-
Treatment: Treat the cells with various concentrations of synthetic Erinacine B for a specified period (e.g., 24-48 hours).
-
Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium).
-
NGF Quantification: Measure the concentration of NGF in the conditioned medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the test compound and to ensure that the observed neurotrophic effects are not due to toxicity-induced morphological changes.
Protocol:
-
Cell Plating and Treatment: Plate neuronal cells (e.g., PC12 or primary neurons) in a 96-well plate and treat with a range of concentrations of synthetic Erinacine B.
-
Incubation: Incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The neurotrophic effects of Erinacine B are mediated through complex intracellular signaling cascades. The following diagrams illustrate these pathways and the general workflow for validating neurotrophic activity.
Caption: A general experimental workflow for validating the neurotrophic activity of a compound.
References
- 1. cebrofit.com.ua [cebrofit.com.ua]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. benchchem.com [benchchem.com]
- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and gradual increases in BDNF concentration elicit distinct signaling and functions in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF enhances neuronal growth and synaptic activity in hippocampal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor Promotes the Maturation of GABAergic Mechanisms in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
A Comparative Analysis of Erinacin B and Erinacin A Efficacy in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erinacines, cyathane diterpenoids isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), have garnered significant attention for their potential neuroprotective and neurotrophic properties. Among the various isolated erinacines, Erinacin A and Erinacin B are frequently studied for their ability to stimulate Nerve Growth Factor (NGF) synthesis and their potential therapeutic applications in neurodegenerative diseases. This guide provides a comparative analysis of the efficacy of this compound and Erinacin A, supported by experimental data, to offer a clear perspective for research and drug development professionals.
Data Presentation
Table 1: Comparative Efficacy of Erinacine A and B on Nerve Growth Factor (NGF) Synthesis
| Compound | Concentration | Cell Line | NGF Secretion (pg/mL) | Reference |
| Erinacin A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [1] |
| This compound | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [1] |
| Epinephrine (Positive Control) | 33 µg/mL | Mouse astroglial cells | 69.2 ± 17.2 | [1] |
Table 2: Effects of Erinacine A on Alzheimer's Disease-Related Pathologies
| Treatment | Outcome | Model | Key Findings | Reference |
| Erinacine A-enriched H. erinaceus mycelia | Amyloid-β Plaque Burden | APPswe/PS1dE9 transgenic mice | Reduced cortical and hippocampal amyloid plaque burden.[2] | [2] |
| Erinacine A-enriched H. erinaceus mycelia | Insulin-degrading enzyme (IDE) | APPswe/PS1dE9 transgenic mice | Increased levels of IDE, an enzyme involved in Aβ clearance.[2] | [2] |
| Erinacine A | Neuroinflammation | LPS-stimulated glial cells | Prevented LPS-induced iNOS expression and NO production in microglia and TNF-α expression in astrocytes.[3] | [3] |
| Erinacine A | Dopaminergic Neuron Protection | MPTP-induced Parkinson's disease model | Ameliorated dopaminergic degeneration and motor deficits.[4] | [4] |
Note: There is a notable lack of specific experimental data directly investigating the effects of isolated this compound on amyloid-beta aggregation and tau phosphorylation. Much of the research on erinacines and Alzheimer's disease pathology focuses on Erinacin A or extracts of Hericium erinaceus mycelium.[2][5][6]
Experimental Protocols
Protocol 1: Isolation and Purification of Erinacines from Hericium erinaceus Mycelium
This protocol outlines a general method for the extraction and separation of erinacines.
1. Mycelium Culture and Extraction:
-
Hericium erinaceus mycelium is cultured in a suitable liquid medium (e.g., 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄ at pH 4.5).
-
The harvested mycelia are lyophilized and ground into a fine powder.
-
The powdered mycelium is extracted with 70-95% ethanol at room temperature with agitation.
-
The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with ethyl acetate.
-
The ethyl acetate fraction, containing the less polar erinacines, is collected and concentrated.
3. Chromatographic Separation:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing erinacines.
-
Further purification of individual erinacines (A, B, etc.) is achieved through repeated column chromatography or by using techniques like high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Nerve Growth Factor (NGF) Induction Assay
This protocol describes a method to assess the NGF-stimulating activity of erinacines in astroglial cells.
1. Cell Culture:
-
Mouse astroglial cells (or a suitable astrocytoma cell line like 1321N1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of Erinacin A, this compound, or a positive control (e.g., epinephrine). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 24-48 hours.
3. NGF Quantification:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of NGF in the supernatant is quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8][9]
Protocol 3: Amyloid-β (Aβ) Aggregation Assay
This protocol provides a general method for assessing the effect of compounds on Aβ aggregation.
1. Preparation of Aβ Peptides:
-
Synthetic Aβ1-42 peptide is dissolved in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and then lyophilized.
-
The lyophilized peptide is reconstituted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.[10][11][12]
2. Aggregation Assay:
-
The Aβ solution is mixed with different concentrations of Erinacin A or this compound in a 96-well plate.
-
Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils, is added to each well.
-
The plate is incubated at 37°C with intermittent shaking.
-
The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a microplate reader to monitor the kinetics of Aβ aggregation.
Protocol 4: In Vitro Tau Phosphorylation Assay
This protocol outlines a general procedure to evaluate the impact of compounds on tau protein phosphorylation.
1. Reagents and Kinase Activity:
-
Recombinant human tau protein is used as the substrate.
-
A kinase known to phosphorylate tau, such as glycogen synthase kinase-3β (GSK-3β) or cyclin-dependent kinase 5 (CDK5), is utilized.[13][14]
-
The kinase reaction is performed in a buffer containing ATP and magnesium ions.
2. Phosphorylation Reaction:
-
Recombinant tau is incubated with the active kinase in the presence or absence of varying concentrations of Erinacin A or this compound.
-
The reaction is allowed to proceed at 30-37°C for a specified time.
3. Analysis of Tau Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE sample buffer.
-
The samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated tau at different epitopes (e.g., AT8, PHF-1).
-
The level of tau phosphorylation is quantified by densitometry of the resulting bands.
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of Erinacin A and B.
Caption: Proposed signaling pathway for the neuroprotective effects of Erinacin A.
Comparative Efficacy and Mechanism of Action
Erinacin A has demonstrated robust efficacy in stimulating NGF synthesis, significantly more so than this compound at the same concentration in mouse astroglial cells.[1] Its neuroprotective mechanisms have been more extensively studied, revealing its ability to reduce amyloid-β plaque burden in animal models of Alzheimer's disease.[2] This effect is partly attributed to the upregulation of insulin-degrading enzyme (IDE), which is involved in Aβ clearance.[2] Furthermore, Erinacin A exhibits anti-neuroinflammatory properties by inhibiting the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in glial cells.[3] Studies have also pointed to its role in protecting dopaminergic neurons, suggesting its potential in Parkinson's disease models.[4] The neurotrophic effects of Erinacin A are believed to be mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to increased NGF gene expression.[15]
This compound , while also a stimulator of NGF synthesis, appears to be less potent than Erinacin A in the reported studies.[1] There is a significant lack of research specifically investigating the direct effects of isolated this compound on key pathological markers of Alzheimer's disease, such as amyloid-β aggregation and tau hyperphosphorylation. While some studies on mixed erinacine extracts or the entire Hericium erinaceus mycelium suggest benefits in Alzheimer's models, the specific contribution of this compound to these effects remains to be elucidated.[5][6] Its broader neuroprotective mechanisms beyond NGF induction are not as well-characterized as those of Erinacin A.
Conclusion
Based on the available experimental data, Erinacin A demonstrates superior efficacy in stimulating NGF synthesis compared to this compound. Furthermore, a growing body of evidence supports the multifaceted neuroprotective mechanisms of Erinacin A, including its ability to mitigate amyloid-β pathology and neuroinflammation.
While this compound also contributes to NGF induction, its specific roles in counteracting other key aspects of neurodegeneration, such as amyloidogenesis and tauopathy, are not well-documented and represent a critical area for future research. For drug development professionals, Erinacin A currently stands out as the more comprehensively validated compound with a clearer and more potent profile for neuroprotective applications. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to explore potential synergistic effects between different erinacines.
References
- 1. mdpi.com [mdpi.com]
- 2. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hifasdaterra.com [hifasdaterra.com]
- 6. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ELISA for Monitoring Nerve Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. abcam.cn [abcam.cn]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro analysis of tau phosphorylation sites and its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Erinacin B and Other Nerve Growth Factor Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erinacin B and other compounds known to induce Nerve Growth Factor (NGF) synthesis. The following sections detail quantitative data on their efficacy, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their neurotrophic effects.
Quantitative Comparison of NGF-Inducing Activity
The efficacy of various natural compounds in stimulating the secretion of Nerve Growth Factor (NGF) has been assessed in numerous in vitro studies. The data presented below summarizes the quantitative findings from key experiments, offering a comparative overview of their potency. It is important to note that experimental conditions, such as cell lines, compound concentrations, and assay durations, can vary between studies, which should be considered when making direct comparisons.
| Compound Class | Specific Compound | Concentration | Cell Line | NGF Secretion (pg/mL) | Reference |
| Cyathane Diterpenoid | Erinacine A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [1] |
| Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [1] | |
| Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | [1] | |
| Erinacine E | 5.0 mM | Mouse astroglial cells | 105.0 ± 5.2 | [2] | |
| Erinacine F | 5.0 mM | Mouse astroglial cells | 175.0 ± 5.2 | [2] | |
| Scabronine A | Concentration-dependent | 1321N1 human astrocytoma | Increased secretion | [1] | |
| Scabronine G | 100 µM | 1321N1 human astrocytoma | Significantly increased | [3] | |
| Aromatic Compound | Hericenone C | 33 µg/mL | Mouse astroglial cells | 23.5 ± 1.0 | [4] |
| Hericenone D | 33 µg/mL | Mouse astroglial cells | 10.8 ± 0.8 | [4] | |
| Hericenone E | 33 µg/mL | Mouse astroglial cells | 13.9 ± 2.1 | [4] | |
| Hericenone H | 33 µg/mL | Mouse astroglial cells | 45.1 ± 1.1 | [4] | |
| Catecholamine | Epinephrine (Positive Control) | 33 µg/mL | Mouse astroglial cells | 69.2 ± 17.2 | [2] |
| Norepinephrine | 0.05-0.2 mM | Mouse L-M cells | 3-20 fold increase | [5] | |
| Plant-derived | Bacosides (from Bacopa monnieri) | Not specified | Spleen of female Wistar rats | Increased expression | [6] |
Signaling Pathways of NGF Induction
The induction of NGF by these compounds is mediated by distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.
Erinacine-Induced Signaling Pathway
Erinacines, including this compound, have been shown to stimulate NGF synthesis in astrocytes primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation of c-Jun, a transcription factor that subsequently enhances the transcription of the NGF gene.[7][8]
Hericenone-Induced Signaling Pathway
Hericenones potentiate NGF-induced neuritogenesis through the activation of the TrkA receptor and its downstream signaling pathways, including the MEK/ERK and PI3K/Akt pathways.[9][10] Hericenone E, in particular, has been shown to stimulate NGF secretion and increase the phosphorylation of ERK and Akt.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Scabronine G-methylester enhances secretion of neurotrophic factors mediated by an activation of protein kinase C-zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catecholamines induce an increase in nerve growth factor content in the medium of mouse L-M cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri and L-deprenyl differentially enhance the activities of antioxidant enzymes and the expression of tyrosine hydroxylase and nerve growth factor via ERK 1/2 and NF-κB pathways in the spleen of female wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Erinacin B's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotrophic and neuroprotective effects of Erinacin B across various neuronal cell lines. While research has identified this compound as a potent stimulator of Nerve Growth Factor (NGF) synthesis, comprehensive cross-validation of its effects in different neuronal models is an emerging area of investigation.[1][2][3][4] This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the pertinent signaling pathways to facilitate further research and drug development.
Data Presentation: Comparative Effects of this compound
The following tables summarize the quantitative data available on the effects of this compound and related erinacines on different neuronal cell lines. Due to the limited specific research on this compound, data for other erinacines are included for comparative context where direct data for this compound is unavailable.
Table 1: Effects of Erinacines on Neurite Outgrowth in PC12 Cells
| Compound | Concentration | % of Differentiated Cells | Average Neurite Length (µm) | Notes |
| This compound | Not Specified | ~25% | ~40 µm | Data is estimated from graphical representation in the cited study.[5] |
| Erinacine A | 30 µM (+ 2 ng/mL NGF) | Dose-dependent increase | Significantly increased | Potentiates NGF-induced neurite outgrowth.[1] |
| Erinacine C | Not Specified | ~28% | ~45 µm | Data is estimated from graphical representation in the cited study.[5] |
| Erinacine S | 1 µg/mL | Not Specified | Significant increase in primary cortical and DRG neurons | Acts directly on neurons to promote neurite outgrowth.[6] |
| Control (NGF) | 5 ng/mL | ~15% | ~25 µm | Positive control for neurite outgrowth.[5][7] |
| Control (Vehicle) | - | ~5% | ~10 µm | Negative control.[5] |
Table 2: Neuroprotective and Other Effects of Erinacines in Various Neuronal Cell Lines
| Cell Line | Compound | Effect | Quantitative Data | Notes |
| SH-SY5Y | Erinacines (general) | High concentrations can decrease cell viability. | >10 µg/mL of Erinacine A, C, or S decreased viability. | Highlights the importance of dose-response studies.[8] |
| N2a (Neuro-2a) | Erinacine A | Protects against inflammatory factor-induced cell death. | Pre-treatment with 10 µM Erinacine A significantly improved cell viability in the presence of LPS-treated BV-2 conditioned medium. | Mediated through suppression of JNK and NF-κB activation.[9] |
| 1321N1 (Astrocytoma) | This compound | Stimulates NGF synthesis. | Data on the specific amount of NGF secreted is not available. | Erinacines A, B, C, and E have been shown to stimulate NGF synthesis in these cells.[2] |
| Primary Cortical Neurons | Erinacine S | Promotes neurite outgrowth. | 1 µg/mL significantly increased total neurite length per neuron. | Effect is more pronounced in CNS neurons than PNS neurons.[6] |
| Dorsal Root Ganglion (DRG) Neurons | Erinacine S | Enhances post-injury axon regeneration. | 1 µg/mL significantly increased total neurite length per neuron. | Promotes regeneration on inhibitory substrates.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Due to the limited availability of protocols specifically for this compound, representative protocols for assessing the neurotrophic and neuroprotective effects of erinacines in relevant cell lines are presented.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from methodologies used for assessing the effects of erinacines on neurite outgrowth in the rat pheochromocytoma PC12 cell line, a common model for neuronal differentiation.
a. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the PC12 cells in collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere for 24 hours.
b. Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Treat the cells with various concentrations of this compound. It is recommended to include a vehicle control (e.g., 0.1% DMSO), a positive control (e.g., 50 ng/mL NGF), and a combination of a sub-optimal concentration of NGF (e.g., 5 ng/mL) with this compound to assess potentiation effects.[7]
-
Incubate the cells for 48 to 72 hours.
c. Analysis:
-
Capture images of the cells using an inverted microscope.
-
A cell is considered to have differentiated or to be neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells relative to the total number of cells in multiple fields of view.
-
Measure the length of the longest neurite for each neurite-bearing cell using image analysis software (e.g., ImageJ).
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta, in the human neuroblastoma SH-SY5Y cell line.
a. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
Plate the differentiated cells in 96-well plates at a suitable density.
b. Treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours. Include a vehicle control, a toxin-only control, and an this compound-only control.
c. Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
NGF Synthesis Assay in 1321N1 Astrocytoma Cells
This protocol is for determining the ability of this compound to stimulate the synthesis and secretion of NGF from astrocyte-like cells, which can then be tested for its effect on neuronal cells.
a. Cell Culture and Treatment:
-
Culture human astrocytoma 1321N1 cells in DMEM supplemented with 10% fetal bovine serum.
-
Plate the cells in 6-well plates and grow to near confluence.
-
Treat the cells with various concentrations of this compound for 48 hours.
b. Conditioned Medium Collection:
-
After treatment, collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any cell debris.
c. NGF Quantification (ELISA):
-
Quantify the concentration of NGF in the conditioned medium using a commercial NGF ELISA kit, following the manufacturer's instructions.
d. Bioassay with PC12 Cells:
-
Plate PC12 cells as described in the neurite outgrowth assay protocol.
-
Treat the PC12 cells with the conditioned medium collected from the 1321N1 cells.
-
After 48-72 hours, assess neurite outgrowth as described previously. An increase in neurite outgrowth indicates the presence of active NGF in the conditioned medium.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially involved in the action of this compound and a typical experimental workflow.
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]
- 4. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 9. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Erinacin B vs. Hericene A: A Comparative Neurotrophic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic properties of two prominent bioactive compounds isolated from Hericium erinaceus: Erinacin B and Hericene A. The following sections detail their performance based on available experimental data, outline the methodologies used in these studies, and visualize their known signaling pathways.
Data Presentation: Neurotrophic Activity
The neurotrophic effects of this compound and Hericene A have been evaluated through their ability to stimulate neurotrophin synthesis and promote neurite outgrowth. While direct comparative studies are limited, the following table summarizes key quantitative findings from independent research.
| Bioactive Compound | Neurotrophic Effect | Test System | Concentration | Result |
| This compound | Stimulation of Nerve Growth Factor (NGF) Secretion | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 pg/ml NGF secreted[1] |
| Hericene A | Promotion of Neurite Outgrowth | Cultured rat hippocampal neurons | 1 µg/mL | 2-fold increase in axonal length; >3-fold increase in the number of neurites[2] |
Note: The data presented is derived from separate studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and Hericene A's neurotrophic effects.
Neurite Outgrowth Assay in PC12 Cells
This protocol is a standard method for assessing the ability of compounds to promote neurite formation, a key indicator of neurotrophic activity.
a. Cell Culture and Plating:
-
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in 24-well plates coated with poly-L-lysine at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
b. Treatment:
-
The culture medium is replaced with a low-serum medium.
-
Cells are treated with various concentrations of the test compounds (e.g., Hericene A) or a positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a period of 48 to 72 hours.
c. Quantification of Neurite Outgrowth:
-
After incubation, images of the cells are captured using an inverted microscope.
-
A neurite-bearing cell is defined as a cell with at least one neurite that is longer than the diameter of the cell body.
-
The percentage of neurite-bearing cells is calculated by dividing the number of neurite-bearing cells by the total number of cells in a given field, and this is averaged over multiple fields.
-
Neurite length can also be quantified using image analysis software.
Quantification of Nerve Growth Factor (NGF) Secretion from Astrocytes
This protocol is used to measure the amount of NGF secreted by astrocytes in response to treatment with compounds like this compound.
a. Astrocyte Culture and Treatment:
-
Primary astrocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to confluency.
-
The culture medium is then replaced with fresh medium containing the test compound (e.g., this compound at 1.0 mM) or a vehicle control.
-
The cells are incubated for 24 to 48 hours.
b. Sample Collection and Preparation:
-
After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
The supernatant can be stored at -80°C until analysis.
c. Enzyme-Linked Immunosorbent Assay (ELISA):
-
A commercial NGF ELISA kit is used for quantification.
-
Briefly, a 96-well plate is coated with a capture antibody specific for NGF.
-
The collected culture supernatants and a series of NGF standards of known concentrations are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader at 450 nm.
-
The concentration of NGF in the samples is determined by comparing their absorbance to the standard curve.
Quantification of Brain-Derived Neurotrophic Factor (BDNF) in Hippocampal Neurons
This protocol outlines the measurement of BDNF protein levels in neuronal cell lysates, relevant to the study of Hericene A's mechanism of action.
a. Hippocampal Neuron Culture and Treatment:
-
Primary hippocampal neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Neurons are treated with Hericene A at the desired concentration and for the specified duration.
b. Cell Lysis and Protein Extraction:
-
After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysate is collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
-
The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
c. Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the BDNF band is quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Hericene A, as well as a typical experimental workflow for assessing neurotrophic activity.
Caption: Proposed signaling pathway for this compound-induced NGF synthesis and subsequent neurite outgrowth.
Caption: Proposed signaling pathway for Hericene A-induced neurotrophic effects.
Caption: A typical experimental workflow for comparing the neurotrophic activity of compounds.
References
Validating the Bioactivity of Erinacin B: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the neuroprotective and neurotrophic potential of Erinacin B, ensuring the bioactivity of the compound obtained from various suppliers is a critical first step. This guide provides a framework for validating the biological activity of this compound, offering detailed experimental protocols and expected quantitative outcomes based on established scientific literature.
Data Presentation: Comparative Bioactivity of this compound
The following table summarizes the key bioactive effects of this compound and related erinacines, providing a benchmark for researchers to compare their in-house results.
| Bioactive Effect | Test System | Compound | Concentration | Observed Effect | Reference |
| NGF Secretion | Mouse astroglial cells | Erinacine B | 1 mM | Induces Nerve Growth Factor (NGF) secretion.[1] | [1] |
| NGF Synthesis | 1321N1 human astrocytoma cells | (-)-Erinacin A | 1-10 µM (typical) | Stimulates NGF synthesis and secretion.[2] | [2] |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Erinacine C | 0.1–2.5 μM | Reduction of nitric oxide (NO), IL-6, and TNF-α levels.[3] | [3] |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Erinacine A | Pretreatment | Prevents LPS-induced iNOS expression and NO production.[4] | [4] |
| Neuroprotection | LPS-treated BV-2 conditioned medium on N2a cells | Erinacine A | Pretreatment | Increased cell viability and tyrosine hydroxylase (TH) expression.[4][5] | [4][5] |
| Neurogenesis | APP/PS1 mice | Erinacines A, C, or S | 30 mg/kg/day | Increased number of DCX-positive new granule neurons.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently validate the bioactivity of their this compound samples.
Nerve Growth Factor (NGF) Synthesis Assay in Astroglial Cells
This assay is fundamental for confirming the primary reported bioactivity of this compound – the stimulation of NGF synthesis.
Materials:
-
This compound sample (from supplier)
-
Primary astroglial cells or a suitable cell line (e.g., 1321N1 human astrocytoma cells)[2]
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
NGF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture astroglial cells to the desired confluency in multi-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., starting with a range around 1 mM as a reference).
-
Treatment: Replace the cell medium with fresh medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (typically 24 to 48 hours) to allow for NGF synthesis and secretion into the supernatant.[2]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
NGF Quantification: Determine the concentration of NGF in the collected supernatants using a commercial NGF ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve from the ELISA data and calculate the NGF concentration in each sample. Compare the NGF levels in this compound-treated samples to the vehicle control.
Anti-Neuroinflammatory Assay in Microglial Cells
This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells, a key aspect of its neuroprotective effect.
Materials:
-
This compound sample
-
BV-2 microglial cells (or other suitable microglial cell line)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for TNF-α and IL-6)
Procedure:
-
Cell Culture: Seed BV-2 cells in multi-well plates and allow them to adhere.
-
Pretreatment: Treat the cells with various concentrations of this compound for 1 hour.[3]
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 500 ng/mL) to induce an inflammatory response.[3]
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure NO production using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using specific ELISA kits.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in cells pretreated with this compound to those treated with LPS alone.
Neurite Outgrowth Assay in PC12 Cells
This assay evaluates the neurotrophic activity of the conditioned medium from this compound-treated astroglial cells.
Materials:
-
PC12 cell line
-
Conditioned medium from the NGF Synthesis Assay (see protocol 1)
-
Recombinant NGF (positive control)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Plate PC12 cells in collagen-coated multi-well plates.
-
Treatment: Replace the medium with the conditioned medium collected from this compound-treated and control astroglial cells. Include a positive control with recombinant NGF.
-
Incubation: Incubate the PC12 cells for 48 hours to allow for differentiation and neurite outgrowth.[7]
-
Imaging and Analysis: Fix and stain the cells. Capture images using a microscope and quantify neurite outgrowth. A cell is considered differentiated if it bears at least one neurite longer than the diameter of the cell body.
Mandatory Visualizations
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating the bioactivity of this compound.
Key Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyathane Diterpenoids for Neuronal Survival and Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic and neuroprotective effects of various cyathane diterpenoids, a class of natural compounds showing significant promise in the field of neuroscience. The information presented is supported by experimental data from preclinical studies, with a focus on their potential to stimulate nerve growth factor (NGF) synthesis, promote neurite outgrowth, and enhance neuronal survival. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.
Comparative Analysis of Cyathane Diterpenoids
The neurotrophic activity of cyathane diterpenoids can be broadly categorized into two mechanisms: indirect action through the stimulation of neurotrophin synthesis in glial cells and direct action on neuronal cells. This guide will compare key compounds from two prominent families: the scabronines and the erinacines.
Stimulation of Neurotrophin Synthesis in Astrocytes
Several cyathane diterpenoids have been shown to induce the synthesis and secretion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytoma cell lines, such as the human 1321N1 cell line. This indirect mechanism is crucial as the secreted neurotrophins can then act on neighboring neurons to promote survival and neuritogenesis.
| Compound | Cell Line | Concentration | Effect on Neurotrophin Synthesis | Reference |
| Scabronine A | 1321N1 human astrocytoma | 100 µg/mL | ~350% increase in NGF production (inferred) | [1] |
| Scabronine G | 1321N1 human astrocytoma | 100 µM | Significant increase in NGF secretion | [2] |
| Scabronine G-Methyl Ester | 1321N1 human astrocytoma | 100 µM | More potent inducer of NGF secretion than Scabronine G | [2] |
| Erinacine C | 1321N1 human astrocytoma | 5 µg/mL | 3.7-fold upregulation of NGF mRNA; also induces BDNF expression | [3] |
Direct Effects on Neuronal Outgrowth and Survival
Other cyathane diterpenoids, particularly from the erinacine family, have demonstrated direct effects on neuronal cells, promoting neurite outgrowth and protecting against cell death. These compounds are of significant interest as they can directly influence neuronal plasticity and resilience.
| Compound | Neuronal Cell Type | Concentration | Observed Neurotrophic/Neuroprotective Effect | Reference |
| Erinacine A | PC12 Cells | 0.3, 3, and 30 µM | Potentiates NGF-induced neurite outgrowth in a dose-dependent manner. | [4] |
| Erinacine S | Primary Cortical and DRG Neurons | 1 µg/mL | Promotes neurite outgrowth. | [2][5] |
| Erinacines T, U, V, and P | PC12 Cells | 2.5 - 10 µM | Pronounced neurite outgrowth-promoting effects. | [6] |
| Novel Erinacines (W, X, Y, ZA) | PC12 Cells | 6.3 - 25.0 µmol/L | Significant neurotrophic effects on PC12 cells. | [7] |
Signaling Pathways and Experimental Workflows
The neurotrophic effects of many cyathane diterpenoids are mediated through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This initiates downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for neuronal survival and differentiation.
The following diagram outlines a general experimental workflow for assessing the neurotrophic effects of cyathane diterpenoids.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for a 96-well plate format and is suitable for assessing the cytotoxicity or proliferative effects of cyathane diterpenoids.
Materials:
-
Neuronal cells (e.g., PC12)
-
Complete culture medium
-
Cyathane diterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the cyathane diterpenoid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This protocol is designed for PC12 cells, a common model for studying neuritogenesis.
Materials:
-
PC12 cells
-
Collagen-coated culture plates (e.g., 24-well)
-
Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
Cyathane diterpenoid stock solution
-
Nerve Growth Factor (NGF) as a positive control
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.
-
Treatment: Replace the culture medium with low-serum differentiation medium containing the desired concentrations of the cyathane diterpenoid. Include a vehicle control, a positive control (e.g., 50 ng/mL NGF), and for potentiation studies, co-treatment with a low concentration of NGF.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of multiple random fields per well using a phase-contrast microscope.
-
Quantification: A cell is considered positive for neurite outgrowth if it has at least one neurite that is longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells by counting the total number of cells and the number of neurite-bearing cells in each image. Average neurite length can also be measured using image analysis software.
Western Blotting for NGF Signaling Pathway (p-TrkA and p-ERK)
This protocol provides a method to assess the activation of key proteins in the NGF signaling cascade.
Materials:
-
Neuronal cells (e.g., PC12)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TrkA, anti-TrkA, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment to reduce basal phosphorylation. Treat the cells with the cyathane diterpenoid for the desired time (e.g., 10-15 minutes for receptor phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, boil samples in Laemmli buffer, and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-TrkA or anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add the ECL substrate, and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total TrkA, total ERK, and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using densitometry software.
Conclusion
The available preclinical data strongly suggest that cyathane diterpenoids are a promising class of compounds for the development of therapeutics for neurodegenerative diseases and nerve injury. The scabronine family, including Scabronine A and its derivatives, primarily act by stimulating the production of neurotrophic factors in glial cells. In contrast, the erinacines, such as Erinacine A and S, can exert direct neurotrophic and neuroprotective effects on neurons. This comparative guide highlights the distinct yet complementary mechanisms of action of these compounds, providing a valuable resource for researchers in the field. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these fascinating natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Erinacin B Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Erinacin B, a diterpenoid isolated from the mycelium of Hericium erinaceus. The primary focus is on the independent replication of its reported biological activities, particularly its neurotrophic effects.
Executive Summary
This compound, alongside other related erinacines, has garnered significant interest for its potential to stimulate Nerve Growth Factor (NGF) synthesis, suggesting therapeutic applications in neurodegenerative diseases. The seminal work by Kawagishi et al. (1994) first identified and reported the NGF-stimulating activity of Erinacines A, B, and C[1][2][3]. While the total synthesis of this compound has been successfully achieved by Nakada's group, confirming its molecular structure, a critical gap remains in the scientific literature: to date, no direct independent replication of the specific biological activities of isolated this compound has been published. [4][5]
The majority of subsequent research has focused on Erinacine A or erinacine-enriched extracts of Hericium erinaceus mycelia. These studies consistently demonstrate neurotrophic and neuroprotective properties, offering a broader context for the potential of this class of compounds. This guide, therefore, presents the original findings for this compound and provides a comparative analysis with the more extensively studied Erinacine A and related extracts, while highlighting the crucial need for independent validation of this compound's specific effects.
Quantitative Data Comparison: Stimulation of NGF Synthesis
The most cited biological activity of this compound is its ability to stimulate the synthesis of NGF. The following table summarizes the quantitative data from the original study by Kawagishi et al. (1994), as compiled in a later review by Ma et al. (2010), comparing the effects of different erinacines on NGF secretion in mouse astroglial cells.
| Compound | Concentration (mM) | Mean NGF Secretion (pg/mL) ± SD |
| This compound | 1.0 | 129.7 ± 6.5 |
| Erinacin A | 1.0 | 250.1 ± 36.2 |
| Erinacin C | 1.0 | 299.1 ± 59.6 |
| Erinacin E | 5.0 | 105.0 ± 5.2 |
| Erinacin F | 5.0 | 175.0 ± 5.2 |
| Epinephrine (Positive Control) | 0.033 | 69.2 ± 17.2 |
| Data adapted from Ma et al., 2010, which cites the original work of Kawagishi et al., 1994.[6][7] |
Experimental Protocols
To facilitate independent replication, understanding the methodologies of the original and related studies is crucial. Below are detailed protocols for key experiments relevant to the reported findings.
Total Synthesis of (-)-Erinacine B
The first enantioselective total synthesis of (-)-Erinacine B was reported by Nakada and colleagues. The complex, multi-step synthesis confirms the structure of this compound and provides a pathway for obtaining the pure compound for biological testing. The synthesis is highly technical and involves advanced organic chemistry techniques. Researchers seeking to replicate this synthesis should refer to the detailed supplementary information in the original publications by Nakada's group.[4][5]
NGF Synthesis Bioassay in Astroglial Cells
The following is a generalized protocol for the bioassay used to determine the NGF-stimulating activity of erinacines, based on the methods described in the literature.[6][7]
Objective: To measure the amount of NGF secreted by astroglial cells in response to treatment with test compounds.
Materials:
-
Primary mouse astroglial cells or a suitable astrocytoma cell line (e.g., 1321N1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Epinephrine)
-
Vehicle control (e.g., DMSO)
-
NGF ELISA kit
Procedure:
-
Cell Seeding: Plate astroglial cells in 24-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Treatment: Replace the culture medium with fresh medium containing the test compounds at the desired concentrations, the positive control, or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (typically 24-48 hours) to allow for NGF synthesis and secretion into the medium.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
NGF Quantification: Measure the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the NGF concentrations in the wells treated with the test compounds to the vehicle control and the positive control to determine the stimulatory effect.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways activated by this compound have not been independently elucidated, research on the closely related Erinacine A and Hericium erinaceus extracts has implicated several key pathways in their neurotrophic and neuroprotective effects. The diagrams below illustrate these proposed mechanisms and a general workflow for investigating them.
Caption: Proposed JNK signaling pathway for Erinacine A-induced NGF synthesis.
Caption: General experimental workflow for studying neurotrophic effects.
Conclusion and Future Directions
The initial discovery of this compound as a potent stimulator of NGF synthesis holds significant promise for the development of novel therapeutics for neurodegenerative diseases. However, the lack of independent replication of these findings is a substantial gap in the current body of scientific knowledge. While the successful total synthesis of this compound provides the necessary tool for such validation, the research community has largely focused on the more readily available Erinacine A and erinacine-enriched extracts.
Therefore, this guide underscores the critical need for independent laboratories to:
-
Replicate the NGF synthesis bioassays using pure, synthetically derived this compound to confirm the original findings.
-
Conduct head-to-head comparative studies of Erinacines A, B, C, and other related compounds to establish a clear structure-activity relationship.
-
Elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.
Such studies are essential to validate the early promise of this compound and to justify its further development as a potential therapeutic agent. Without this fundamental step of independent replication, the true potential of this compound remains speculative.
References
- 1. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum [agris.fao.org]
- 2. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 3. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum - Lookchem [lookchem.com]
- 4. Enantioselective total synthesis of (-)-erinacine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. benchchem.com [benchchem.com]
Validating the Specificity of Erinacin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Erinacin B, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus. The primary focus is to objectively evaluate the specificity of its action by comparing its performance with other alternatives and presenting supporting experimental data. While this compound is a potent inducer of Nerve Growth Factor (NGF) synthesis, a thorough understanding of its molecular interactions is crucial for its development as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis of NGF-Inducing Activity
The principal mechanism attributed to this compound is the stimulation of NGF synthesis in astrocytes. This neurotrophic factor is essential for the survival, development, and function of neurons. The following table summarizes the quantitative data on the NGF-inducing activity of this compound in comparison to other erinacines and a known NGF stimulator, epinephrine.
| Compound | Class | Concentration (mM) | Cell Line | NGF Secretion (pg/mL) | Reference |
| This compound | Cyathane Diterpenoid | 1.0 | Mouse Astroglial Cells | 129.7 ± 6.5 | [1] |
| Erinacin A | Cyathane Diterpenoid | 1.0 | Mouse Astroglial Cells | 250.1 ± 36.2 | [1] |
| Erinacin C | Cyathane Diterpenoid | 1.0 | Mouse Astroglial Cells | 299.1 ± 59.6 | [1] |
| Erinacin E | Cyathane Diterpenoid | 5.0 | Mouse Astroglial Cells | 105.0 ± 5.2 | [1] |
| Erinacin F | Cyathane Diterpenoid | 5.0 | Mouse Astroglial Cells | 175.0 ± 5.2 | [1] |
| Epinephrine | Catecholamine | 0.033 (33 µg/mL) | Mouse Astroglial Cells | 69.2 ± 17.2 | [1] |
Experimental Protocols
Primary Mouse Astrocyte Culture
This protocol outlines the general steps for establishing primary astrocyte cultures from mouse brains, a common in vitro model for studying NGF synthesis.
-
Tissue Dissociation:
-
Brains are aseptically removed from neonatal mouse pups (P1-P4).
-
The cerebral cortices are isolated and meninges are carefully removed in ice-cold Hank's Balanced Salt Solution (HBSS).
-
The cortical tissue is minced and subjected to enzymatic digestion with trypsin and DNase I to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
The cell suspension is plated onto poly-D-lysine-coated culture flasks or plates.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
The culture is maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Astrocyte Purification:
-
After 7-10 days in culture, the flasks are shaken to detach microglia and oligodendrocytes, which are less adherent than astrocytes.
-
The remaining adherent cells, which are predominantly astrocytes, are then washed and can be subcultured for experiments.
-
Quantification of NGF Secretion by ELISA
This protocol describes a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify NGF in cell culture supernatants.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, known concentrations of NGF standards and the cell culture supernatants (samples) are added to the wells and incubated.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope on NGF is added.
-
Streptavidin-HRP Incubation: Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of NGF in the samples is determined by interpolating from the standard curve.
Signaling Pathways and Specificity
The primary mechanism of action of this compound is the induction of NGF synthesis, which in turn activates downstream signaling pathways crucial for neuronal health. However, the direct molecular target of this compound that initiates this process remains unknown[1]. This represents a significant gap in understanding its specificity.
Established Downstream Signaling of NGF
Once secreted, NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a cascade of intracellular signaling events.
Caption: NGF Signaling Pathway Activated by this compound-Induced NGF.
Investigating Specificity: The Unidentified Target
The lack of an identified direct molecular target for this compound makes a definitive statement on its specificity challenging. The current evidence points to a primary effect on astrocytes, leading to NGF production. However, without comprehensive off-target screening, the possibility of interactions with other cellular components cannot be ruled out.
Caption: Logical Workflow for Validating this compound's Specificity.
Discussion on Specificity and Potential Off-Target Effects
While the induction of NGF is the most well-documented effect of this compound, other erinacines have been shown to exert NGF-independent actions. For instance, Erinacine C has been reported to activate the transcription factor ETS, and a recent bioinformatics study suggested that erinacines may modulate microglial activity through histone deacetylase (HDAC) inhibition[2]. These findings hint at a more complex pharmacological profile for this class of compounds and underscore the need for broader screening to fully characterize the mechanism of action of this compound.
Key Considerations for Future Research:
-
Target Identification: Elucidating the direct molecular target of this compound is paramount to definitively establishing its mechanism of action and specificity.
-
Comprehensive Off-Target Screening: Systematic screening of this compound against a broad panel of receptors, kinases, and other enzymes (kinome and receptorome scans) is essential to identify potential off-target interactions.
-
Head-to-Head Comparator Studies: Direct comparative studies of this compound with other classes of NGF inducers, such as catechols (e.g., 4-methylcatechol) and other natural products, would provide a clearer picture of its relative potency and specificity.
Conclusion
This compound is a potent stimulator of NGF synthesis, a mechanism with significant therapeutic potential for neurodegenerative disorders. However, the specificity of its action is not yet fully validated. The direct molecular target remains elusive, and there is a lack of comprehensive off-target screening data. While the downstream effects of NGF induction are well-characterized, the potential for NGF-independent activities warrants further investigation. Future research focused on target identification and broad pharmacological profiling will be critical to fully understand the specificity of this compound's mechanism of action and to advance its development as a safe and effective therapeutic agent.
References
A Comparative Proteomic Guide to Neuronal Response to Erinacin B Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated proteomic landscape of neurons treated with Erinacin B, a compound derived from the mycelia of Hericium erinaceus. While direct comparative proteomic studies on this compound are not yet prevalent in published literature, this document synthesizes data from studies on closely related erinacines (such as Erinacin A and C) and the broader neuroprotective effects of Hericium erinaceus extracts to project the likely proteomic modifications. The experimental data presented is extrapolated from these related studies to provide a representative comparison.
Comparative Analysis of Protein Expression
This compound, like other erinacines, is expected to elicit a neuroprotective and neurotrophic response in neurons. This is anticipated to be reflected by significant changes in the expression of proteins involved in key cellular processes such as antioxidant defense, anti-inflammation, neurogenesis, and apoptosis inhibition. Below is a summary of expected quantitative changes in protein expression following this compound treatment compared to a control (untreated neurons) and a hypothetical alternative neurotrophic factor.
| Protein Category | Key Proteins | Expected Change with this compound | Expected Change with Alternative Neurotrophic Factor (e.g., BDNF) | Rationale for this compound Effect |
| Antioxidant Response | Nrf2, HO-1, SOD1, Catalase (CAT), TrxR | Upregulated | Moderately Upregulated | Erinacines A and C are known to induce the Nrf2 pathway, a primary regulator of antioxidant responses, suggesting this compound would have a similar effect.[1][2] |
| Neuroinflammation | iNOS, TNF-α, IL-1β, NF-κB | Downregulated | Downregulated | Erinacine A and C have demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators.[3] |
| Neurogenesis & Neurite Outgrowth | BDNF, NGF, GAP-43, Tubulin beta-3 chain | Upregulated | Upregulated | Erinacines are well-documented promoters of NGF synthesis and neurite outgrowth.[4][5] |
| Apoptosis Regulation | Caspase-3 (cCas3), Bax, Bcl-2 | cCas3 & Bax Downregulated, Bcl-2 Upregulated | cCas3 & Bax Downregulated, Bcl-2 Upregulated | Erinacine A has been shown to reduce neuronal apoptosis by inhibiting caspase-dependent pathways.[6] |
| Synaptic Plasticity | PSD-95, Synapsin I, Homer1 | Upregulated | Upregulated | Enhanced neurotrophic factor signaling is associated with increased expression of synaptic proteins. |
| Energy Metabolism | ATP synthase subunits, Glycolytic enzymes | Upregulated | Upregulated | Increased neuronal activity and protective mechanisms require higher energy production. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative proteomic study of this compound.
Neuronal Cell Culture and this compound Treatment
-
Cell Line: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.
-
Culture Medium: Neurobasal medium supplemented with 2% B-27 supplement, 1% GlutaMAX, and 1% penicillin-streptomycin.
-
Plating: Cells are seeded at a density of 2 x 10^5 cells/cm² on poly-D-lysine coated plates.
-
Treatment: After 7 days in vitro (DIV), neurons are treated with either vehicle (DMSO) or this compound (e.g., 10 µM concentration) for 24-48 hours. A positive control group treated with Brain-Derived Neurotrophic Factor (BDNF) (50 ng/mL) would be included for comparison.
Protein Extraction and Quantification
-
Lysis: Cells are washed twice with ice-cold PBS and then lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Homogenization: The cell lysate is scraped and homogenized by passing it through a 26-gauge needle several times.
-
Centrifugation: The homogenate is centrifuged at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Quantification: The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
Quantitative Proteomic Analysis (iTRAQ-based)
-
Protein Digestion: 100 µg of protein from each sample is reduced with DTT, alkylated with iodoacetamide, and then digested overnight with trypsin at 37°C.
-
iTRAQ Labeling: The resulting peptides are labeled with iTRAQ 8-plex reagents according to the manufacturer's protocol. For example:
-
Control Group: iTRAQ reagent 113
-
This compound treated: iTRAQ reagent 114
-
Alternative Neurotrophic Factor treated: iTRAQ reagent 115
-
-
Fractionation: The labeled peptides are pooled, desalted, and fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system. Data is acquired in a data-dependent acquisition (DDA) mode.
-
Data Analysis: The raw mass spectrometry data is processed using Proteome Discoverer software. Peptide and protein identification is performed by searching against a relevant protein database (e.g., Rattus norvegicus from UniProt). Relative protein quantification is based on the reporter ion intensities from the iTRAQ labels. Proteins with a fold change > 1.5 or < 0.67 and a p-value < 0.05 are considered significantly differentially expressed.
Visualizations
Experimental Workflow
A schematic of the quantitative proteomics workflow.
Signaling Pathways Modulated by Erinacines
Key signaling pathways activated by erinacines.
References
- 1. Cell-Type-Specific Proteomics: A Neuroscience Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry: Using proteomics to probe neurons | eLife [elifesciences.org]
- 3. Advances in Proteomics Allow Insights Into Neuronal Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Erinacin B's Long-Term Neuroprotective Efficacy: A Comparative Analysis in Chronic Neurodegenerative Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term efficacy of Erinacin B and its derivatives with other therapeutic alternatives in preclinical models of chronic neurodegenerative diseases. The following sections detail quantitative data, experimental methodologies, and key signaling pathways, offering a comprehensive overview for assessing its potential as a disease-modifying agent.
Comparative Efficacy in Neurodegenerative Disease Models
This compound, often studied as Erinacine A or as a key bioactive compound in Hericium erinaceus mycelium extracts, has demonstrated significant neuroprotective effects in long-term studies using animal models of Alzheimer's and Parkinson's diseases. Its performance, when compared to established and alternative therapies, highlights its potential to address key pathological features of these debilitating conditions.
Parkinson's Disease Models
In the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which mimics the dopamine neuron degeneration seen in Parkinson's disease, post-treatment with Erinacine A has been shown to rescue motor deficits and protect dopaminergic neurons.[1] The therapeutic efficacy of Erinacine A compares favorably with other neuroprotective agents like Resveratrol and the standard symptomatic treatment, Levodopa.
| Therapeutic Agent | Animal Model | Key Efficacy Metrics | Quantitative Results | Reference |
| Erinacine A | MPTP-induced Mice | Motor Function (Rotary Rod Test) | Showed reduced motor dysfunction in a dose-dependent manner compared to the MPTP group (p < 0.01).[1] | [1] |
| Dopaminergic Neuron Survival (Tyrosine Hydroxylase positive cells) | Increased expression of protein tyrosine hydroxylase compared with the MPTP group (untreated MPTP = 5% ± 5%; Erinacine A treated MPTP = 75 ± 10).[1] | [1] | ||
| Levodopa | PITx3-deficient Mice | Motor Skill Learning (Accelerating Rotarod) | Rescued the dramatic deficiency in motor skill learning.[2] | [2] |
| Dopamine Content (Striatum) | Acute administration significantly increased dopamine content.[2] | [2] | ||
| Resveratrol | MPTP-induced Mice | Glial Activation & Pro-inflammatory Cytokines | Significantly reduced glial activation and decreased levels of IL-1β, IL-6, and TNF-α.[3] | [3] |
| Dopaminergic Neuron Protection (Tyrosine Hydroxylase immunoreactivity) | Limited the decline of tyrosine hydroxylase-immunoreactivity in the striatum and substantia nigra pars compacta.[3] | [3] |
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model that develops amyloid-β (Aβ) plaques, long-term administration of Erinacine A-enriched Hericium erinaceus mycelium has been shown to ameliorate cognitive deficits and reduce Aβ pathology.[4][5] Its performance is compared here with the standard acetylcholinesterase inhibitor, Donepezil, and the natural compound, Curcumin.
| Therapeutic Agent | Animal Model | Key Efficacy Metrics | Quantitative Results | Reference |
| Erinacine A-enriched Mycelium | APP/PS1 Mice | Cognitive Function (Morris Water Maze) | Recovered impairment in the Morris water maze task.[6] | [6] |
| Amyloid Plaque Burden | HE-My-treated APP/PS1 mice showed a 40% reduction in brain concentrations of soluble forms of Aβ1–42.[4] | [4] | ||
| Insulin Degrading Enzyme (IDE) Levels | Increased IDE levels to twice that of the control group.[5] | [5] | ||
| Donepezil | SAMP8 Mice (AD model) | Cognitive Function (Morris Water Maze) | Significantly attenuated cognitive dysfunction, decreasing escape latency time.[7] | [7] |
| hAPP/PS1 Mice | Cognitive Function (Reference Memory) | Showed a significant improvement in reference memory.[8] | [8] | |
| Curcumin | AlCl3-induced AD Rat Model | Oxidative Stress & Inflammation | Enhanced antioxidant enzyme activities and anti-inflammatory cytokine production.[9] | [9] |
| APP/PS1 Mice | Cognitive Function & Aβ plaques | Improved spatial memory and reduced hippocampal Aβ plaque deposition.[10] | [10] |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to induce Parkinson's-like neurodegeneration.
-
Animal Model: C57BL/6 mice are typically used due to their high sensitivity to MPTP.
-
Induction of Neurodegeneration: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections (e.g., 20 mg/kg, i.p., twice a day with a 3-hour interval for two consecutive days).[11] This leads to the selective destruction of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: Motor function is commonly assessed using the rotarod test, which measures the ability of mice to stay on a rotating rod. A decrease in the time spent on the rod indicates motor impairment.[1] The pole test and balance beam test can also be used to assess motor coordination.[12]
-
Biochemical and Histological Analysis: Post-mortem analysis of the brain involves immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.[1] High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites.[2]
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
The APP/PS1 double transgenic mouse model is a cornerstone for Alzheimer's research, recapitulating the hallmark amyloid pathology.
-
Animal Model: These mice overexpress mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the age-dependent accumulation of amyloid-β plaques in the brain.[13]
-
Behavioral Assessment: Cognitive function is typically evaluated using the Morris water maze, which assesses spatial learning and memory.[6] The novel object recognition (NOR) test is used to evaluate recognition memory.[14]
-
Biochemical and Histological Analysis: Brain tissue is analyzed for amyloid plaque burden using techniques like thioflavin S staining or immunohistochemistry with anti-Aβ antibodies.[4] Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of soluble and insoluble Aβ peptides.[4] Western blotting can be used to measure levels of proteins involved in Aβ production and clearance, such as the insulin-degrading enzyme (IDE).[5]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and its derivatives are mediated through the modulation of multiple signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
Caption: Erinacine A signaling pathways in neuroprotection.
Erinacine A stimulates the synthesis of Nerve Growth Factor (NGF), which in turn activates pro-survival pathways like PI3K/AKT and MEK/ERK, leading to the activation of CREB and promoting neuronal survival and neurite outgrowth.[15][16] In the context of neurotoxin-induced damage, such as from MPTP, Erinacine A has been shown to activate the PAK1/LIMK2 survival pathway and inhibit the IRE1α/TRAF2-mediated apoptotic pathway, thereby protecting neurons from cell death.[1][17] It also reduces the production of reactive oxygen species (ROS), a key contributor to neuronal damage.[1]
References
- 1. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-Dependent Motor Learning Insight into Levodopa’s Long-Duration Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyanthin diterpenoid and sesterterpene constituents of hericium erinaceus mycelium ameliorate Alzheimer’s disease-related pathologies in APP/PS1 transgenic mice | AlzPED [alzped.nia.nih.gov]
- 7. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin Attenuated Neurotoxicity in Sporadic Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 13. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. floydfungi.ch [floydfungi.ch]
- 17. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neuroprotective Potential: A Comparative Guide to the Therapeutic Window of Erinacin B in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases has led to a growing interest in natural compounds with neuroprotective properties. Among these, Erinacin B, a diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising candidate. This guide provides an objective comparison of the preclinical data validating the therapeutic window of this compound, with Erinacin A as a primary reference due to data availability, and contrasts it with established and emerging Alzheimer's disease therapies.
Executive Summary
Preclinical evidence strongly suggests a wide therapeutic window for erinacines, particularly Erinacin A, indicating a high margin of safety. While specific quantitative data for this compound's therapeutic index is still emerging, studies on Erinacin A-enriched mycelia demonstrate exceptionally low toxicity. Effective neuroprotective doses are significantly lower than the highest doses tested that show no adverse effects. This positions erinacines as potentially safer alternatives to some existing neurodegenerative disease treatments, warranting further investigation to precisely define the therapeutic parameters for this compound.
Quantitative Data Comparison
The following tables summarize the available preclinical data on the therapeutic window of Erinacin A (as a proxy for this compound) and comparator drugs.
Table 1: Preclinical Therapeutic Window of Erinacin A
| Parameter | Value | Species | Route of Administration | Study Type | Citation |
| Acute LD50 | > 5 g/kg | Rat | Oral | Acute Toxicity | [1][2] |
| NOAEL (28-day) | > 3 g/kg/day | Rat | Oral | Sub-acute Toxicity | [3][4] |
| NOAEL (13-week) | 2.625 g/kg/day | Rat | Oral | Sub-chronic Toxicity | [1] |
| Effective Dose | 1 mg/kg | Mouse | Intraperitoneal | Parkinson's Disease Model | [5] |
| Effective Dose | 5 mg/kg/day | Mouse | Oral | Parkinson's Disease Model | [5] |
| Effective Dose | 300 mg/kg/day (of H. erinaceus mycelia) | Mouse | Oral | Alzheimer's Disease Model | [6] |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%
Table 2: Preclinical and Clinical Overview of Comparator Drugs for Alzheimer's Disease
| Drug | Mechanism of Action | Preclinical Efficacy Highlights | Notable Side Effects/Toxicities (Clinical) |
| Donepezil | Acetylcholinesterase Inhibitor | Improves cognitive function in various animal models. | Bradycardia, heart block, syncope, weight loss.[7] |
| Memantine | NMDA Receptor Antagonist | Neuroprotective effects by blocking excessive NMDA receptor activation.[8] | Generally well-tolerated, but can cause dizziness, headache, and confusion.[8][9] |
| Aducanumab | Amyloid-beta Directed Monoclonal Antibody | Reduces beta-amyloid plaques in the brains of transgenic mice. | Amyloid-related imaging abnormalities (ARIA), headache.[2] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of erinacines are attributed to their modulation of several key signaling pathways. The experimental workflow to determine the therapeutic window involves a series of dose-ranging studies to establish both efficacy and safety.
Figure 1: Key signaling pathways modulated by erinacines.
Figure 2: Workflow for determining the therapeutic window.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animals: Sprague-Dawley rats are typically used. Animals are housed in standard conditions with ad libitum access to food and water.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single high dose of the test substance (e.g., 5 g/kg for Erinacin A-enriched mycelia) is administered via oral gavage.[1][2]
-
A control group receives the vehicle (e.g., distilled water).
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Body weight is recorded at the beginning and end of the study.
-
At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.
-
-
Data Analysis: The LD50 is calculated based on the mortality data. If no mortality is observed at the highest dose, the LD50 is determined to be greater than that dose.
Determination of No-Observed-Adverse-Effect Level (NOAEL) in a 28-Day Repeated Dose Study
This study aims to identify the highest dose at which no adverse effects are observed following repeated administration.
-
Animals: Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are randomly assigned to several groups, including a control group and at least three dose groups (low, mid, high).
-
The test substance (e.g., Erinacin A-enriched mycelia at 1, 2, and 3 g/kg/day) is administered orally once daily for 28 consecutive days.[3][4] The control group receives the vehicle.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
-
-
Data Analysis: The NOAEL is the highest dose level that does not produce any statistically or biologically significant adverse effects compared to the control group.
Pharmacokinetic Analysis
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animals: Sprague-Dawley rats are often used.
-
Procedure:
-
For intravenous (IV) administration, the compound is administered via a single bolus injection.
-
For oral (PO) administration, the compound is given by gavage.
-
Blood samples are collected at predetermined time points after administration.
-
Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
For tissue distribution, animals are euthanized at various time points, and organs of interest are collected to measure compound concentration.
-
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated. Bioavailability is determined by comparing the AUC from oral and IV administration.
Conclusion
The available preclinical data strongly support a favorable safety profile for erinacines, with Erinacin A demonstrating a very wide therapeutic window. The effective doses for neuroprotection are orders of magnitude lower than the doses at which no adverse effects are observed. While direct quantitative data for this compound is needed for a definitive assessment, the existing evidence for closely related compounds is highly encouraging. In comparison to some existing Alzheimer's therapies that have more significant side-effect profiles, erinacines represent a promising area for the development of safer neuroprotective agents. Further research should focus on isolating and testing this compound to establish its specific therapeutic index and to fully unlock its potential in the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the toxicological safety of erinacine A-enriched Hericium erinaceus in a 28-day oral feeding study in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grapeking.com.tw [grapeking.com.tw]
- 5. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. erinacine-a-enriched-hericium-erinaceus-mycelium-ameliorates-alzheimer-s-disease-related-pathologies-in-appswe-ps1de9-transgenic-mice - Ask this paper | Bohrium [bohrium.com]
- 8. "Erinacine S from Hericium erinaceus mycelium promotes neuronal regener" by Chun-Yu Lin, Yi-Ju Chen et al. [jfda-online.com]
- 9. mdpi.com [mdpi.com]
comparative analysis of the safety profiles of different erinacines
A comprehensive review of the available toxicological data for erinacines reveals a significant focus on erinacine A, primarily through studies on erinacine A-enriched Hericium erinaceus mycelia (EAHE). While these studies suggest a favorable safety profile for erinacine A, a notable data gap exists for other erinacine compounds, limiting a direct comparative safety analysis.
This guide provides a detailed summary of the current state of knowledge on the safety of various erinacines, intended for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Safety Data Summary
The majority of available safety data pertains to erinacine A, as a component of EAHE. Direct toxicological studies on other isolated erinacines are scarce in publicly available literature.
| Erinacine | Test Type | Species | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Erinacine A (as EAHE) | Acute Toxicity | Rat (Sprague-Dawley) | Oral | LD50 > 5000 mg/kg body weight. No treatment-related signs of toxicity or mortality observed. | Not Applicable | [1] |
| Sub-chronic Toxicity (28-day) | Rat (Sprague-Dawley) | Oral | No adverse effects on clinical signs, body weight, urinalysis, hematology, or serum biochemistry. No gross pathological or histopathological differences. | > 3 g/kg body weight/day | [2] | |
| Sub-chronic Toxicity (13-week) | Rat (Sprague-Dawley) | Oral | No mortalities or noticeable toxicological effects. No significant differences in hematological, biochemical, or histopathological parameters. | 2625 mg/kg body weight/day | [3] | |
| Developmental Toxicity | Rat (Sprague-Dawley) | Oral | No adverse effects on maternal toxicity or embryo-fetal development. No significant differences in fetal external, organ, or skeletal examinations. | 2625 mg/kg body weight/day | [1] | |
| Genotoxicity (Ames Test) | Salmonella typhimurium | In vitro | No mutagenic activity observed with or without metabolic activation. | Not Applicable | [4] | |
| Genotoxicity (Chromosomal Aberration) | Chinese Hamster Ovary (CHO-K1) cells | In vitro | Did not induce a higher frequency of chromosomal aberrations. | Not Applicable | [4] | |
| Genotoxicity (Micronucleus Test) | Mouse (ICR) | Oral | No statistically significant increase in the incidence of micronucleated reticulocytes. | 5 g/kg body weight | [4] | |
| Erinacine S | Pharmacokinetics | Rat (Sprague-Dawley) | Oral & Intravenous | No toxicity signs were observed when 2.395 g/kg body weight of the H. erinaceus mycelia extract or 5 mg/kg body weight of Erinacine S was administered. (Note: This is an observation from a pharmacokinetic study, not a formal toxicology study). | Not Established | [5] |
| Other Erinacines (C, E, H, etc.) | Various | Insufficient data available in public literature for a comprehensive safety assessment. | Not Established |
Key Experimental Protocols
Detailed methodologies for the pivotal safety assessments of erinacine A-enriched Hericium erinaceus (EAHE) mycelia are outlined below.
Genotoxicity Studies
1. Bacterial Reverse Mutation Test (Ames Test) [4][6]
-
Objective: To assess the potential of EAHE to induce gene mutations.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537.
-
Methodology: The test was performed according to OECD Guideline 471. EAHE was tested at doses ranging from 0.3125 to 5 mg/plate. The assays were conducted with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The mixture of bacteria, EAHE, and S9 mix (or buffer) was added to molten top agar and poured onto minimal glucose agar plates. After incubation at 37°C for 48 hours, revertant colonies were counted. A positive result is defined as a dose-dependent increase in revertant numbers and a two-fold or greater increase compared to the negative control.
-
Controls: Distilled water (negative control) and known mutagens (positive controls) were used for each bacterial strain.
2. In Vitro Mammalian Chromosomal Aberration Test [4][6]
-
Objective: To evaluate the potential of EAHE to induce structural chromosomal damage.
-
Test System: Chinese Hamster Ovary (CHO-K1) cells.
-
Methodology: This study followed OECD Guideline 473. CHO-K1 cells were exposed to EAHE at concentrations of 0.625, 1.25, and 2.5 mg/ml for 3 hours, both with and without S9 metabolic activation, followed by a 17-hour recovery period. After treatment, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations.
-
Controls: Mitomycin C and cyclophosphamide were used as positive controls.
3. In Vivo Mammalian Erythrocyte Micronucleus Test [4][6]
-
Objective: To determine the clastogenic or aneugenic potential of EAHE in bone marrow cells.
-
Test System: Male ICR mice.
-
Methodology: The test was conducted in accordance with OECD Guideline 474. Mice were administered a single oral gavage of EAHE at doses of 1.25, 2.5, and 5 g/kg body weight. Peripheral blood samples were collected at specified intervals. The frequency of micronucleated polychromatic erythrocytes (PCEs) was determined by microscopic analysis of stained blood smears.
-
Controls: Distilled water served as the negative control, and cyclophosphamide was used as the positive control.
Acute and Sub-chronic Toxicity Studies
1. Acute Oral Toxicity Study [1]
-
Objective: To determine the acute lethal dose (LD50) of EAHE.
-
Test System: Sprague-Dawley rats (both sexes).
-
Methodology: A single oral dose of 5000 mg/kg body weight of EAHE was administered to the rats. The animals were then observed for 14 days for any signs of toxicity, morbidity, and mortality.
2. 28-Day and 13-Week Sub-chronic Oral Toxicity Studies [2][3]
-
Objective: To evaluate the potential adverse effects of repeated oral administration of EAHE.
-
Test System: Sprague-Dawley rats (both sexes).
-
Methodology: In the 28-day study, EAHE was administered daily by oral gavage at doses of 1, 2, and 3 g/kg body weight. In the 13-week study, doses of 875, 1750, and 2625 mg/kg body weight were used. Throughout the studies, clinical signs, body weight, and food consumption were monitored. At the end of the treatment period, blood and urine samples were collected for hematological and biochemical analyses. A complete necropsy was performed, and organs were weighed and examined histopathologically.
Signaling Pathways and Experimental Workflows
Signaling Pathways Relevant to Safety Assessment
Erinacines have been shown to modulate signaling pathways involved in inflammation and cellular stress responses, which are critical for assessing their safety profile. The anti-inflammatory effects of some erinacines are mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant response pathway.
Caption: Modulation of NF-κB and Nrf2 pathways by erinacines A and C.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key genotoxicity and toxicity studies performed on EAHE.
Caption: General workflow for the bacterial reverse mutation (Ames) test.
Caption: General workflow for sub-chronic oral toxicity studies.
Conclusion
The available evidence strongly suggests that erinacine A, when consumed as part of erinacine A-enriched Hericium erinaceus mycelia, has a low toxicity profile across a range of preclinical safety studies, including acute, sub-chronic, developmental, and genotoxicity assessments. However, the safety profiles of other individual erinacines remain largely uncharacterized. The lack of comparative data underscores a critical area for future research. As interest in the therapeutic potential of different erinacines grows, dedicated toxicological studies on isolated compounds are imperative to establish their individual safety profiles and to enable a comprehensive comparative analysis. Researchers and drug developers should exercise caution when extrapolating the safety data of erinacine A to other members of the erinacine family.
References
- 1. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]
- 4. Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grapeking.com.tw [grapeking.com.tw]
Erinacines and Neuroprotection: A Comparative Meta-Analysis of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies investigating the neuroprotective effects of erinacines, bioactive compounds isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane). We present a comparative overview of their performance against established neuroprotective agents, supported by quantitative data, detailed experimental methodologies, and elucidation of the underlying molecular pathways.
I. Quantitative Data Summary: Erinacines vs. Alternatives
The neuroprotective efficacy of erinacines has been demonstrated across various preclinical models of neurodegenerative diseases and acute brain injury. The following tables summarize key quantitative findings from these studies and compare them with the established neuroprotective drugs, Riluzole and Edaravone.
Table 1: Neuroprotective Effects of Erinacines in Preclinical Models
| Compound/Treatment | Model | Key Quantitative Findings | Reference(s) |
| Erinacine A | Parkinson's Disease (MPTP-induced mice) | - 70% increase in tyrosine hydroxylase (TH)-positive neurons in the substantia nigra compared to MPTP group.[1] - Reversed MPTP-induced motor deficits in the rotarod test.[2] | [1][2] |
| Parkinson's Disease (MPP+ treated N2a cells) | - Increased neuron survival by 14-22% at 1 and 5 µM concentrations.[1] - Reversed MPP+-induced ~1.7-fold increase in Reactive Oxygen Species (ROS). | [1] | |
| Erinacine C | Traumatic Brain Injury (TBI model rats) | - Increased normal neuron count by ~28-37% in the cerebral cortex and subcortex compared to the TBI group.[3] - Reduced time to traverse in the beam walking test by 20-25% compared to the TBI group.[4][5] | [3][4][5] |
| Hericium erinaceus Mycelium (Erinacine A-enriched) | Ischemic Stroke (Rat model) | - Reduced total infarct volume by 22% and 44% at 50 and 300 mg/kg doses, respectively.[6][7][8][9] - Increased the number of normal neurons by 15% and 45% at 50 and 300 mg/kg doses, respectively.[7][8] | [6][7][8][9] |
| Erinacine S | Primary Cortical Neurons | - Statistically significant increase in pregnenolone levels (a neurosteroid) detected by ELISA. |
Table 2: Neuroprotective Effects of Clinically Used Alternatives
| Drug | Mechanism of Action | Clinical Application | Key Clinical Trial Findings | Reference(s) |
| Riluzole | Glutamate Release Inhibitor | Amyotrophic Lateral Sclerosis (ALS) | - Prolongs median survival by 2-3 months .[10][11] - Hazard ratio for death of 0.80 with a median survival of 15.5 months vs. 13.2 months for placebo.[12] | [10][11][12][13][14][15][16][17][18][19] |
| Edaravone | Free Radical Scavenger | Acute Ischemic Stroke, ALS | - Ischemic Stroke: Favorable functional outcome (mRS 0-2) in 58.7% of patients vs. 52.1% in the placebo group (unadjusted OR 1.37).[20] - Ischemic Stroke: Significantly greater functional independence at hospital discharge (32.3% vs. 25.9% for control).[21][22] - Ischemic Stroke (Meta-analysis): Pooled RR for improvement of neurological impairment at 3 months was 1.54.[23] | [20][21][22][23][24][25][26][27][28][29] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols cited in this guide.
In Vivo Model of Parkinson's Disease (MPTP-induced Neurotoxicity)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neurotoxicity: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment: Oral administration of Erinacine A or Hericium erinaceus mycelium (HEM) extract.[2]
-
Behavioral Assessment (Rotarod Test): Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded as a measure of motor coordination and balance.[2]
-
Neurochemical Analysis: Post-mortem analysis of the substantia nigra and striatum.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): Brain sections are stained with an antibody against TH, a marker for dopaminergic neurons. The number of TH-positive neurons is quantified to assess neuronal survival.[1]
-
In Vitro Model of Parkinson's Disease (MPP+ Induced Neurotoxicity)
-
Cell Line: Neuro-2a (N2a) mouse neuroblastoma cells.
-
Induction of Neurotoxicity: Treatment with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
Treatment: Pre-treatment with various concentrations of Erinacine A.[30][31]
-
Cell Viability Assay: Assays such as MTT or Annexin V/PI staining are used to quantify the percentage of viable and apoptotic cells.[30]
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like DCFDA.[32]
In Vivo Model of Traumatic Brain Injury (TBI)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: A controlled cortical impact or fluid percussion injury is induced to model TBI.[33]
-
Treatment: Oral or intraperitoneal administration of Erinacine C.[4][5]
-
Behavioral Assessment (Beam Walking Test): Rats are trained to traverse a narrow wooden beam. The time taken and the number of foot slips are recorded to assess motor coordination and balance.[4][5]
-
Histological Analysis:
-
Immunohistochemistry for NeuN: Brain sections are stained with an antibody against NeuN, a marker for mature neurons, to quantify neuronal loss in the injured area.[3]
-
In Vivo Model of Ischemic Stroke
-
Animal Model: Rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Treatment: Oral administration of Hericium erinaceus mycelium.[6][7][9]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The infarct volume is then quantified.[7]
III. Signaling Pathways and Mechanisms of Action
Erinacines exert their neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Key signaling pathways modulated by Erinacine A and Erinacine C for neuroprotection.
Erinacine A promotes neuronal survival by activating the PAK1/Akt signaling cascade and inhibits apoptosis by suppressing the IRE1α/TRAF2 pathway.[1][32][34]
Erinacine C enhances the antioxidant response by activating the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[3][35] It also increases the levels of phosphorylated CREB (p-CREB), a key transcription factor in neuronal survival and plasticity.[3]
Caption: A generalized experimental workflow for assessing the in vivo neuroprotective effects of erinacines.
IV. Conclusion
The meta-analysis of preclinical studies strongly suggests that erinacines hold significant promise as neuroprotective agents. Their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and pro-survival signaling pathway modulation, offer a compelling rationale for their further development as therapeutics for a range of neurological disorders. While the quantitative data from animal and cellular models are encouraging, further research, including well-controlled clinical trials, is necessary to translate these preclinical findings into tangible benefits for patients. This guide provides a foundational resource for researchers to design and interpret future studies in this exciting field.
References
- 1. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of Hericium erinaceus mycelium and its isolated erinacine A against ischemia-injury-induced neuronal cell death via the inhibition of iNOS/p38 MAPK and nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 15. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 16. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Edaravone dexborneol for ischemic stroke with sufficient recanalization after thrombectomy: a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical and Safety Outcomes of Edaravone Dexborneol in Acute Ischemic Stroke: A Multicenter, Prospective, Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Erianin promotes endogenous neurogenesis in traumatic brain injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Erinacin B: A Comprehensive Guide
Ensuring the safe and compliant disposal of Erinacin B is paramount for laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste, based on its chemical properties and general laboratory safety practices. While some Safety Data Sheets (SDS) may classify the pure compound as non-hazardous, a cautious approach is recommended, treating it as potentially hazardous until more comprehensive toxicological data is available.[1] Furthermore, this compound is often supplied in a solvent like acetonitrile, which has its own set of hazards that must be addressed.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to implement the following safety measures:
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.[1] All personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
-
Engineering Controls: All manipulations involving solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of aerosols or dust.[1][4] A functional eyewash station and safety shower must be easily accessible.[1][4]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national regulations.[2][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Chemical Properties Relevant to Disposal
Understanding the chemical stability of this compound is crucial for its effective inactivation and disposal.[4]
| Property | Value/Description | Implication for Disposal |
| Solubility | Soluble in organic solvents such as DMSO, methanol, ethanol, and acetonitrile. Poorly soluble in water.[4] | Disposal methods must be compatible with organic solvents. Direct aqueous disposal of the pure compound is not recommended.[4] |
| Stability | Stable under acidic conditions. May degrade when exposed to strong bases or high temperatures for prolonged periods.[4] | Alkaline hydrolysis and thermal degradation are potential chemical inactivation methods.[4] |
| Reactivity | As a complex organic molecule (diterpenoid), it is susceptible to oxidation.[4][5] | Oxidation using common laboratory reagents is a viable method for chemical degradation.[4] |
| Hazard Profile | A solution in acetonitrile is classified as a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2] | The flammability and toxicity of the solvent must be managed during handling and disposal. |
Step-by-Step Disposal Procedures
The primary approach to disposing of this compound waste involves proper segregation, followed by chemical inactivation for liquid waste, and finally, disposal through your institution's hazardous waste program.
Proper segregation at the point of generation is the most critical first step.[6]
-
Solid Waste:
-
Liquid Waste:
-
Collect all unused solutions and solvent rinsates in a labeled, sealed, and chemically compatible hazardous waste container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.[1]
-
For solutions in acetonitrile, the container must be labeled as "Hazardous Waste," "Flammable," and list all chemical components with approximate concentrations.[2][6]
-
-
Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[1]
-
Collect the first rinsate as hazardous liquid waste.[1]
-
Deface or remove the original label, re-label the container as "empty," and dispose of it in the appropriate recycling or trash receptacle according to institutional policy.[1]
-
Two primary methods are recommended for the chemical inactivation of this compound waste. These procedures are based on protocols developed for the closely related compound (-)-Erinacin A and should be validated within your facility to ensure complete degradation.[4]
Method 1: Alkaline Hydrolysis
This method utilizes a strong base to degrade the this compound molecule.[4]
-
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.[4]
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a compatible organic solvent such as ethanol or methanol.[4]
-
Inactivation: Slowly add the this compound waste solution to the 1 M NaOH solution with constant stirring. The final concentration of this compound should not exceed 1 mg/mL.[4]
-
Reaction: Allow the mixture to react for a minimum of 24 hours at room temperature.[4]
-
Neutralization: After the reaction period, cool the solution to room temperature and neutralize it to a pH between 6.0 and 8.0 with a suitable acid (e.g., 1 M hydrochloric acid).[4]
-
Disposal: The final neutralized solution should be collected and disposed of as hazardous chemical waste through your institution's EHS department.[4]
-
Method 2: Oxidation
This method uses a common laboratory oxidizing agent to break down the this compound molecule.[4]
-
Experimental Protocol:
-
Preparation: In a chemical fume hood, use a commercially available sodium hypochlorite (bleach) solution (typically 5-6% NaOCl).[4]
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a compatible, water-miscible organic solvent like ethanol or acetone.[4]
-
Inactivation: With vigorous stirring, slowly add the this compound solution to an excess of the bleach solution. A volume ratio of 10:1 (bleach solution to this compound solution) is recommended.[4]
-
Reaction: Allow the mixture to react for at least 2 hours at room temperature.[4]
-
Disposal: The resulting solution should be collected and disposed of as hazardous chemical waste.[4]
-
Verification of Degradation (Optional)
To ensure the inactivation procedure was effective, the treated waste solution can be analyzed by analytical methods before final disposal. The absence of the characteristic this compound peak at its known retention time indicates successful degradation.[4]
| Method | Column | Mobile Phase | Detection |
| HPLC-UV | C18 reverse-phase | Acetonitrile:water gradient | UV at 340 nm |
| LC-MS/MS | (Specific to system) | (Specific to system) | Mass Spectrometry |
Table data sourced from Benchchem's guide on (-)-Erinacin A disposal.[4]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Erinacin B
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Erinacin B. The following procedures are designed to ensure laboratory safety and maintain experimental integrity.
Hazard Identification and Safety Precautions
This compound, while being investigated for its therapeutic potential, presents several hazards that necessitate careful handling. The primary hazards are associated with its formulation in acetonitrile, a flammable and toxic solvent.[1]
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Due to these hazards, all personnel must adhere to the following safety precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or performing procedures that could generate aerosols.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Prevent the formation of aerosols.[1]
-
Ensure easy access to a functional eyewash station and safety shower.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound and its solvent. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | ASTM F739 / EN 374 |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if handling large quantities or generating aerosols) | NIOSH 42 CFR 84 / EN 149 |
Always inspect PPE for integrity before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2]
Operational Plan: From Receipt to Experiment
A systematic workflow ensures both safety and the quality of experimental results.
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store in a cool, well-ventilated location, away from ignition sources.[1]
-
Keep the container tightly sealed.[1]
Experimental Workflow:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a labeled, sealed, and chemically compatible hazardous waste container.[2] Do not mix with other waste streams unless compatibility is confirmed.
Disposal Decision Tree:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
